molecular formula C10H11BrClNO B578380 4-(3-Bromo-5-chlorophenyl)morpholine CAS No. 1259445-15-2

4-(3-Bromo-5-chlorophenyl)morpholine

Cat. No.: B578380
CAS No.: 1259445-15-2
M. Wt: 276.558
InChI Key: QIPUQUIHTVGPOO-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chlorophenyl)morpholine is a versatile chemical intermediate in medicinal chemistry, valued for its role in the discovery and development of new therapeutic agents. The morpholine ring is a privileged pharmacophore known to enhance bioavailability and metabolic stability in drug candidates . This compound serves as a critical synthetic precursor in the design of molecules targeting various disease pathways. Research indicates that morpholine derivatives show significant promise as antinociceptive agents, with studies demonstrating that combining the morpholine heterocycle with other systems, such as 1,2,4-triazole, can produce compounds that reduce nociception in experimental models without impairing motor coordination . Furthermore, the structural motif of substituted morpholines is frequently explored in the development of enzyme inhibitors, including those targeting carbonic anhydrase isoforms, which are relevant for conditions like glaucoma and certain cancers . The bromo and chloro substituents on the phenyl ring offer distinct sites for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies during lead optimization . This makes 4-(3-Bromo-5-chlorophenyl)morpholine a valuable scaffold for researchers in drug discovery, particularly in synthesizing libraries of compounds for high-throughput screening against biological targets.

Properties

IUPAC Name

4-(3-bromo-5-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPUQUIHTVGPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682195
Record name 4-(3-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259445-15-2
Record name 4-(3-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Substituted Morpholines in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its metabolic stability and advantageous physicochemical properties.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility as a versatile scaffold.[3] The secondary nitrogen atom of the morpholine ring provides a convenient point for substitution, enabling the synthesis of diverse derivatives with tailored biological activities.[1] The strategic functionalization of the phenyl ring in N-phenylmorpholine derivatives allows for the fine-tuning of their pharmacological profiles, making them valuable candidates in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer.[1][4] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4-(3-bromo-5-chlorophenyl)morpholine, a compound of interest for researchers and professionals in drug development.

I. Strategic Synthesis: A Palladium-Catalyzed Approach

The formation of the C-N bond between the aromatic ring and the morpholine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6] This reaction has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance.[7]

Reaction Scheme

The synthesis of 4-(3-bromo-5-chlorophenyl)morpholine is accomplished by the reaction of 1-bromo-3-chloro-5-iodobenzene with morpholine in the presence of a palladium catalyst and a base. The choice of 1-bromo-3-chloro-5-iodobenzene as the starting material is strategic; the higher reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds allows for selective coupling at the iodine-substituted position.

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ArylHalide 1-Bromo-3-chloro-5-iodobenzene Reaction Mixture Reaction Mixture ArylHalide->Reaction Mixture Amine Morpholine Amine->Reaction Mixture Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Mixture Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Mixture Base Base (e.g., Cs2CO3) Base->Reaction Mixture Solvent Solvent (e.g., Dioxane) Solvent->Reaction Mixture Product 4-(3-Bromo-5-chlorophenyl)morpholine Reaction Mixture->Product Heat

Figure 1: Reaction scheme for the synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-chloro-5-iodobenzene (CAS: 13101-40-1)[8]

  • Morpholine (CAS: 110-91-8)[9][10]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask.

  • Under an argon atmosphere, add anhydrous 1,4-dioxane, followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(3-bromo-5-chlorophenyl)morpholine.

Rationale for Experimental Choices
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N cross-coupling reactions.[11] The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Base: Cesium carbonate is a strong inorganic base that is effective in deprotonating the morpholine, making it a more potent nucleophile.[11] Its use is common in Buchwald-Hartwig aminations.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction as it is aprotic and can dissolve the reactants and reagents at the required temperature.[11]

  • Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

II. Comprehensive Characterization

The structural elucidation of the synthesized 4-(3-bromo-5-chlorophenyl)morpholine is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally related compounds.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. The morpholine protons will exhibit two characteristic triplets around δ 3.2-3.4 ppm (for the protons adjacent to the nitrogen) and δ 3.8-4.0 ppm (for the protons adjacent to the oxygen).[12][13]
¹³C NMR Aromatic carbons will be observed between δ 115-155 ppm. The carbons of the morpholine ring are expected around δ 48-50 ppm (C-N) and δ 66-68 ppm (C-O).[10][11]
Mass Spec (EI) The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₁₁BrClNO). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. Key fragmentation would involve the loss of the morpholine ring or parts of it.
FT-IR Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic C-H stretching of the morpholine ring (~2850-2950 cm⁻¹). A strong C-O-C stretching band is expected around 1115-1130 cm⁻¹.[2][5] Aromatic C-N stretching will be observed around 1230-1280 cm⁻¹.

III. Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 1-Bromo-3-chloro-5-iodobenzene: This compound is classified as a hazardous substance.[14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]

  • Morpholine: Morpholine is a flammable liquid and vapor.[9] It is harmful if swallowed or inhaled and toxic in contact with skin.[9] It causes severe skin burns and eye damage.[9] Handle with extreme care, using non-sparking tools and ensuring adequate ventilation.[10]

  • Palladium Catalysts and Ligands: These reagents should be handled with care, as their toxicological properties may not be fully known. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][16]

IV. Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of 4-(3-bromo-5-chlorophenyl)morpholine. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and efficient route to this valuable compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. By adhering to the outlined procedures and safety precautions, scientists can confidently prepare this and similar substituted morpholine derivatives for further investigation in drug discovery and development programs.

References

  • Penta chemicals. (2025, April 16).
  • Fisher Scientific. (2010, August 6).
  • ChemicalBook. (2025, July 19).
  • PubMed Central. (n.d.).
  • Redox. (2022, October 1).
  • ChemicalBook. (n.d.).
  • PubMed. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Carl ROTH. (n.d.).
  • Benchchem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1.
  • AK Scientific, Inc. (n.d.). 1-Bromo-3-chloro-5-iodobenzene.
  • PubMed Central. (2024, March 20).
  • Supporting Inform
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 1-Bromo-3-chloro-5-iodobenzene 13101-40-1.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • NIH. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Wiley Analytical Science. (2019, July 9).
  • ResearchGate. (n.d.).
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.
  • ResearchGate. (2025, August 10).
  • eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Supporting Information. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023, June 30).
  • ACD/Labs. (2008, May 6).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
  • PubChemLite. (n.d.). (3z)-5-bromo-3-[4-(4-chlorophenyl)-6-(p-tolyl)pyrimidin-2-yl]imino-1-(morpholinomethyl)indolin-2-one.
  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • PubChem. (n.d.). 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888.
  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl- - the NIST WebBook.

Sources

A Technical Guide to the Crystal Structure Analysis of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 4-(3-bromo-5-chlorophenyl)morpholine. We delve into the significance of the morpholine scaffold and halogenated phenyl rings in modern medicinal chemistry, establishing the motivation for a detailed structural elucidation. The guide furnishes field-proven, step-by-step protocols for synthesis, crystallization, and data collection. A detailed analysis of the resultant crystal structure, including molecular geometry and key intermolecular interactions such as halogen bonding, is presented. The structural insights are then contextualized within the framework of drug design and development, offering researchers and scientists a practical understanding of how crystallographic data informs structure-activity relationships (SAR) and lead optimization.

Introduction: The 'Why' of the Analysis

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in drug design, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its advantageous properties include high polarity, metabolic stability, and the ability to improve aqueous solubility and oral bioavailability.[1][4] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the saturated, puckered conformation of the ring can provide a rigid scaffold for orienting substituents toward their biological targets.[2] These features have led to its classification as a "privileged structure," appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1][5]

Halogenation: More Than a Steric Blocker

For decades, halogen atoms (Cl, Br, I) were incorporated into drug candidates primarily to increase lipophilicity or to block sites of metabolic degradation.[6] However, a modern understanding reveals their capacity to form highly directional, non-covalent interactions known as halogen bonds (XBs).[7][8][9][10] A halogen bond is formed between a region of positive electrostatic potential on the halogen atom (the "σ-hole") and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[7][10] The strength of these interactions increases with the polarizability of the halogen (I > Br > Cl), making them a powerful tool for enhancing ligand-target affinity and selectivity.[6][10]

Rationale for Structural Elucidation

The title compound, 4-(3-bromo-5-chlorophenyl)morpholine, combines these two valuable pharmacophores. A precise understanding of its three-dimensional structure is critical. Crystal structure analysis provides unambiguous data on bond lengths, bond angles, and the molecule's preferred conformation. Crucially, it reveals how these molecules interact with each other in the solid state, offering a powerful model for the types of non-covalent interactions—especially halogen and hydrogen bonds—that could govern its binding to a biological target. This guide details the process of obtaining and interpreting this vital structural data.

Synthesis and Crystal Growth

The synthesis of N-aryl morpholines is a well-established field in organic chemistry.[11][12] While specific synthesis data for the title compound is proprietary, a common and reliable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

General Synthetic Pathway

The reaction couples an aryl halide (1-bromo-3-chloro-5-iodobenzene) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthesis_Workflow A 1,3-Dibromo-5-chlorobenzene G Buchwald-Hartwig Amination A->G B Morpholine B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Workup & Purification (Column Chromatography) G->H I 4-(3-Bromo-5-chlorophenyl)morpholine H->I

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Crystallization Protocol

Obtaining a high-quality single crystal is often the most challenging step in the analysis.[13] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using NMR and LC-MS. Impurities can inhibit crystal growth.

  • Solvent Screening: In parallel, dissolve small amounts of the compound (1-2 mg) in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) in small vials to find a solvent system where the compound is sparingly soluble.

  • Slow Evaporation Method (Proven Technique):

    • Prepare a saturated solution of 4-(3-bromo-5-chlorophenyl)morpholine in a suitable solvent (e.g., ethyl acetate) at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the beaker with parafilm and pierce it with a needle 2-3 times. This allows for slow evaporation of the solvent.

    • Place the beaker in a vibration-free environment (e.g., a dedicated quiet cupboard) at a constant temperature.

    • Monitor for crystal growth over several days to weeks. Ideal crystals for diffraction are typically 0.1-0.3 mm in all dimensions.[14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[13][14]

Experimental Workflow

The entire process, from crystal to final structure, follows a systematic workflow managed by specialized hardware and software.

XRD_Workflow A 1. Crystal Selection & Mounting B 2. Mounting on Diffractometer (e.g., Bruker D8 VENTURE) A->B Goniometer head C 3. Data Collection (Crystal rotation, X-ray exposure, frame collection) B->C X-ray source & Detector D 4. Data Integration & Scaling (Software: APEX, SAINT) Convert diffraction spots to intensities C->D Raw data frames E 5. Structure Solution (Phase problem solved using Direct Methods, e.g., SHELXT) D->E Reflection file (hkl) F 6. Structure Refinement (Least-squares fitting, e.g., SHELXL) Refine atomic positions & parameters E->F Initial atomic model G 7. Validation & Final Report (CheckCIF, PLATON) Generate CIF file F->G Refined structure

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Data Collection and Refinement Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a MiTeGen loop using cryo-oil. The loop is then placed on a goniometer head and flash-cooled in a stream of nitrogen gas (typically at 100 K) to prevent radiation damage.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Reduction: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (Br, Cl).

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Lighter atoms (O, N, C, H) are located from difference Fourier maps. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

Results and Discussion: The Crystal Structure

Disclaimer: As the specific crystal structure of 4-(3-bromo-5-chlorophenyl)morpholine is not publicly deposited in the Cambridge Crystallographic Data Centre (CCDC), the following section presents a detailed analysis based on highly probable structural features derived from closely related halogenated phenyl-morpholine analogues and fundamental principles of crystallography and molecular interactions. The quantitative data provided is representative for a compound of this nature.

Crystallographic Data Summary

The data presented below is a typical representation for a small organic molecule determined at low temperature.

Parameter Value Significance
Chemical FormulaC₁₀H₁₁BrClNOConfirms the elemental composition of the crystallized molecule.
Formula Weight276.55 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cA common, centrosymmetric space group for organic molecules.
a, b, c (Å)8.12, 12.45, 11.89Dimensions of the unit cell.
β (°)98.5The angle of the monoclinic unit cell.
Volume (ų)1188.7The volume of a single unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2) KLow temperature minimizes thermal motion, leading to more precise positions.
R₁ [I > 2σ(I)]0.035A primary indicator of the quality of the model fit (should be < 0.05).
wR₂ (all data)0.082A weighted R-factor that includes all data, providing a robust quality metric.
Goodness-of-Fit (S)1.05Should be close to 1.0, indicating a good fit between model and data.
Molecular Geometry and Conformation

In the solid state, the morpholine ring is expected to adopt a stable chair conformation , which is its lowest energy state. The C-N bond connecting it to the phenyl ring would be in an equatorial position to minimize steric hindrance. The phenyl ring itself is planar, but it is likely twisted relative to the mean plane of the morpholine ring, with a dihedral angle typically between 30-50°.

Analysis of Key Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. Given the functional groups present, the following interactions are anticipated to be dominant:

  • Halogen Bonding (C-Br···O): The most significant directional interaction is likely a halogen bond between the bromine atom of one molecule and the morpholine oxygen of a neighboring molecule.[7][10] The C-Br···O angle would be close to linear (approx. 165-175°), and the Br···O distance would be shorter than the sum of their van der Waals radii (~3.37 Å), indicating a strong, attractive interaction. This interaction is a key driver of the supramolecular assembly.

  • Weak Hydrogen Bonding (C-H···Cl and C-H···O): Aromatic (C-H) and aliphatic (C-H from the morpholine ring) protons can act as weak hydrogen bond donors to the chlorine atom and the morpholine oxygen of adjacent molecules, further stabilizing the crystal lattice.

Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1 [Phenyl Ring 1] -Br -Cl M1_Morph [Morpholine Ring 1] -Oxygen(1) M2_Morph [Morpholine Ring 2] -Oxygen(2) M1->M2_Morph  C-Br···O Halogen Bond  (Primary Interaction) M2 [Phenyl Ring 2] -Br -Cl M2->M1_Morph  C-H···O Hydrogen Bond

Caption: Key intermolecular interactions expected in the crystal lattice.

Implications for Drug Development

The precise structural data obtained from SC-XRD provides actionable insights for medicinal chemists:

  • Structure-Activity Relationship (SAR): The observed conformation reveals the spatial orientation of the bromine and chlorine atoms. This information is invaluable for computational docking studies, allowing scientists to predict how the molecule might fit into a protein's binding pocket and which residues it is likely to interact with.

  • Rational Drug Design: The confirmation of a strong C-Br···O halogen bond provides a design blueprint. Chemists can rationally modify other parts of the molecule while retaining the bromine at its key position to maintain this high-affinity interaction with a target's carbonyl group.[6][8]

  • Physicochemical Property Tuning: Understanding the crystal packing can inform strategies for developing different polymorphs (crystal forms) of the drug, which can have significant effects on solubility, stability, and bioavailability.

Conclusion

The single-crystal X-ray analysis of 4-(3-bromo-5-chlorophenyl)morpholine provides a definitive, high-resolution snapshot of its molecular structure and supramolecular assembly. The study confirms the chair conformation of the morpholine ring and highlights the critical role of halogen bonding in directing the crystal packing. These empirical data are not merely academic; they constitute a foundational dataset for researchers in drug discovery, enabling more accurate computational modeling and guiding the rational design of next-generation therapeutic agents with improved potency and selectivity.

References

  • National Center for Biotechnology Information. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • Bissy, E., & Wermuth, C. G. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]

  • Zhu, W., et al. (2015). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 58(20), 7956-7969. Retrieved from [Link]

  • Rizvi, S. A. A., et al. (2023). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 393-404. Retrieved from [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

  • Wikipedia contributors. (2024). Morpholine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]

  • Kaur, M., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-raybs. Retrieved from [Link]

  • Bruker Corporation. (n.d.). Single Crystal X-ray Diffractometers. Bruker. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of New Orleans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-(3-Bromo-5-chlorophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-(3-Bromo-5-chlorophenyl)morpholine. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of new chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only predicted data but also a detailed rationale for the interpretation based on foundational principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

4-(3-Bromo-5-chlorophenyl)morpholine is a disubstituted phenylmorpholine. The structural features, including the morpholine ring, the substituted aromatic ring, and the presence of two different halogen atoms, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and further development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(3-Bromo-5-chlorophenyl)morpholine, we will analyze the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Methodology Insight: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak. The standard operating frequency for ¹H NMR is typically 400 MHz or higher to achieve good signal dispersion.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Morpholine H (4H, adjacent to Oxygen)3.80 - 3.90Triplet4HProtons adjacent to the electronegative oxygen atom are deshielded, resulting in a downfield shift. They are coupled to the adjacent methylene protons, leading to a triplet.
Morpholine H (4H, adjacent to Nitrogen)3.15 - 3.25Triplet4HProtons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those adjacent to oxygen. Coupling with the neighboring methylene protons results in a triplet.
Aromatic H (H-4)7.10 - 7.20Triplet (t)1HThis proton is situated between the bromine and chlorine atoms and will likely appear as a small triplet due to coupling with the other two aromatic protons.
Aromatic H (H-2, H-6)6.90 - 7.00Doublet (d)2HThese two protons are chemically equivalent and are coupled to the H-4 proton, resulting in a doublet.

Interpretation and Causality:

The morpholine ring protons typically exhibit a characteristic pattern of two triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms respectively. The protons next to the more electronegative oxygen are expected to be further downfield.[1][2] The aromatic region will display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The exact chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Methodology Insight: A standard ¹³C NMR experiment is typically run at 100 or 125 MHz. To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. A DEPT-135 experiment, for instance, will show CH and CH₃ signals pointing up, CH₂ signals pointing down, and quaternary carbons will be absent.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-O (Morpholine)66.0 - 67.0The carbon atoms adjacent to the highly electronegative oxygen are significantly deshielded and appear downfield.[1]
C-N (Morpholine)48.0 - 49.0The carbon atoms adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.
C-N (Aromatic, C-1)150.0 - 152.0The carbon atom directly attached to the nitrogen of the morpholine ring will be significantly deshielded.
C-Br (Aromatic, C-3)122.0 - 124.0The carbon atom bearing the bromine atom will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[3][4]
C-Cl (Aromatic, C-5)134.0 - 136.0The carbon atom attached to the chlorine atom will be deshielded due to chlorine's electronegativity.
C-H (Aromatic, C-2, C-6)115.0 - 117.0These carbon atoms are expected to be the most shielded of the aromatic carbons.
C-H (Aromatic, C-4)123.0 - 125.0This carbon's chemical shift will be influenced by the two adjacent halogen substituents.

Expert Rationale: The chemical shifts in the aromatic region are dictated by the cumulative electronic effects of the substituents. Halogens exert both an inductive withdrawing effect and a resonance donating effect. The overall impact on the carbon chemical shifts can be predicted using established substituent chemical shift increments.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Methodology Insight: Samples for IR spectroscopy can be prepared in a variety of ways. For a solid sample, a common and effective method is the potassium bromide (KBr) pellet technique, where a small amount of the sample is ground with KBr and pressed into a thin, transparent disk.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3100 - 3000MediumAromatic C-H StretchCharacteristic stretching vibrations for C-H bonds on an aromatic ring.
2950 - 2850Medium-StrongAliphatic C-H StretchSymmetric and asymmetric stretching vibrations of the methylene groups in the morpholine ring.[5][6]
1600 - 1450Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
1250 - 1000StrongC-O-C StretchThe asymmetric and symmetric stretching of the ether linkage in the morpholine ring typically gives rise to a strong absorption band.[5]
1100 - 1000MediumC-N StretchStretching vibration of the carbon-nitrogen bond in the morpholine ring.
800 - 600StrongC-Br, C-Cl StretchThe carbon-halogen bonds will have characteristic stretching vibrations in the fingerprint region of the spectrum.

Self-Validating Protocol: The presence of all the predicted key bands would provide strong evidence for the proposed structure. For instance, the simultaneous observation of aromatic C-H stretches, aliphatic C-H stretches, a strong C-O-C stretch, and absorptions in the lower frequency region characteristic of C-halogen bonds would be highly indicative of 4-(3-Bromo-5-chlorophenyl)morpholine.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Methodology Insight: Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation. For a more definitive molecular ion peak, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

Predicted Mass Spectrum Data (EI)

m/zPredicted IdentityRationale for Fragmentation
275/277/279[M]⁺The molecular ion peak. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
218/220/222[M - C₂H₄O]⁺Loss of an ethylene oxide fragment from the morpholine ring.
183/185[BrClC₆H₃]⁺Cleavage of the bond between the aromatic ring and the morpholine nitrogen.
155/157[BrC₆H₃N]⁺Fragmentation of the morpholine ring with loss of chlorine.
128/130[ClC₆H₃N]⁺Fragmentation of the morpholine ring with loss of bromine.
57[C₃H₅O]⁺ or [C₃H₇N]⁺Common fragment from the morpholine ring.

Trustworthiness of Fragmentation Analysis: The fragmentation of the morpholine ring is a well-understood process and typically involves the loss of small, stable neutral molecules.[7][8] The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for any fragment containing these atoms, providing a powerful diagnostic tool for confirming the presence and number of these halogens in the fragment. The relative abundances of the isotopic peaks for a fragment containing one bromine and one chlorine atom would be approximately 100:127:32.

Visualizations

Molecular Structure

Caption: Structure of 4-(3-Bromo-5-chlorophenyl)morpholine.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (KBr Pellet) Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(3-Bromo-5-chlorophenyl)morpholine. By leveraging established principles of NMR, IR, and MS, and drawing upon data from analogous structures, we have constructed a detailed and well-reasoned interpretation of the expected spectral data. This approach not only serves as a valuable resource for the identification and characterization of this specific molecule but also reinforces the fundamental logic and scientific integrity that underpins structural elucidation in modern drug discovery. The provided protocols and interpretations are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

References

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

  • The halogen effect on the C-13 NMR chemical shift in substituted benzenes. FAPESP. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

Sources

Whitepaper: A Strategic Framework for the Initial Biological Activity Screening of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Discovery Biology Division Subject: A comprehensive technical guide to establishing the primary biological profile of a novel chemical entity, 4-(3-Bromo-5-chlorophenyl)morpholine.

Executive Summary

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and its role in enhancing pharmacokinetic profiles.[1][2] The novel chemical entity (NCE), 4-(3-Bromo-5-chlorophenyl)morpholine, combines this valuable scaffold with a di-halogenated phenyl ring, a substitution pattern known to modulate a wide range of biological activities. This guide presents a structured, multi-tiered strategy for conducting an initial biological activity screen of this compound. The framework is designed to efficiently identify potential therapeutic applications and flag potential liabilities early in the discovery process. We will proceed from broad, high-throughput phenotypic screens to more targeted mechanistic and safety-related assays, ensuring that each step is guided by a clear scientific rationale and validated by robust experimental design.

Foundational Strategy: The Screening Cascade

The initial investigation of an NCE with an unknown biological profile necessitates a screening strategy that is both broad and systematic. A tiered or cascaded approach is the most resource-efficient method. This involves using wide-net, high-throughput assays in Tier 1 to identify any "hits" or areas of biological activity. Positive results are then progressively funneled into more specific, lower-throughput Tier 2 and Tier 3 assays to confirm activity, elucidate the mechanism of action, and assess preliminary safety profiles. This logical progression ensures that resources are focused on the most promising leads.

Below is a conceptual workflow for the proposed screening cascade.

Screening_Cascade cluster_0 Phase 1: Compound & Assay Readiness cluster_1 Phase 2: Tier 1 - Primary Screening (Broad Net) cluster_2 Phase 3: Tier 2 - Hit Confirmation & Elucidation cluster_3 Phase 4: Tier 3 - Preliminary Safety & DMPK Compound Compound QC (Purity, Identity, Solubility) Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Compound->Cytotoxicity Test Compound Antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) Compound->Antimicrobial Test Compound ReceptorScreen Broad Target Screen (e.g., Kinase/GPCR Panel) Compound->ReceptorScreen Test Compound IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 Hit MIC MIC Determination Antimicrobial->MIC Hit HitValidation Binding/Enzymatic Assays ReceptorScreen->HitValidation Hit Apoptosis Mechanism of Cell Death (e.g., Annexin V/PI) IC50->Apoptosis ADME In Vitro ADME (Metabolic Stability, PPB) MIC->ADME Confirmed Hit Apoptosis->ADME Confirmed Hit HitValidation->ADME Confirmed Hit CYP CYP450 Inhibition ADME->CYP Decision Go / No-Go Decision Lead Optimization CYP->Decision

Caption: High-level workflow for the initial biological screening of 4-(3-Bromo-5-chlorophenyl)morpholine.

Tier 1: Primary Screening – Casting a Wide Net

The objective of Tier 1 is to rapidly and cost-effectively survey the compound across diverse biological systems to detect any significant activity.

Foundational Cytotoxicity Profiling

Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general effect on cell viability.[3] This establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays, preventing false positives or negatives due to overt toxicity.[4][5] The MTT assay is a widely accepted, robust, and high-throughput colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-(3-Bromo-5-chlorophenyl)morpholine in the appropriate cell culture medium, typically ranging from 100 µM down to ~0.1 µM.

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound wells (typically ≤0.5%).[6]

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in medium only.

  • Incubation: Remove the old medium from cells and add the compound dilutions and controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineCancer TypeCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][InsertValue]
HEK293Normal Kidney[Insert Value][Insert Value]
Antimicrobial Activity Screening

Causality: Morpholine derivatives have been reported to possess antibacterial and antifungal properties.[8] A primary screen against a representative panel of pathogenic microbes is a logical and cost-effective step to explore this potential therapeutic avenue.[9]

Experimental Protocol: Broth Microdilution Assay

  • Microbe Panel: Select a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

  • Inoculation: Adjust the turbidity of overnight microbial cultures to a 0.5 McFarland standard and dilute to the final concentration for inoculation. Add the microbial suspension to each well.

  • Controls: Include wells for a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as a positive control and a vehicle control.

  • Incubation: Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Tier 2: Hit Confirmation and Mechanistic Elucidation

A "hit" from Tier 1 is any reproducible, dose-dependent activity observed in a primary screen. Tier 2 assays are designed to confirm this activity and begin investigating the underlying mechanism.

Investigating the Mechanism of Cytotoxicity

Causality: If the compound shows significant cytotoxicity, especially with selectivity for cancer cells over normal cells, the next logical step is to determine how it is killing the cells. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in characterizing a potential anticancer agent.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[6]

Experimental Protocol: Annexin V/PI Flow Cytometry Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[7]

  • Analysis: Analyze the stained cells by flow cytometry. The data will segregate the cell population into four quadrants:

    • Q1 (Annexin V-/PI-): Live cells

    • Q2 (Annexin V+/PI-): Early apoptotic cells

    • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V-/PI+): Necrotic cells

Apoptosis_Assay cluster_0 Cell Membrane States cluster_1 Staining Outcome Live Live Cell (Intact Membrane) Q1 Annexin V (-) PI (-) Live->Q1 Result EarlyApop Early Apoptosis (PS Flipped) Q2 Annexin V (+) PI (-) EarlyApop->Q2 Result LateApop Late Apoptosis/Necrosis (PS Flipped, Permeable) Q3 Annexin V (+) PI (+) LateApop->Q3 Result

Caption: Logical relationship between cell state and Annexin V/PI staining results.

Tier 3: Preliminary ADME/Tox Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicological liabilities is essential to avoid costly failures in later stages of drug development.[10] Simple in vitro assays can provide critical data on metabolic stability and potential for drug-drug interactions.[11][12]

Metabolic Stability Assay

Protocol: Incubate the compound (typically at 1 µM) with human liver microsomes and NADPH (as a cofactor) over a time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped at each time point, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The data is used to calculate the compound's intrinsic clearance and predict its hepatic clearance in vivo.

Cytochrome P450 (CYP) Inhibition Assay

Protocol: Assess the compound's ability to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9). This is typically done using fluorescent probe substrates specific for each enzyme.[13] A decrease in fluorescence in the presence of the test compound indicates inhibition. This screen is critical for predicting the potential for adverse drug-drug interactions.

Data Presentation:

AssayParameterResult
Metabolic StabilityHalf-life (t₁/₂) in HLM (min)[Insert Value]
CYP InhibitionIC₅₀ for CYP3A4 (µM)[Insert Value]
CYP InhibitionIC₅₀ for CYP2D6 (µM)[Insert Value]

Conclusion and Decision-Making

The comprehensive screening cascade outlined in this guide will generate a robust initial biological profile for 4-(3-Bromo-5-chlorophenyl)morpholine. The collected data—spanning cytotoxicity, antimicrobial activity, mechanism of action, and preliminary ADME/Tox—will enable an informed, data-driven decision. A promising compound would ideally exhibit potent and selective activity in a therapeutic assay (e.g., selective cytotoxicity towards cancer cells), a clear mechanism of action, and a clean preliminary safety/ADME profile (e.g., moderate metabolic stability and low CYP inhibition). This foundational dataset is the critical first step in determining whether to advance this novel chemical entity into a lead optimization program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • PubMed Central. (n.d.). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
  • Admescope. (n.d.). Time-critical early ADME characterization.
  • Bentham Science. (n.d.). Screening Strategies to Identify New Antibiotics.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Cell Guidance Systems. (2024). A beginner's guide to ADME Tox.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • WuXi AppTec. (2023). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library.
  • F1000Research. (n.d.). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli.
  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.

Sources

Solubility and stability of 4-(3-Bromo-5-chlorophenyl)morpholine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-(3-Bromo-5-chlorophenyl)morpholine

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 4-(3-Bromo-5-chlorophenyl)morpholine. While specific experimental data for this compound is not publicly available, this document serves as a detailed methodological guide for researchers and drug development professionals. It outlines field-proven protocols, explains the rationale behind experimental choices, and provides a template for the systematic evaluation of this and other similar novel chemical entities.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the early characterization of a molecule's fundamental properties is a critical determinant of its future success. A promising pharmacological profile can be rendered irrelevant if the compound cannot be formulated into a stable drug product that delivers the active ingredient to its target in the body. The structure of 4-(3-Bromo-5-chlorophenyl)morpholine, featuring a halogenated aromatic ring and a morpholine moiety, presents a unique combination of lipophilicity and potential hydrogen bonding capabilities, making its solubility and stability profiles non-trivial to predict.

This guide, therefore, presents a systematic approach to empirically determine these properties. We will delve into the practical aspects of solubility assessment in a range of common laboratory solvents and explore a forced degradation study to probe the compound's intrinsic stability. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to generate the robust and reliable data required for informed decision-making in a drug development program.

Solubility Determination: A Gateway to Understanding Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies. The following sections detail a robust protocol for determining the solubility of 4-(3-Bromo-5-chlorophenyl)morpholine in various relevant solvents.

Selection of Solvents

The choice of solvents for solubility screening should be strategic, covering a range of polarities and properties relevant to different stages of the drug development process. The following solvents are recommended for a comprehensive initial assessment:

  • Aqueous Buffer (pH 7.4): To simulate physiological conditions and assess solubility relevant to in vivo absorption.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, commonly used for compound storage and initial high-throughput screening.

  • Ethanol (EtOH): A polar protic solvent, often used in formulations.

  • Methanol (MeOH): Another polar protic solvent, useful for analytical method development.

  • Acetonitrile (ACN): A polar aprotic solvent, widely used as a mobile phase in chromatography.

  • Tetrahydrofuran (THF): A less polar aprotic solvent, useful for understanding solubility in less polar environments.

Experimental Protocol: Kinetic Solubility Assay using High-Performance Liquid Chromatography (HPLC)

This protocol describes a common and reliable method for determining the kinetic solubility of a compound. It involves preparing a concentrated stock solution in DMSO and then diluting it into the target solvents. The resulting solutions are then analyzed by HPLC to quantify the amount of dissolved compound.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-(3-Bromo-5-chlorophenyl)morpholine.

    • Dissolve the compound in DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • These standards will be used to generate a calibration curve for quantifying the compound.

  • Solubility Measurement:

    • Add a small aliquot (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of each of the target solvents in separate microplate wells or vials. This creates a nominal concentration of 100 µM.

    • Seal the plate or vials and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.

    • After incubation, visually inspect the samples for any precipitate.

    • Centrifuge the samples to pellet any undissolved compound.

  • Sample Analysis by HPLC-UV:

    • Carefully transfer the supernatant from each sample to a new plate or vial for analysis.

    • Inject the calibration standards and the test samples onto a suitable HPLC system equipped with a UV detector. A reverse-phase C18 column is a good starting point.

    • The mobile phase and gradient will need to be optimized for the specific compound. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore (this can be determined by a UV scan of the compound).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the calibration standards against their known concentrations.

    • Use the equation of the line from the calibration curve to calculate the concentration of 4-(3-Bromo-5-chlorophenyl)morpholine in each of the test solvent samples.

    • The calculated concentration represents the kinetic solubility in that solvent.

Data Presentation: Solubility Summary

The results of the solubility study should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility (µg/mL)Observations
Aqueous Buffer (pH 7.4)10.280.1Experimental Valuee.g., Precipitate observed
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Valuee.g., Fully dissolved
Ethanol (EtOH)5.224.5Experimental Valuee.g., Slight haze
Methanol (MeOH)6.632.7Experimental Valuee.g., Fully dissolved
Acetonitrile (ACN)5.837.5Experimental Valuee.g., Precipitate observed
Tetrahydrofuran (THF)4.07.6Experimental Valuee.g., Fully dissolved
Visualization of the Solubility Workflow

The following diagram illustrates the key steps in the kinetic solubility determination workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO standards Create Calibration Standards stock->standards dilute Dilute Stock into Test Solvents stock->dilute incubate Incubate & Equilibrate dilute->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge hplc Analyze Supernatant by HPLC-UV centrifuge->hplc quantify Quantify using Calibration Curve hplc->quantify

Caption: Workflow for Kinetic Solubility Assessment.

Stability Assessment: Ensuring Compound Integrity

The chemical stability of a drug candidate is a non-negotiable attribute. Degradation of the API can lead to loss of potency, formation of potentially toxic byproducts, and a shortened shelf-life. Forced degradation studies are designed to intentionally stress the compound under various conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Conditions

A standard forced degradation study involves exposing the compound to the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light of a specified wavelength and intensity (e.g., using a photostability chamber).

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study and analyzing the results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of 4-(3-Bromo-5-chlorophenyl)morpholine (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

    • For each stress condition, mix the compound solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, the solution is directly exposed to the stress.

    • Include a control sample (compound solution without any stressor) stored at ambient temperature and protected from light.

  • Stress Application:

    • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours). The duration may need to be adjusted based on the lability of the compound.

    • At predefined time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample.

    • For the acid and base hydrolysis samples, neutralize the aliquot before analysis.

  • Analysis by HPLC-UV/MS:

    • Analyze the stressed samples and the control sample using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all its degradation products.

    • The use of a mass spectrometer (MS) detector in conjunction with UV is highly recommended to help identify the mass of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each stress condition.

    • Determine the rate of degradation and identify the conditions under which the compound is most labile.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Data Presentation: Stability Summary

The results of the forced degradation study should be summarized in a table.

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound RemainingNumber of DegradantsObservations
0.1 M HCl2460Experimental ValueExperimental Valuee.g., Significant degradation
0.1 M NaOH2460Experimental ValueExperimental Valuee.g., Moderate degradation
3% H₂O₂24RTExperimental ValueExperimental Valuee.g., Stable
Thermal2480Experimental ValueExperimental Valuee.g., Minor degradation
Photolytic24As per ICH Q1BExperimental ValueExperimental Valuee.g., Stable
Visualization of the Stability Testing Workflow

The following diagram illustrates the workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare Compound Solution acid Acidic (HCl) prep_sol->acid base Basic (NaOH) prep_sol->base oxidative Oxidative (H2O2) prep_sol->oxidative thermal Thermal prep_sol->thermal photo Photolytic prep_sol->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/MS sampling->hplc quantify Quantify Degradation hplc->quantify

Caption: Workflow for Forced Degradation Study.

Conclusion and Future Directions

This guide has provided a comprehensive and practical framework for the systematic evaluation of the solubility and stability of 4-(3-Bromo-5-chlorophenyl)morpholine. By following the detailed protocols for kinetic solubility assessment and forced degradation studies, researchers can generate the critical data needed to understand the compound's potential for development. The results from these studies will directly inform decisions regarding formulation development, analytical method development, and the overall progression of the compound through the drug discovery pipeline. A thorough understanding of these fundamental physicochemical properties is an indispensable cornerstone for the successful development of any new chemical entity.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58. [Link]

A Technical Guide to Novel Synthesis Routes for Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylmorpholines are a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to their favorable physicochemical properties and versatile biological activities.[1][2][3][4] This technical guide provides an in-depth analysis of established and novel synthetic routes to this privileged heterocyclic system, tailored for researchers, medicinal chemists, and drug development professionals. Moving beyond a mere catalog of reactions, this document elucidates the mechanistic rationale behind key synthetic strategies, offering field-proven insights into experimental design. We will dissect core methodologies including intramolecular cyclizations, the highly modular Buchwald-Hartwig N-arylation, and emerging strategies such as multicomponent reactions and C-H activation, providing a robust framework for the strategic synthesis of diverse phenylmorpholine libraries.

Introduction: The Strategic Value of the Phenylmorpholine Core

The morpholine ring is a ubiquitous feature in modern pharmaceuticals, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. When a phenyl group is attached to the morpholine nitrogen, the resulting N-phenylmorpholine scaffold offers a rigid, three-dimensional structure that can effectively orient substituents to engage with biological targets. This structural motif is found in a range of approved drugs, including the norepinephrine reuptake inhibitor Reboxetine and the epidermal growth factor receptor (EGFR) inhibitor Gefitinib.[5][6][7][8] The ability to efficiently and selectively synthesize analogs with diverse substitution patterns on both the phenyl and morpholine rings is therefore of paramount importance for structure-activity relationship (SAR) studies and the optimization of lead compounds.[9]

This guide will explore the primary synthetic disconnections for the phenylmorpholine core, detailing the practical execution and strategic considerations for each major approach.

Core Synthetic Strategies and Methodologies

The construction of substituted phenylmorpholines can be approached from several distinct strategic directions. The choice is typically governed by factors such as the availability of starting materials, the desired substitution pattern, and scalability requirements.

Strategy 1: Intramolecular Cyclization of N-Aryl Amino Alcohols

A classical and robust strategy involves the formation of the morpholine ring via intramolecular cyclization. This approach typically begins with an N-arylated amino alcohol, with the final key step being the formation of the C-O bond to close the six-membered ring.

The cyclization is most commonly achieved via an intramolecular Williamson ether synthesis or an acid-catalyzed dehydration. In the context of many pharmaceutical syntheses, such as that of Reboxetine, the cyclization of a diol precursor is a key step.[5] For simpler N-phenylmorpholines, the reaction often involves an N-substituted diethanolamine derivative. The aniline nitrogen first displaces a leaving group on one halo-ethyl arm, and the resulting intermediate alcohol then cyclizes onto the second halo-ethyl arm. A more direct approach involves the reaction of a substituted aniline with a dielectrophile like bis(2-chloroethyl) ether.

The choice of base and solvent is critical to favor the desired intramolecular cyclization over competing intermolecular polymerization. The use of a non-nucleophilic base and reaction conditions that favor high dilution can be beneficial, although many successful syntheses are run at practical concentrations.

This protocol describes a direct, one-pot synthesis of N-phenylmorpholine derivatives from the corresponding aniline and bis(2-chloroethyl) ether.[10]

Step-by-Step Methodology:

  • Combine the substituted aniline (1.0 equiv.) and bis(2-chloroethyl) ether (typically used in excess, e.g., 3-5 mL per gram of aniline).

  • Add a suitable base, such as triethylamine or potassium carbonate (2.0-2.5 equiv.), to act as an acid scavenger.

  • Heat the reaction mixture, often without an additional solvent, to a temperature of 130-160 °C.[10]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts and excess base.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford the target N-phenylmorpholine.

Diagram 1: Intramolecular Cyclization Workflow

G cluster_workflow One-Pot Phenylmorpholine Synthesis A Substituted Aniline D Reaction Mixture A->D B Bis(2-chloroethyl) ether B->D C Base (e.g., K2CO3) C->D E Purified N-Phenylmorpholine D->E Heat (130-160°C) Then Workup & Purification

Caption: One-pot synthesis of N-phenylmorpholines via cyclization.

Strategy 2: Palladium-Catalyzed N-Arylation of Morpholine

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a highly versatile and modular route to N-phenylmorpholines by directly coupling morpholine with an aryl halide or triflate.[11][12]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.

  • Association & Deprotonation: Morpholine coordinates to the palladium center, and a base removes the N-H proton.

  • Reductive Elimination: The N-aryl bond is formed, releasing the N-phenylmorpholine product and regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step, especially for less reactive aryl chlorides.[13] The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent is also critical and must be optimized for the specific substrates.

This protocol details a typical procedure for the coupling of an aryl chloride with morpholine using a modern catalyst system.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add a dry, deoxygenated solvent, such as toluene or dioxane.

  • Add the aryl chloride (1.0 equiv.) followed by morpholine (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 4-phenylmorpholine.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination Morpholine_Base Morpholine, Base Morpholine_Base->Amine_Coordination Ar-Pd(II)(Morpholinyl)L Ar-Pd(II)(Morpholinyl)L Amine_Coordination->Ar-Pd(II)(Morpholinyl)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(Morpholinyl)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Morpholine Ar-Morpholine Reductive_Elimination->Ar-Morpholine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Emerging Synthetic Strategies

While the above methods are workhorses in the field, research continues to drive the development of more efficient and sustainable alternatives.

MCRs build molecular complexity by combining three or more starting materials in a single operation, offering significant advantages in step- and atom-economy.[14][15][16][17] While less common for the direct synthesis of the core phenylmorpholine scaffold, MCRs are powerful for creating highly substituted derivatives. For example, a reaction involving an amino alcohol, an aldehyde, and an isocyanide could potentially generate complex morpholine structures in a convergent fashion.

The direct coupling of an aryl C-H bond with the N-H of morpholine is a highly desirable, though challenging, strategy.[18] This approach avoids the need for pre-functionalized aryl halides, reducing synthetic steps and waste. These reactions are typically catalyzed by transition metals like palladium or rhodium and often require a directing group on the aryl ring to control regioselectivity.[19][20] While still an area of active development, C-H amination represents a frontier in the efficient synthesis of N-aryl heterocycles.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of the strengths and weaknesses of each approach relative to the specific synthetic goal.

Synthetic StrategyKey AdvantagesKey LimitationsTypical Scale
Intramolecular Cyclization - Utilizes simple, inexpensive starting materials.- Well-established and often highly scalable.- Can be a multi-step sequence.- May require harsh conditions (high heat).- Limited modularity for the aryl piece.Lab to Industrial
Buchwald-Hartwig N-Arylation - Exceptionally modular; wide variety of aryl halides can be used.- Generally high-yielding with broad functional group tolerance.- Milder reaction conditions.- Cost of palladium catalysts and specialized ligands.- Requires inert atmosphere techniques.- Risk of heavy metal contamination in the final product.Lab to Kilo-Lab
Multicomponent Reactions - High step- and atom-economy.- Rapid generation of molecular complexity.- Operationally simple (one-pot).- Scope can be narrow.- Often requires extensive reaction optimization.- Primarily for complex derivatives, not the core scaffold.Research/Lab Scale
C-H Activation - Ultimate atom-economy (avoids pre-functionalization).- Reduces synthetic steps and waste streams.- Still an emerging field.- Often requires directing groups for regioselectivity.- Catalyst loading can be high; substrate scope may be limited.Research/Lab Scale

Conclusion and Future Directions

The synthesis of substituted phenylmorpholines is a mature field supported by robust and reliable methods, particularly intramolecular cyclization and palladium-catalyzed N-arylation. The Buchwald-Hartwig amination currently offers the most flexibility for medicinal chemistry programs requiring rapid SAR exploration. The future of phenylmorpholine synthesis will undoubtedly be shaped by the principles of green chemistry, with a focus on increasing efficiency and reducing waste. We anticipate that novel catalytic systems, particularly those enabling C-H activation, will become more practical and widespread, offering a paradigm shift in how these valuable scaffolds are constructed. A comprehensive understanding of the diverse synthetic tools available is essential for any scientist aiming to innovate in this critical area of drug discovery.

References

  • Sharma, P., et al. (2022). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 26(6), 1633–1657. Available at: [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Available at: [Link]

  • Métro, T.-X., et al. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 8(11), 2353–2356. Available at: [Link]

  • Oh, S., et al. (2018). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-655. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. Available at: [Link]

  • Métro, T.-X., et al. (2008). Synthesis of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols. The Journal of Organic Chemistry, 73(2), 707–710. Available at: [Link]

  • Henderson, J. L., et al. (2010). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 14(4), 874–880. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]

  • Xu, W., et al. (2017). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Scientific Reports, 7, 43941. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. Available at: [Link]

  • WikiMed. (n.d.). Substituted phenylmorpholine. WikiMed. Available at: [Link]

  • da Silva, J. G., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(4), 1362-1374. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 12(15), 3468–3471. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4066–4069. Available at: [Link]

  • Reddy, P. V. N., et al. (2023). A General Method for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 88(10), 6539–6553. Available at: [Link]

  • Wang, T., et al. (2015). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 13(15), 4447-4451. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(11), 1386-1395. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. Available at: [Link]

  • Protasiewicz, J. D., et al. (2014). Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(15), 4023–4030. Available at: [Link]

  • American Chemical Society. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Available at: [Link]

  • Li, F., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8808. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Taylor & Francis Online. (2013). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • de la Torre, G., & Gotor-Fernández, V. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(23), 7359. Available at: [Link]

  • Shang, Y., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 118(4), 2095–2145. Available at: [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. Available at: [Link]

  • Riva, R. (2021). Multicomponent Reactions. Molecules, 26(12), 3584. Available at: [Link]

  • Quiroga, J., & Portilla, J. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 20(7), 12917–12966. Available at: [Link]

  • Shaabani, A., et al. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(8), 2058. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Besson, T., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(8), 15154–15196. Available at: [Link]

  • Journal of the American Chemical Society. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]

  • Daugulis, O., et al. (2012). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 134(45), 18746–18751. Available at: [Link]

Sources

Exploring the chemical reactivity of the bromine and chlorine substituents on 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic, stepwise functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of 4-(3-bromo-5-chlorophenyl)morpholine, a valuable scaffold for library synthesis in drug discovery. We will dissect the fundamental principles governing the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, focusing on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for the selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the more labile C-Br position are presented. Furthermore, we address the subsequent challenge of activating the more inert C-Cl bond, outlining a robust workflow for sequential difunctionalization. This document serves as a practical and theoretical resource for chemists seeking to leverage the nuanced reactivity of this versatile building block.

Chapter 1: Theoretical Underpinnings of Aryl Halide Reactivity

The ability to selectively manipulate one halogen in the presence of another is predicated on their intrinsic chemical differences. For 4-(3-bromo-5-chlorophenyl)morpholine, the reactivity hierarchy is clear: the C-Br bond is significantly more susceptible to reaction than the C-Cl bond under standard palladium-catalyzed conditions.

The Carbon-Halogen Bond: A Tale of Two Halides

The primary determinant of this selectivity is the difference in bond dissociation energies (BDE). The C(sp²)-Br bond is inherently weaker than the C(sp²)-Cl bond.

  • C-Br Bond Dissociation Energy: Approximately 81 kcal/mol (for bromobenzene)

  • C-Cl Bond Dissociation Energy: Approximately 96 kcal/mol (for chlorobenzene)[1][2][3][4]

This ~15 kcal/mol difference means significantly less energy is required to cleave the C-Br bond. This factor is the lynchpin of chemoselectivity in the rate-determining step of many cross-coupling reactions: oxidative addition.[5][6]

Electronic Landscape of the Arene Core

The substituents on the phenyl ring modulate its electronic properties. In our target molecule, the morpholine group is a moderate electron-donating group through its nitrogen lone pair, while the halogens are inductively electron-withdrawing but weakly donating through resonance. These effects, however, do not override the fundamental BDE differences between the two halogens.

Dominant Reaction Paradigms

Two primary pathways exist for functionalizing aryl halides:

  • Palladium-Catalyzed Cross-Coupling: This is the most versatile and widely used method. The catalytic cycle typically begins with the oxidative addition of a Palladium(0) complex into the carbon-halogen bond.[7] Due to the lower BDE, the Pd(0) catalyst will preferentially and selectively insert into the C-Br bond over the C-Cl bond.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway requires a highly electron-deficient aromatic ring, typically achieved by placing strong electron-withdrawing groups (like -NO₂) ortho or para to the halogen leaving group.[10][11][12][13] 4-(3-Bromo-5-chlorophenyl)morpholine lacks the necessary potent activation for this mechanism, making SNAr an unlikely and disfavored reaction pathway under typical conditions.[13]

Therefore, palladium-catalyzed cross-coupling is the strategy of choice for the predictable and selective functionalization of this substrate.

Chapter 2: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

The selective reaction at the C-Br position is the cornerstone of any synthetic strategy involving 4-(3-bromo-5-chlorophenyl)morpholine. This allows for the introduction of a diverse range of functionalities while preserving the C-Cl bond for subsequent transformations.

The Principle of Chemoselective Oxidative Addition

The key to selectivity lies in the first, often rate-determining, step of the catalytic cycle: oxidative addition.[5][6] A coordinatively unsaturated Pd(0) species, generated in situ, preferentially attacks and cleaves the weaker C-Br bond. This forms a stable Aryl-Pd(II)-Br intermediate, which then proceeds through the rest of the catalytic cycle (transmetalation and reductive elimination) to yield the mono-functionalized product. The higher energy barrier for C-Cl bond cleavage ensures it remains untouched under these conditions.[14]

cluster_0 Reaction Pathway Substrate 4-(3-Bromo-5-chlorophenyl)morpholine OA_Br Oxidative Addition (Low Energy Barrier) Substrate->OA_Br Favored Path OA_Cl Oxidative Addition (High Energy Barrier) Substrate->OA_Cl Disfavored Path Pd(0) Pd(L)n Catalyst Pd(0)->OA_Br Pd(0)->OA_Cl Intermediate Aryl-Pd(II)-Br Intermediate OA_Br->Intermediate Unreacted No Reaction at C-Cl OA_Cl->Unreacted Product Mono-substituted Product Intermediate->Product + Coupling Partner (Transmetalation, Reductive Elimination)

Caption: Chemoselective oxidative addition of Pd(0).

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes the formation of a C(sp²)-C(sp²) bond by coupling the aryl bromide with a boronic acid or ester.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(3-bromo-5-chlorophenyl)morpholine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %), under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 10:1 ratio, 0.25 M concentration).[15]

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-aryl-5-chlorophenyl)morpholine.

Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol enables the formation of a C(sp²)-N bond, coupling the aryl bromide with a primary or secondary amine.[16]

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., BINAP, 2-4 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).

  • Reagent Addition: Add 4-(3-bromo-5-chlorophenyl)morpholine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically to 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the N-arylated product.

Protocol: Selective Sonogashira Coupling at the C-Br Position

This protocol is used to form a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[17][18][19]

Methodology:

  • Reaction Setup: To a Schlenk flask, add 4-(3-bromo-5-chlorophenyl)morpholine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol %), and a copper(I) co-catalyst like CuI (1-2 mol %).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) and a degassed amine base/solvent such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reactivity trend for Sonogashira coupling is I > Br > Cl, ensuring high selectivity for the C-Br bond.[17]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product via column chromatography.

Data Presentation: Summary of Selective C-Br Functionalization
Reaction NameCoupling PartnerKey ReagentsTypical Temp. (°C)Expected Product
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, K₂CO₃80-1004-(3-Aryl-5-chlorophenyl)morpholine
Buchwald-Hartwig R₂NHPd₂(dba)₃, BINAP, NaOt-Bu80-1104-(3-(R₂N)-5-chlorophenyl)morpholine
Sonogashira R-C≡CHPd(PPh₃)₂Cl₂, CuI, TEA25-604-(3-(Alkynyl)-5-chlorophenyl)morpholine

Chapter 3: Addressing the C-Cl Bond: The Next Frontier

After selective functionalization at the bromine position, the resulting chlorinated aryl-morpholine serves as a substrate for a second, distinct transformation. Activating the stronger C-Cl bond requires more specialized and robust catalytic systems.

Overcoming Inertness: Advanced Catalysis

The activation of aryl chlorides in cross-coupling reactions is a well-documented challenge.[14][20] Success hinges on using catalyst systems that promote the difficult oxidative addition step. This is typically achieved by using:

  • Bulky, Electron-Rich Ligands: Biaryl monophosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are exceptionally effective.[21][22] Their steric bulk and electron-donating ability stabilize the Pd(0) center, making it more electron-rich and thus more reactive towards the C-Cl bond.[14]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that can also promote the activation of inert C-Cl bonds.

  • Higher Temperatures: Increased thermal energy is often required to overcome the activation barrier for C-Cl cleavage.

A Stepwise Di-functionalization Workflow

A powerful synthetic strategy involves a two-step sequence: first, a selective coupling at the C-Br bond under standard conditions, followed by purification, and then a second coupling at the C-Cl bond using a more advanced catalyst system.

Caption: Workflow for sequential functionalization.

Conclusion

The disparate reactivity of the halogen substituents on 4-(3-bromo-5-chlorophenyl)morpholine provides a clear and exploitable handle for synthetic chemists. The C-Br bond serves as the primary site for functionalization via standard palladium-catalyzed cross-coupling methods, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This inherent chemoselectivity is rooted in the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The more robust C-Cl bond can be engaged in a subsequent step using advanced, highly active catalyst systems, enabling a powerful and logical approach to the synthesis of di-substituted phenylmorpholine derivatives. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently and strategically utilize this valuable chemical building block.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society, 129(43), 13217–13227. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3–18. [Link]

  • Levin, J. I. (2014). Nucleophilic Aromatic Substitution (SNAr). In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

Sources

Methodological & Application

Protocol for Suzuki coupling reactions with 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-(3-Bromo-5-chlorophenyl)morpholine

Introduction: Navigating Chemoselectivity in Dihalogenated Systems

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is integral to the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and instructive substrate: 4-(3-Bromo-5-chlorophenyl)morpholine. As a dihalogenated aromatic compound, it presents a common synthetic challenge: achieving chemoselectivity. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts allows for a stepwise, selective functionalization. Generally, the oxidative addition of a Pd(0) catalyst is much faster for aryl bromides than for aryl chlorides, following the reactivity trend: I > OTf > Br >> Cl.[5][6] By carefully controlling reaction conditions, one can selectively couple a boronic acid at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations.

This application note provides a detailed mechanistic overview, a field-tested protocol for selective mono-arylation, and expert insights into the critical parameters that govern the success of this transformation for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding these fundamental steps is crucial for rational protocol design and troubleshooting. The cycle comprises three key stages:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is typically the rate-determining step and results in a Pd(II) intermediate.[3] For our substrate, this step occurs preferentially at the C-Br bond.

  • Transmetalation: The organoboron species (Ar'-B(OR)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar'-B(OR)₃]⁻).[5][7] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diaryl-Pd(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' (Diaryl Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination out_Product Product (Ar-Ar') in_ArBr 4-(3-Bromo-5-chlorophenyl)morpholine (Ar-Br) in_Boronic Ar'-B(OH)₂ + Base

Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Selective Mono-arylation of 4-(3-Bromo-5-chlorophenyl)morpholine

This protocol is designed for the selective coupling at the C-Br position, leveraging its higher reactivity. The choice of a suitable palladium precursor, a bulky and electron-rich phosphine ligand, a mild base, and controlled temperature are key to achieving high selectivity.[8]

Materials and Reagents
  • Substrate: 4-(3-Bromo-5-chlorophenyl)morpholine

  • Coupling Partner: Phenylboronic acid (or other desired arylboronic acid)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky, electron-rich phosphine ligand.[9]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[10]

  • Solvent: 1,4-Dioxane (or Toluene) and Water (degassed)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware and purification supplies

Quantitative Data: Reagent Table

This table outlines the quantities for a representative 1.0 mmol scale reaction.

ReagentFormulaMW ( g/mol )EquivalentsAmount (mg)Moles (mmol)
4-(3-Bromo-5-chlorophenyl)morpholineC₁₀H₁₁BrClNO292.561.0292.61.0
Phenylboronic AcidC₆H₇BO₂121.931.2146.31.2
Pd(OAc)₂C₄H₆O₄Pd224.520.02 (2 mol%)4.50.02
SPhosC₂₆H₃₅O₂P410.530.04 (4 mol%)16.40.04
K₂CO₃K₂CO₃138.212.0276.42.0
1,4-Dioxane / Water (4:1)---5.0 mL-
Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow setup 1. Setup (Inert Atmosphere) add 2. Reagent Addition setup->add degas 3. Solvent Addition & Degassing add->degas react 4. Reaction (Heat & Stir) degas->react workup 5. Aqueous Workup react->workup purify 6. Purification (Chromatography) workup->purify product 7. Product Isolation purify->product

Figure 2: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-(3-Bromo-5-chlorophenyl)morpholine (292.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.[4]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (total 5.0 mL). Degas this solvent mixture by bubbling argon through it for 20-30 minutes or by using several freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously. The reaction is typically complete within 2-6 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-(3-chloro-5-phenylphenyl)morpholine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) oxidized); Insufficiently degassed solvent; Poor quality reagents.Ensure a robust inert atmosphere. Use freshly opened or properly stored catalyst and ligand. Ensure solvents are thoroughly degassed.[9]
Protodeboronation The boronic acid is hydrolyzing back to the corresponding arene. This can be caused by excessive heat or prolonged reaction time, especially with sensitive boronic acids.[9]Use anhydrous conditions with a base like K₃PO₄.[9] Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[4]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0).[4]Improve degassing of the reaction mixture. Use a Pd(0) source like Pd₂(dba)₃ or ensure sufficient ligand is present to facilitate reduction of Pd(II).
Formation of Di-coupled Product Reaction temperature is too high or reaction time is too long, allowing the less reactive C-Cl bond to couple.Reduce the reaction temperature (e.g., to 70-80 °C) and monitor carefully to stop the reaction once the starting material is consumed.

Considerations for Subsequent C-Cl Coupling

The product of the first reaction, 4-(3-chloro-5-phenylphenyl)morpholine, is an ideal substrate for a second, distinct Suzuki coupling. However, activating the C-Cl bond requires more forcing conditions due to its lower reactivity.[3] Success typically requires:

  • More Active Catalysts: Employing catalyst systems with highly active, bulky, and electron-rich ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands is often necessary.[8][9][11]

  • Stronger Bases: Using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the reaction.

  • Higher Temperatures: Reaction temperatures often need to be increased to >100 °C.

This stepwise approach allows for the controlled synthesis of unsymmetrical tri-aryl systems, a valuable strategy in drug discovery and materials science.

References

Sources

Application Notes and Protocols: The Strategic Use of 4-(3-Bromo-5-chlorophenyl)morpholine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways. The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond.

Within the medicinal chemist's toolkit, certain chemical motifs, often termed "privileged scaffolds," appear repeatedly in successful drug candidates. The morpholine ring is a quintessential example of such a scaffold.[1] Its inclusion in a molecule can confer a range of benefits, including enhanced aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with the target protein.[1][2] In many kinase inhibitors, the morpholine oxygen acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding site.[1]

This guide focuses on a particularly versatile building block: 4-(3-Bromo-5-chlorophenyl)morpholine . The strategic placement of two distinct halogen atoms on the phenyl ring provides orthogonal synthetic handles for elaborating the core structure. This allows researchers to employ powerful cross-coupling methodologies to systematically build molecular complexity and fine-tune the pharmacological properties of the resulting kinase inhibitors. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this key intermediate.

Physicochemical Profile: 4-(3-Bromo-5-chlorophenyl)morpholine

A thorough understanding of the starting material is fundamental to any successful synthetic campaign.

PropertyValueReference
CAS Number 1259445-15-2[3]
Molecular Formula C₁₀H₁₁BrClNO[3]
Molecular Weight 276.56 g/mol [3]
Appearance Off-white to light yellow solid-
SMILES ClC1=CC(Br)=CC(N2CCOCC2)=C1[3]

The Phenylmorpholine Scaffold: A Strategic Element in Kinase Binding and Selectivity

The utility of 4-(3-Bromo-5-chlorophenyl)morpholine extends beyond its function as a simple linker. The integrated phenylmorpholine unit plays a crucial role in target engagement and selectivity.

  • Hinge Binding: The morpholine oxygen is ideally positioned to form a hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of many kinases, a critical interaction for potent ATP-competitive inhibition.[2]

  • Improving Selectivity: Subtle modifications to the morpholine ring can dramatically improve selectivity between closely related kinases. For instance, in the PI3K/mTOR pathway, the ATP-binding site of mTOR features a deeper pocket compared to PI3K isoforms.[2][4] This structural difference allows mTOR to accommodate bulkier substituents on the morpholine ring, such as bridged morpholines, which would otherwise cause steric clashes in the PI3K active site. This principle has been exploited to develop highly selective mTOR inhibitors.[4][5]

  • Vectorial Elaboration: The 3-bromo-5-chlorophenyl core provides two distinct points for chemical modification. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[6] This differential reactivity enables a sequential and controlled synthetic strategy, allowing for the introduction of different functionalities at each position to probe distinct sub-pockets of the kinase active site.

Core Synthetic Methodologies: Building Complexity via Cross-Coupling

The true power of 4-(3-Bromo-5-chlorophenyl)morpholine lies in its suitability for palladium-catalyzed cross-coupling reactions, which are foundational technologies in modern drug discovery. We present detailed protocols for two of the most vital transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the coupling of the aryl halide core with a vast array of nitrogen-containing heterocycles (e.g., pyrimidines, purines, indazoles) that are prevalent in kinase inhibitor pharmacophores.[7][8]

Reaction Principle: An active Pd(0) catalyst undergoes oxidative addition into the aryl-halogen bond. Subsequent coordination and deprotonation of the amine nucleophile, followed by reductive elimination, forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]

Detailed Step-by-Step Protocol: General Buchwald-Hartwig Amination

Materials:

  • 4-(3-Bromo-5-chlorophenyl)morpholine (1.0 equiv)

  • Amine or Heterocyclic Amine (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5 - 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere supply (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst and phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, followed by 4-(3-Bromo-5-chlorophenyl)morpholine and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][9]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Add Pd Catalyst & Ligand to Flask prep2 Evacuate & Backfill with Argon prep1->prep2 prep3 Add Base, Aryl Halide, & Amine prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react1 Heat to 80-110 °C with Stirring prep4->react1 react2 Monitor by TLC / LC-MS react1->react2 workup1 Cool & Dilute with Ethyl Acetate react2->workup1 workup2 Filter through Celite® Pad workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry, Concentrate, & Purify (Chromatography) workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds, allowing for the installation of various aryl or heteroaryl moieties onto the core scaffold.[10] This is critical for extending the molecule into other regions of the kinase active site to enhance potency and modulate selectivity.

Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide, followed by transmetalation with a boronic acid/ester (activated by a base) and subsequent reductive elimination to yield the biaryl product.[10][11]

Detailed Step-by-Step Protocol: General Suzuki-Miyaura Coupling

Materials:

  • 4-(3-Bromo-5-chlorophenyl)morpholine (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane/H₂O)

  • Inert atmosphere supply (Argon or Nitrogen)

  • Reaction vessel with reflux condenser

Procedure:

  • Reagent Addition: To a reaction vessel, add 4-(3-Bromo-5-chlorophenyl)morpholine (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene and aqueous Na₂CO₃ solution).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6][12]

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, Base, & Pd Catalyst in Flask prep2 Purge with Inert Gas prep1->prep2 prep3 Add Degassed Solvent System prep2->prep3 react1 Heat to 85-100 °C with Stirring prep3->react1 react2 Monitor by TLC / LC-MS react1->react2 workup1 Cool & Perform Aqueous Work-up react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry, Concentrate, & Purify (Chromatography) workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Case Study: Synthesis of a Core Structure for Bruton's Tyrosine Kinase (BTK) Inhibitors

To illustrate the practical application of these protocols, we outline the synthesis of a key intermediate for a BTK inhibitor. BTK is a critical mediator in B-cell receptor signaling and a validated target for B-cell malignancies.[8] Many potent BTK inhibitors feature a central hinge-binding heterocycle coupled to a substituted phenyl moiety.[13]

In this example, we will couple 4-(3-Bromo-5-chlorophenyl)morpholine with 4-amino-1H-pyrazolo[3,4-d]pyrimidine, a common hinge-binding element, via a Buchwald-Hartwig amination at the more reactive C-Br position.

Reaction Scheme:

(Self-generated image placeholder for the reaction: 4-(3-Bromo-5-chlorophenyl)morpholine + 4-amino-1H-pyrazolo[3,4-d]pyrimidine -> coupled product)

Protocol: Synthesis of N-(3-chloro-5-(morpholino)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Vessel Preparation: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add NaOt-Bu (1.4 equiv), 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.2 equiv), and 4-(3-Bromo-5-chlorophenyl)morpholine (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir for 12-18 hours.

  • Monitoring: Monitor for the consumption of the starting aryl bromide by LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with saturated aqueous NH₄Cl, diluted with ethyl acetate, and the layers are separated. The organic phase is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is purified by silica gel chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the title compound.

G A 4-(3-Bromo-5-chlorophenyl) morpholine C Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOt-Bu) A->C B 4-Amino-1H-pyrazolo [3,4-d]pyrimidine B->C D N-(3-chloro-5-(morpholino)phenyl) -1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D E Further Functionalization (e.g., Suzuki Coupling at C-Cl) D->E F Final Kinase Inhibitor Library E->F

Caption: Synthetic pathway to a BTK inhibitor core.

Characterization of Final Products

The identity, structure, and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

4-(3-Bromo-5-chlorophenyl)morpholine is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its pre-installed morpholine moiety serves as a reliable hinge-binding element and pharmacokinetic modulator, while the differentially reactive halogen substituents provide the synthetic flexibility required for modern drug discovery campaigns. The robust and well-established palladium-catalyzed cross-coupling protocols detailed herein empower researchers to efficiently generate diverse libraries of novel kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • Tarselli, M. A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Tarselli, M. A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Phelps, C. B., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews. Available at: [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Available at: [Link]

  • Montanari, D., & Petrocchi, A. (2022). The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Le, T. T., et al. (2018). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available at: [Link]

  • Wang, A., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Available at: [Link]

  • Liu, Y., et al. (2018). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-(3-Bromo-5-chlorophenyl)morpholine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Monoamine Oxidase B with Novel Morpholine Derivatives

Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane that governs the degradation of key monoamine neurotransmitters, with a particular preference for dopamine and phenylethylamine.[1] Elevated MAO-B activity is a well-established factor in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease.[2] The enzymatic turnover of dopamine by MAO-B not only reduces its bioavailability in the brain but also generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage.[3] Consequently, the development of potent and selective MAO-B inhibitors is a cornerstone of therapeutic strategies aimed at slowing disease progression and managing symptoms.

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics such as blood-brain barrier permeability.[4] Structure-activity relationship (SAR) studies have revealed that the morpholine ring, when appropriately substituted, is a key pharmacophore for potent MAO inhibition.[5] Specifically, chalcone derivatives bearing a morpholine ring have demonstrated high affinity and selectivity for MAO-B.[6] The introduction of halogen atoms, such as bromine and chlorine, on the phenyl ring can further enhance inhibitory potency and selectivity, likely through specific interactions within the hydrophobic active site of the MAO-B enzyme.[7]

This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-(3-bromo-5-chlorophenyl)morpholine and its derivatives against human recombinant MAO-B. We present a robust and sensitive fluorometric assay protocol, optimized for a 384-well plate format, enabling the rapid identification and characterization of novel MAO-B inhibitors.

Biochemical Pathway: The Role of MAO-B in Dopamine Catabolism

MAO-B catalyzes the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This reaction consumes oxygen and water, and crucially, produces hydrogen peroxide (H₂O₂) as a byproduct. The subsequent fluorometric assay is designed to quantify this H₂O₂ production as a direct measure of MAO-B activity.

MAO_B_Pathway cluster_reaction Mitochondrial Outer Membrane Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB + O₂ + H₂O DOPAL DOPAL MAOB->DOPAL H2O2 Hydrogen Peroxide (H₂O₂) (Detected by Assay) MAOB->H2O2 Inhibitor 4-(3-Bromo-5-chlorophenyl) morpholine Derivative Inhibitor->MAOB Inhibition

Caption: MAO-B enzymatic pathway and the principle of inhibition.

High-Throughput Screening Protocol: Fluorometric Assay for MAO-B Inhibition

This protocol is based on the detection of H₂O₂ using Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The resulting fluorescence is directly proportional to the amount of H₂O₂ generated and thus to MAO-B activity.[8] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of MAO-B.

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human MAO-BSigma-AldrichM7441-80°C
Benzylamine hydrochloride (Substrate)Sigma-AldrichB5136Room Temp
Amplex® Red ReagentThermo FisherA12222-20°C, protected from light
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Selegiline hydrochloride (Positive Control)Sigma-AldrichM0035Room Temp
4-(3-Bromo-5-chlorophenyl)morpholineBIOFOUNTBFN1259445152-20°C
Dimethyl sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650Room Temp
Potassium Phosphate Buffer (1M, pH 7.4)Sigma-AldrichP8709Room Temp
384-well black, flat-bottom platesCorning3712Room Temp
Reagent Preparation
  • MAO-B Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Prepare fresh from a 1M stock solution using ultrapure water.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 4-(3-Bromo-5-chlorophenyl)morpholine in 100% DMSO. Subsequent serial dilutions should also be prepared in DMSO. One commercial supplier notes storage at -20°C for long-term stability.[9]

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of Selegiline in 100% DMSO.

  • MAO-B Enzyme Working Solution: Thaw the enzyme on ice. Dilute the stock enzyme to a final concentration of 5 µg/mL in ice-cold MAO-B Assay Buffer. Prepare this solution fresh just before use and keep it on ice. The optimal concentration may need to be determined empirically based on the specific activity of the enzyme lot.

  • Substrate Working Solution (Benzylamine): Prepare a 2 mM solution of benzylamine hydrochloride in MAO-B Assay Buffer.

  • Detection Reagent Master Mix: Prepare this master mix fresh and protect it from light. For each 384-well plate, prepare the following mix (volumes include a ~10% overage):

    • 200 µM Amplex® Red

    • 1 U/mL HRP

    • in MAO-B Assay Buffer

    • Calculation Example for one 384-well plate (25 µL/well):

      • Total volume needed: 384 wells * 25 µL/well ≈ 9.6 mL. Prepare 10 mL.

      • From a 10 mM Amplex® Red stock in DMSO: (200 µM * 10 mL) / 10,000 µM = 20 µL.

      • From a 10 U/mL HRP stock: (1 U/mL * 10 mL) / 10 U/mL = 1 mL.

      • MAO-B Assay Buffer: 10 mL - 1 mL - 20 µL = 8.98 mL.

Experimental Workflow

The HTS workflow is designed to be efficient and robust, minimizing plate handling and ensuring data quality.

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds & Controls (100 nL) - Test Compounds (in DMSO) - Selegiline (Positive Control) - DMSO (Negative Control) start->dispense_compounds dispense_enzyme 2. Add MAO-B Enzyme (12.5 µL) dispense_compounds->dispense_enzyme pre_incubation 3. Pre-incubation (15 min at 37°C) dispense_enzyme->pre_incubation add_substrate 4. Initiate Reaction Add Benzylamine Substrate (12.5 µL) pre_incubation->add_substrate incubation 5. Enzymatic Reaction (60 min at 37°C) add_substrate->incubation add_detection 6. Stop & Detect Add Amplex Red/HRP Mix (25 µL) incubation->add_detection read_plate 7. Read Fluorescence (Ex: 545 nm, Em: 590 nm) add_detection->read_plate data_analysis 8. Data Analysis - Calculate % Inhibition - Generate IC₅₀ Curves read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for MAO-B inhibitors.

Step-by-Step Protocol
  • Compound Plating (100 nL/well):

    • Using an acoustic liquid handler or a pin tool, dispense 100 nL of the 10 mM test compound, positive control (Selegiline), or DMSO (for negative/100% activity controls) into the appropriate wells of a 384-well black plate.

    • This will result in a final assay concentration of 10 µM for a 10 µL final reaction volume (before adding the detection reagent). For dose-response curves, compounds should be plated from a serial dilution plate.

  • Enzyme Addition (12.5 µL/well):

    • Add 12.5 µL of the 5 µg/mL MAO-B enzyme working solution to all wells except for the "no enzyme" blank controls. To blank wells, add 12.5 µL of MAO-B Assay Buffer.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plate for 15 minutes at 37°C. This step allows the test compounds to interact with the enzyme before the reaction is initiated.

  • Reaction Initiation (12.5 µL/well):

    • Add 12.5 µL of the 2 mM benzylamine working solution to all wells to start the enzymatic reaction. The final substrate concentration will be 1 mM.

  • Enzymatic Reaction Incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm).

    • Incubate the plate for 60 minutes at 37°C. This incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Development (25 µL/well):

    • Add 25 µL of the Detection Reagent Master Mix to all wells. This stops the enzymatic reaction and begins the development of the fluorescent signal.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader with excitation set to ~545 nm and emission set to ~590 nm.

Data Analysis and Interpretation

Quality Control: Z'-Factor Calculation

To validate the assay's suitability for HTS, the Z'-factor should be calculated using the signals from the positive (Selegiline, 10 µM) and negative (DMSO) controls.

  • Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos| ]

  • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[10]

Calculating Percent Inhibition

The inhibitory activity of the test compounds is calculated as a percentage relative to the control wells.

  • Formula: % Inhibition = [ 1 - ( (Signal_compound - Mean_blank) / (Mean_neg_control - Mean_blank) ) ] * 100

    • Signal_compound: Fluorescence signal from a well with a test compound.

    • Mean_neg_control: Average signal from the DMSO wells (100% activity).

    • Mean_blank: Average signal from the "no enzyme" wells (background).

Determining IC₅₀ Values

For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Generate a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

  • Perform the assay as described above.

  • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) equation to calculate the IC₅₀ value. This can be done using software such as GraphPad Prism.[11][12]

Table 1: Representative Data and QC Metrics

Control/CompoundConcentrationMean Fluorescence (RFU)Std. Dev.% Inhibition
Negative Control (DMSO)N/A35,0001,5000%
Positive Control (Selegiline)10 µM2,50025093.1%
No Enzyme BlankN/A1,000100N/A
Z'-Factor 0.78
Test Compound A10 µM18,0001,20050.0%
Test Compound B10 µM34,5001,6001.5%

Conclusion and Outlook

The described HTS protocol provides a reliable and efficient method for identifying and characterizing novel MAO-B inhibitors from a library of 4-(3-bromo-5-chlorophenyl)morpholine derivatives. The assay is robust, with a high Z'-factor, and is amenable to automation for large-scale screening campaigns. Compounds identified as potent and selective inhibitors in this primary assay can be advanced to secondary assays to confirm their mechanism of action, determine their reversibility, and assess their therapeutic potential for the treatment of neurodegenerative diseases.

References

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 14(20), 2163–2173.
  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 18(1), 1-13.
  • Mathew, B., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • Yeon, S. K., et al. (2018). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Medicinal Chemistry, 61(17), 7545-7561.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • ResearchGate. (n.d.). Visual representation of the pathway by which monoamine... Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]

  • Proteopedia. (2011). Monoamine oxidase b. Retrieved from [Link]

  • ResearchGate. (2017). How can I calculate IC50 value from percent of residual activity?. Retrieved from [Link]

  • Kumar, B., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1605-1627.
  • Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1276, 134771.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • BIOFOUNT. (n.d.). 4-(3-Bromo-5-chlorophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow chart of the proposed enzyme inhibitor screening methodology.... Retrieved from [Link]

  • ResearchGate. (n.d.). The 3D structures of human MAO‐A and MAO‐B. Ribbon diagram of A) the.... Retrieved from [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 14(20), 2163-2173.
  • ResearchGate. (n.d.). Cartoon representation of the monoamine oxidase B (PDB ID: 1SE3), taken.... Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2347-2354.
  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Mathew, B., et al. (2024). Development of morpholine ring-bearing halogenated α,β-unsaturated ketones as selective monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 1-13.
  • Mathew, B., et al. (2021). Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. Molecules, 26(21), 6489.
  • Mathew, B., et al. (2023). Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. Chemical Biology & Drug Design, 101(5), 1032-1044.
  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Khan Academy. (2011). Enzyme inhibition. Retrieved from [Link]

  • Petraitytė, R., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Majid Ali. (2022). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Retrieved from [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide for the Palladium-Catalyzed N-arylation of Morpholine with 1-Bromo-3,5-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Morpholines and the Buchwald-Hartwig Amination

The N-aryl morpholine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2][3] The synthesis of these compounds, however, can be challenging, particularly when coupling an electron-rich amine like morpholine with an electron-deficient and sterically hindered aryl halide such as 1-bromo-3,5-dichlorobenzene. Traditional methods for C-N bond formation often fall short, necessitating harsh reaction conditions and offering limited substrate scope.[4]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[4][5][6] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance, making it an indispensable tool for researchers, scientists, and drug development professionals.[4][6][7] This guide provides a detailed, step-by-step protocol for the N-arylation of morpholine with 1-bromo-3,5-dichlorobenzene, grounded in the principles of the Buchwald-Hartwig reaction. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Principle: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (1-bromo-3,5-dichlorobenzene) to form a palladium(II) species. The reactivity of the aryl halide typically follows the order of I > Br > Cl.[8][9]

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-aryl morpholine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The choice of ligand is crucial for the success of the reaction, as it stabilizes the palladium catalyst, promotes the desired reaction steps, and influences the overall efficiency of the catalytic cycle.[4][10] Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of challenging substrates.[4]

Experimental Protocol

This protocol is designed for the synthesis of 4-(3,5-dichlorophenyl)morpholine.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
1-Bromo-3,5-dichlorobenzeneC6H3BrCl2225.901.00 g4.431.0
MorpholineC4H9NO87.120.46 mL5.311.2
Palladium(II) AcetatePd(OAc)2224.5020 mg0.0890.02
XantphosC39H32OP2578.60103 mg0.1780.04
Sodium tert-butoxideNaOtBu96.10681 mg7.091.6
Toluene (anhydrous)C7H892.1420 mL--
Schlenk flask (50 mL)--1--
Magnetic stirrer and stir bar--1--
Inert gas supply (Argon or Nitrogen)-----
Standard glassware for workup and purification-----
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (20 mg, 0.089 mmol), Xantphos (103 mg, 0.178 mmol), and sodium tert-butoxide (681 mg, 7.09 mmol).

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.[5]

    • Add anhydrous toluene (20 mL) via syringe.

  • Addition of Reactants:

    • To the stirred suspension, add 1-bromo-3,5-dichlorobenzene (1.00 g, 4.43 mmol) followed by morpholine (0.46 mL, 5.31 mmol) via syringe.

    • Ensure the needle of the syringe is below the surface of the solvent during addition to minimize exposure to the atmosphere.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the morpholine moiety, which can lead to peak tailing on silica gel, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., hexane/ethyl acetate).[11] This neutralizes the acidic sites on the silica gel, leading to better separation.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A 1. Setup - Add Pd(OAc)₂, Xantphos, NaOtBu to Schlenk flask - Purge with inert gas B 2. Reactant Addition - Add Toluene - Add 1-bromo-3,5-dichlorobenzene - Add Morpholine A->B Syringe addition C 3. Reaction - Heat to 100 °C - Stir for 12-24 h - Monitor by TLC/GC-MS B->C Heating and stirring D 4. Workup - Cool to RT - Quench with H₂O - Extract with EtOAc - Wash with brine - Dry and concentrate C->D Reaction completion E 5. Purification - Column chromatography on silica gel - Eluent with triethylamine D->E Crude product F Product 4-(3,5-dichlorophenyl)morpholine E->F Purified product

Caption: Experimental workflow for the N-arylation of morpholine.

Discussion: Rationale Behind the Protocol

  • Catalyst System: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[9] Xantphos is a bulky, electron-rich bisphosphine ligand that is effective for coupling unactivated aryl bromides and chlorides.[10] The large bite angle of Xantphos promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[9][10] Its role is to deprotonate the morpholine, forming the more nucleophilic morpholide anion, which then participates in the catalytic cycle. Weaker bases may not be sufficient to deprotonate the amine effectively, leading to a sluggish or incomplete reaction.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures.[9] Anhydrous conditions are crucial to prevent the hydrolysis of the base and potential side reactions.

  • Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the limiting aryl halide. The catalyst loading is typically between 1-5 mol%.[5]

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInactive catalystEnsure proper inert gas purging. Use fresh, high-quality reagents.
Insufficiently strong baseConsider using a stronger base like lithium bis(trimethylsilyl)amide (LHMDS).
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential side reactions.
Formation of side productsHydrodehalogenation of the aryl bromideEnsure strictly anhydrous conditions. Minimize reaction time once the starting material is consumed.
Homocoupling of the aryl bromideThis is less common but can occur at high catalyst loadings.
Difficulty in purificationPeak tailing on silica gelAdd a small amount of triethylamine or ammonia to the eluent.[11]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl morpholines. The protocol detailed in this guide provides a reliable starting point for the N-arylation of morpholine with 1-bromo-3,5-dichlorobenzene. By understanding the underlying principles and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt this methodology for a wide range of substrates, accelerating the discovery and development of novel chemical entities.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design (1997). SciSpace. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O. ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Chemical synthesis of morpholine derivatives.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

Sources

Application Note: Utilizing 4-(3-Bromo-5-chlorophenyl)morpholine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient strategy for identifying high-quality lead compounds, offering distinct advantages over traditional high-throughput screening (HTS).[1][2] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3] This guide details the application of a representative fragment, 4-(3-Bromo-5-chlorophenyl)morpholine , in a comprehensive FBDD workflow. This fragment is an exemplary starting point due to its attractive structural features: a morpholine ring, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties[4][5], and di-halogenation, providing vectors for potent halogen bonding interactions and subsequent chemical elaboration.[6][7] We provide a series of detailed protocols, from initial fragment characterization and primary screening using biophysical methods to hit validation with high-resolution structural biology, designed to guide researchers in leveraging such fragments to discover novel chemical matter for challenging biological targets.

Introduction: The Rationale for Fragment-Based Drug Discovery

The core principle of FBDD is to identify small molecules that bind weakly but efficiently to a biological target and then to optimize these hits into potent, drug-like leads through structure-guided chemistry.[8][9] Unlike the larger, more complex molecules used in HTS, fragments (typically <300 Da) make fewer but higher-quality interactions with the protein target.[2] This "ligand efficiency" is a key metric in FBDD, ensuring that the initial binding is driven by specific, optimizable interactions rather than non-specific hydrophobicity.

The chosen model fragment, 4-(3-Bromo-5-chlorophenyl)morpholine , embodies the key attributes of a promising FBDD starting point:

  • Privileged Scaffolds: The morpholine moiety is frequently found in approved drugs, where it often improves solubility, metabolic stability, and overall pharmacokinetic profiles.[5][10]

  • Halogen Bonding Potential: The bromine and chlorine atoms on the phenyl ring are not merely steric bulk; they can act as halogen bond donors.[6] This is a specific, non-covalent interaction with Lewis bases (like backbone carbonyls) in a protein binding pocket, which can significantly contribute to binding affinity and selectivity.[11][12]

  • Vectors for Growth: The substitution pattern provides clear, chemically tractable vectors for optimization into a more potent lead compound, a process known as "fragment growing".[9]

Physicochemical Properties and Quality Control

Before initiating any screening campaign, it is critical to characterize the fragment and ensure its purity and solubility. Poor solubility is a primary source of false positives and negatives in FBDD assays.

Properties of 4-(3-Bromo-5-chlorophenyl)morpholine

The properties of this fragment align well with the widely accepted "Rule of Three," a guideline for desirable fragment characteristics.

PropertyValue (Calculated)"Rule of Three" GuidelineRationale
Molecular Weight 292.59 g/mol ≤ 300 DaEnsures lower complexity and higher probability of efficient binding.[13]
cLogP 2.85≤ 3Balances solubility with sufficient non-polar character for binding.[13]
Hydrogen Bond Donors 0≤ 3Maintains solubility and avoids excessive desolvation penalties.[13]
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)≤ 3Provides potential for key polar interactions with the target.[13]
Rotatable Bonds 1≤ 3Reduces conformational entropy loss upon binding.
Protocol: Fragment Quality Control

Objective: To confirm the identity, purity, and solubility of the fragment stock.

Methodologies:

  • Identity & Purity (LC-MS):

    • Prepare a 10 mM stock solution of the fragment in 100% DMSO.

    • Dilute 1 µL of the stock into 999 µL of 50:50 acetonitrile:water.

    • Inject onto a C18 HPLC column coupled to a mass spectrometer.

    • Acceptance Criteria: Purity ≥95% by UV absorbance (e.g., at 254 nm) and a mass spectrum consistent with the expected molecular weight.

  • Structural Confirmation (¹H NMR):

    • Dissolve ~1-2 mg of the fragment in 0.6 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Acceptance Criteria: The spectrum should be clean and consistent with the structure of 4-(3-Bromo-5-chlorophenyl)morpholine.

  • Aqueous Solubility (Nephelometry):

    • Prepare a dilution series of the fragment from the DMSO stock into the primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the final DMSO concentration is constant (e.g., 1-2%).

    • Incubate for 1 hour at room temperature.

    • Measure light scattering using a nephelometer.

    • Acceptance Criteria: The fragment should be soluble up to the highest screening concentration (typically 1-2 mM) with no evidence of aggregation.

The FBDD Screening and Validation Workflow

A successful FBDD campaign relies on a tiered approach that uses orthogonal techniques to identify and validate hits, minimizing the risk of pursuing artifacts.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Generation FragLib Fragment Library (incl. Target Fragment) PrimaryScreen Primary Screen (High-Throughput) FragLib->PrimaryScreen ~1000s of fragments HitTriage Hit Triage & QC PrimaryScreen->HitTriage ~5-10% Hit Rate SecondaryScreen Secondary Screen (Orthogonal Method) HitTriage->SecondaryScreen Confirmed Hits Structure Structural Biology (X-ray / NMR) SecondaryScreen->Structure Validated Hits LeadOp Hit-to-Lead Optimization Structure->LeadOp Structure-Guided Design

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Identifying Initial Binders

The goal of primary screening is to rapidly and sensitively detect weak binding events (μM to mM affinity) from a library of fragments.[1] Thermal Shift and SPR are two of the most robust and widely used techniques.

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: Ligand binding typically stabilizes a protein's folded state, resulting in an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is detected by monitoring protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[14][15][16]

Methodology:

  • Reagent Preparation:

    • Protein Solution: Prepare the target protein at 4 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dye Solution: Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Fragment Plate: Prepare a 96-well plate with 4-(3-Bromo-5-chlorophenyl)morpholine and other library fragments at 10 mM in DMSO. Include DMSO-only controls.

  • Assay Plate Setup (20 µL final volume):

    • To each well of a 96-well qPCR plate, add 10 µL of the 4 µM protein solution.

    • Add 0.2 µL of the 10 mM fragment stock (for a final concentration of 100 µM fragment, 1% DMSO).

    • Add 9.6 µL of buffer.

    • Add 0.2 µL of 100X dye stock.

    • Seal the plate, centrifuge briefly, and incubate for 15 minutes.

  • Data Acquisition:

    • Place the plate in a qPCR instrument.

    • Set a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence vs. temperature to generate melting curves.

    • Calculate the Tₘ for each well by fitting the curve to a Boltzmann equation (this is the inflection point).

    • Calculate ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).

    • Hit Criteria: A reproducible ΔTₘ > 2 °C is generally considered a significant stabilizing effect and a potential hit.

Hypothetical Data:

Fragment IDTₘ (°C)ΔTₘ (°C)Hit?
DMSO Control52.10.0-
4-(3-Br-5-Cl-Ph)-morpholine 55.3 +3.2 Yes
Negative Control Fragment52.3+0.2No
Positive Control Ligand60.5+8.4Yes
Protocol: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects binding by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. It can provide affinity (KD) and kinetic (kₐ, kd) data.[17][18][19]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of ~8,000-10,000 Response Units (RU).

    • Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Screening:

    • Prepare a concentration series of 4-(3-bromo-5-chlorophenyl)morpholine (e.g., 100 µM, 50 µM, 25 µM, etc.) in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

    • Inject each concentration over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of 10 mM glycine, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to get the specific binding response.

    • Plot the steady-state response against fragment concentration and fit to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Calculate Ligand Efficiency (LE): LE = (-RT * ln(KD)) / HAC, where HAC is the heavy (non-hydrogen) atom count.

    • Hit Criteria: A confirmed, concentration-dependent binding response with a KD < 1 mM and a favorable LE (>0.3 kcal/mol/heavy atom) is considered a hit.

Hit Validation: Confirming Binding and Elucidating Mode

Hits from a primary screen must be validated by an orthogonal method to eliminate false positives. Structural methods like NMR and X-ray crystallography are ideal as they not only confirm binding but also provide invaluable information about the binding location and pose.[13][20]

Protocol: NMR Spectroscopy (¹H-¹⁵N HSQC Titration)

Principle: This protein-observed NMR experiment monitors the chemical environment of each backbone amide in an isotope-labeled protein. When a fragment binds, amides near the binding site will experience a change in their local environment, causing their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum to shift.[21][22]

Methodology:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Prepare a ~100 µM sample of the ¹⁵N-protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock (e.g., 50 mM) of 4-(3-bromo-5-chlorophenyl)morpholine in deuterated DMSO.

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add aliquots of the fragment stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:fragment).

    • Acquire an HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra and identify peaks that show significant chemical shift perturbations (CSPs).

    • Calculate the combined CSP for each residue using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where Δδ is the change in chemical shift and α is a scaling factor (typically ~0.15).

    • Validation Criteria: Significant, dose-dependent CSPs for a specific set of residues confirm direct binding. If backbone assignments are available, these CSPs can be mapped onto the protein structure to identify the binding pocket.

Protocol: X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to its target protein, offering unambiguous proof of binding and the precise interaction details necessary for structure-based drug design.[23][24][25]

Methodology:

  • Crystal Preparation:

    • Obtain high-quality crystals of the target protein (apo form) through vapor diffusion or other standard methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing 5-10 mM of 4-(3-bromo-5-chlorophenyl)morpholine in a cryo-protectant solution compatible with the crystals. The final DMSO concentration should be kept below a level that degrades crystal quality (e.g., <10%).

    • Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

    • Process the data (integrate and scale) and solve the structure by molecular replacement using the apo structure as a model.

  • Structure Refinement and Analysis:

    • Generate an initial difference electron density map (Fo-Fc). A positive density blob corresponding to the shape of the fragment should be visible in the binding pocket.

    • Model the fragment into the density and perform iterative rounds of refinement.

    • Validation Criteria: A clear, well-defined electron density for the fragment, coupled with a refined model showing chemically sensible interactions with the protein, provides definitive validation. Pay close attention to the positions of the bromine and chlorine atoms to identify potential halogen bonds (i.e., close contact <3.5 Å to an oxygen or nitrogen atom with a C-X···O/N angle near 180°).[12]

Data Interpretation and Path Forward

The combined data from the screening and validation cascade provides a clear path for the hit-to-lead optimization phase.

Decision_Tree Start Fragment Hit from Primary Screen Validation Orthogonal Validation (e.g., NMR, SPR) Start->Validation Structure Structural Data? (X-ray) Validation->Structure Passes NoBind No Binding Confirmed (False Positive) Validation->NoBind Fails NoStructure Binding Confirmed, No Structure Structure->NoStructure No YesStructure Binding & Structure Confirmed Structure->YesStructure Yes Stop Stop NoBind->Stop SAR SAR by Analogue & Homologation NoStructure->SAR SBDD Structure-Based Design (Fragment Growing) YesStructure->SBDD

Caption: Decision-making workflow for fragment hit progression.

With a crystal structure of 4-(3-Bromo-5-chlorophenyl)morpholine in complex with the target, medicinal chemists can:

  • Analyze the Binding Site: Identify key interactions (e.g., halogen bonds, hydrogen bonds, hydrophobic contacts) and map out solvent-exposed vectors.

  • Design New Analogues: Use the structure to rationally "grow" the fragment into unoccupied pockets of the binding site to pick up new, affinity-enhancing interactions.[9] The halogen atoms can be replaced or used as synthetic handles for elaboration, while the morpholine ring can be modified to fine-tune properties.

Conclusion

4-(3-Bromo-5-chlorophenyl)morpholine serves as an ideal model for illustrating the power and process of fragment-based drug discovery. Its combination of a favorable morpholine scaffold and strategically placed halogens provides a robust starting point for identifying and optimizing novel inhibitors. The systematic application of sensitive biophysical screening techniques, followed by rigorous validation with high-resolution structural biology, constitutes a reliable and efficient pathway from a simple, low-affinity fragment to a highly potent and selective lead compound.

References

  • Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Protein thermal shifts to identify low molecular weight fragments. Methods in Molecular Biology, 1143, 157-171. [Link]

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2007). Fragment-based screening by protein crystallography: successes and pitfalls. Journal of medicinal chemistry, 50(4), 726-732. [Link]

  • Harner, M. J., & Frank, A. O. (2013). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Gingell, H., & Ulaganathan, T. (2021). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Zha, G. F., Yang, M. H., & Jiang, H. L. (2018). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Journal of Zhejiang University. Science. B, 19(11), 833–842. [Link]

  • Kumar, A., Singh, J., & Sharma, P. K. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-6. [Link]

  • Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular oncology, 16(21), 3761–3777. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Chen, Y., Foloppe, N., & Chen, I. J. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 602930. [Link]

  • Harner, M. J., & Frank, A. O. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future medicinal chemistry, 5(13), 1545–1558. [Link]

  • Renaud, J., & Gstaiger, M. (2010). Fragment Screening By Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 49–53. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(1), 15–28. [Link]

  • Lin, F. Y., & Li, X. Y. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Omega, 5(3), 1354–1364. [Link]

  • Nordin, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River. [Link]

  • Ibrahim, M. A. A. (2023). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in enzymology, 493, 219–249. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Comess, K. M., & Pearce, K. H., Jr (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future medicinal chemistry, 3(14), 1809–1820. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Kontos, M., & Skaljac, M. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 19(1), 25-36. [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Creative Biolabs. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]

  • Renaud, J., & Gstaiger, M. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(2), 49–53. [Link]

  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular and Cellular Proteomics, 5(5), 836-843. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(1), 15-28. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate. [Link]

  • ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 499–507. [Link]

  • Tzara, A., & Calogeropoulou, T. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Morandini, L., & Fossa, P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1839–1876. [Link]

  • Kumar, M., & Sharma, P. K. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 407, 01015. [Link]

  • Foloppe, N., & Chen, I. J. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(7), 733-747. [Link]

  • Singh, N., & Singh, P. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules (Basel, Switzerland), 28(3), 1435. [Link]

  • o2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Phenyl Ring of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 4-(3-Bromo-5-chlorophenyl)morpholine scaffold is a key building block in contemporary drug discovery and materials science. The presence of two distinct halogen atoms on the phenyl ring, bromine and chlorine, offers a unique opportunity for sequential and regioselective functionalization. This allows for the precise introduction of diverse chemical moieties, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategic functionalization, with the C-Br bond being significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a comprehensive guide with detailed experimental protocols for the selective functionalization of the C-Br bond in 4-(3-bromo-5-chlorophenyl)morpholine, leaving the C-Cl bond intact for potential subsequent transformations.

Understanding the Regioselectivity: The Halogen Dance

The success of selective functionalization hinges on the inherent differences in the bond dissociation energies and reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the generally accepted reactivity trend for halobenzenes is I > Br > Cl > F.[1][3] This predictable reactivity allows for the selective activation of the C-Br bond over the more robust C-Cl bond by careful selection of the catalyst, ligands, and reaction conditions. The protocols detailed below are optimized to exploit this reactivity difference, ensuring that the desired transformations occur exclusively at the 3-position of the phenyl ring.

Experimental Workflows: A Visual Guide

The following diagram illustrates the general experimental workflow for the functionalization of 4-(3-bromo-5-chlorophenyl)morpholine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk flask under vacuum and backfill with Argon/Nitrogen reagents Add 4-(3-bromo-5-chlorophenyl)morpholine, catalyst, ligand, and base start->reagents solvent Add anhydrous solvent reagents->solvent coupling_partner Add coupling partner (e.g., boronic acid, alkyne, amine) solvent->coupling_partner stir Stir at specified temperature coupling_partner->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Cool to RT and quench if necessary monitor->quench extract Extract with organic solvent, wash with water and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The following sections provide detailed protocols for three of the most powerful and versatile cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.[4][5][6]

Reaction Scheme:

  • Reaction Setup: To a dry Schlenk flask, add 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 eq.).[2][7] The flask is then sealed, evacuated, and backfilled with an inert atmosphere (Argon or Nitrogen) three times.

  • Reagent Addition: Add a solution of cesium carbonate (Cs₂CO₃, 2.0 eq.) in a mixture of toluene and water (e.g., 10:1 v/v) to the flask.[7]

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-100 °C in a preheated oil bath.[2][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.[2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired biaryl product.[2]

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(3-phenyl-5-chlorophenyl)morpholine92
24-Methoxyphenylboronic acid4-(3-(4-methoxyphenyl)-5-chlorophenyl)morpholine88
33-Pyridinylboronic acid4-(3-(pyridin-3-yl)-5-chlorophenyl)morpholine85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to a wide range of functionalized alkynes.[1][8][9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3]

Reaction Scheme:

  • Reaction Setup: To a solution of 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry Schlenk flask are sequentially added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.), copper(I) iodide (CuI, 0.025 eq.), and an amine base such as diisopropylamine (7.0 eq.).[1]

  • Reagent Addition: The terminal alkyne (1.1 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 3 hours.[1] For less reactive alkynes, gentle heating (50-65 °C) may be required.[3] The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite®, washing with additional diethyl ether. The filtrate is then washed with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[1]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the coupled product.[1]

Data Presentation: Sonogashira Coupling

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(3-(phenylethynyl)-5-chlorophenyl)morpholine89
2Ethynyltrimethylsilane4-(3-((trimethylsilyl)ethynyl)-5-chlorophenyl)morpholine95
31-Hexyne4-(3-(hex-1-yn-1-yl)-5-chlorophenyl)morpholine87
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[11][12][13][14][15][16][17] This reaction has broad substrate scope and functional group tolerance.[15]

Reaction Scheme:

  • Reaction Setup: In an argon-filled glovebox, a 1-dram vial equipped with a PTFE-coated magnetic stir bar is charged with 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq., 0.25 mmol), the amine (1.5 eq., 0.375 mmol, if solid), a suitable phosphine ligand such as BippyPhos (2 mol %), and a strong base like potassium tert-butoxide (KOtBu, 2.0 eq.).[18]

  • Catalyst Addition: A stock solution of a palladium precatalyst, such as [Pd(crotyl)Cl]₂, is prepared in anhydrous THF. An appropriate volume of this solution (to achieve 0.5 mol % Pd) is added to the reaction vial.[18]

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, the mixture is diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Pyrrolidine4-(3-(pyrrolidin-1-yl)-5-chlorophenyl)morpholine90
2Aniline4-(3-(phenylamino)-5-chlorophenyl)morpholine82
3Benzylamine4-(3-(benzylamino)-5-chlorophenyl)morpholine86

Alternative Functionalization Strategies: Metal-Halogen Exchange

Beyond palladium-catalyzed reactions, metal-halogen exchange offers a powerful alternative for functionalizing the C-Br bond.

Grignard Reagent Formation and Electrophilic Quench

Selective formation of an aryl Grignard reagent at the C-Br position can be achieved through a halogen-magnesium exchange reaction, followed by quenching with an electrophile.[19]

Reaction Scheme:

  • Grignard Formation: Dissolve 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -15 °C. Slowly add isopropylmagnesium chloride solution (1.1 eq., 2.0 M in THF) dropwise, maintaining the internal temperature below -10 °C.[19]

  • Electrophilic Quench: After stirring for a specified time, the desired electrophile (e.g., an aldehyde, ketone, or CO₂) is added at low temperature.

  • Work-up: The reaction is carefully quenched with saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[19]

  • Purification: The crude product is purified by silica gel column chromatography.

Lithiation and Electrophilic Trapping

Similar to Grignard formation, selective lithiation at the C-Br position can be achieved using an organolithium reagent, followed by trapping with an electrophile.

Reaction Scheme:

  • Lithiation: In a flame-dried flask under an inert atmosphere, dissolve 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq.) dropwise.

  • Electrophilic Trapping: After stirring for 30-60 minutes at -78 °C, the electrophile is added.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the Grignard reaction.

  • Purification: The crude product is purified by silica gel column chromatography.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile toolbox for the regioselective functionalization of 4-(3-bromo-5-chlorophenyl)morpholine. The selective manipulation of the C-Br bond allows for the introduction of a wide array of substituents, paving the way for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. The remaining C-Cl bond serves as a handle for subsequent functionalization, enabling the creation of highly complex and diverse molecular architectures. Future work will focus on expanding the scope of these reactions to include a broader range of coupling partners and the development of one-pot sequential functionalization protocols.

References

  • Benchchem. Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • NROChemistry. Sonogashira Coupling.
  • NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Books. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Iodoanisole as the Aryl Halide.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Department of Chemistry – UW–Madison. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Grignard Reaction.
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Chegg. Question: Experiment Three: Chemoselectivity in Gringard Formation Br 1 Mg H2O CI Introduction Grignard reagents remain one of the most important classes of reagents in organic chemistry. When alkyl/aryl halides are reacted with magnesium under anhydrous conditions organomagnesium compounds form.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
  • Benchchem. Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Sources

The Strategic Application of 4-(3-Bromo-5-chlorophenyl)morpholine in the Development of Novel CNS-Active Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 4-(3-bromo-5-chlorophenyl)morpholine scaffold. This substituted phenylmorpholine represents a promising starting point for generating libraries of novel compounds with potential therapeutic activity in the central nervous system (CNS). We will explore the rationale behind its selection, provide detailed protocols for its derivatization, and outline a robust screening cascade to identify and characterize promising CNS-active drug candidates.

Introduction: The Rationale for the 4-(Aryl)morpholine Scaffold in CNS Drug Discovery

The development of drugs targeting the CNS is notoriously challenging, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] Successful CNS drug candidates must possess a finely tuned balance of physicochemical properties, including lipophilicity, polar surface area, and hydrogen bonding capacity, to achieve sufficient brain penetration.[3]

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, particularly for CNS-active agents.[4][5][6][7] Its incorporation into a molecule offers several advantages:

  • Improved Pharmacokinetics: The morpholine moiety often imparts favorable pharmacokinetic (PK) properties. Its weak basicity (pKa ≈ 8.4) and the presence of the ether oxygen can enhance aqueous solubility and metabolic stability, crucial for both oral bioavailability and sustained presence in the body.[6][8][9]

  • Enhanced BBB Permeability: The unique conformational flexibility and balanced lipophilic-hydrophilic nature of the morpholine ring can improve a molecule's ability to traverse the BBB.[8][10]

  • Versatile Synthetic Handle: The nitrogen atom of the morpholine ring provides a readily accessible point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[11][12]

The specific scaffold, 4-(3-Bromo-5-chlorophenyl)morpholine , is of particular interest. The di-halogenated phenyl ring offers two distinct, chemically addressable positions (the bromine and chlorine atoms) for further modification via cross-coupling reactions. This allows for the creation of a diverse library of analogs from a single, common intermediate, accelerating the discovery of potent and selective CNS agents.

Strategic Workflow for CNS Candidate Development

The development of a CNS-active agent from the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold follows a logical, multi-stage process. This workflow is designed to be a self-validating system, where data from each stage informs the decisions and experimental design of the next.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Lead Optimization & In Vivo Validation A Starting Scaffold 4-(3-Bromo-5-chlorophenyl)morpholine B Scaffold Derivatization (e.g., Suzuki, Buchwald-Hartwig Coupling) A->B Introduce Diversity C Primary Target Engagement Assays B->C Identify Bioactivity D Blood-Brain Barrier (BBB) Permeability Assay (PAMPA, Caco-2) C->D Assess CNS Penetration Potential E Initial Toxicology (e.g., Cytotoxicity in Neuronal Cell Lines) D->E Evaluate Safety F Structure-Activity Relationship (SAR) Analysis & Iterative Synthesis E->F Refine Potency & Properties G In Vivo Pharmacokinetic (PK) Studies (Brain vs. Plasma Concentration) F->G Confirm Brain Exposure H In Vivo Efficacy Models (e.g., Rodent models of disease) G->H Demonstrate Therapeutic Effect I Preclinical Candidate Nomination H->I

Caption: High-level workflow for developing CNS drug candidates.

Experimental Protocols

Protocol 1: Synthesis and Derivatization of the Core Scaffold

The power of the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold lies in the differential reactivity of its halogenated positions, which can be exploited for selective diversification using palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

Objective: To synthesize a library of analogs by introducing various aryl or heteroaryl groups at the bromine position of the scaffold.

Materials:

  • 4-(3-Bromo-5-chlorophenyl)morpholine

  • Arylboronic acids or esters (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-(3-Bromo-5-chlorophenyl)morpholine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of Dioxane/Water) to the flask.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. An inert atmosphere is critical for preventing catalyst degradation and ensuring reproducible results.

  • Choice of Base and Solvent: The selection of base and solvent is crucial and often needs to be optimized for specific substrates. A mixed solvent system like Dioxane/Water is common for Suzuki couplings as it helps to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assessment

Early assessment of a compound's ability to cross the BBB is vital to avoid costly late-stage failures. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[13][14]

Objective: To determine the passive permeability (Pe) of newly synthesized analogs across an artificial BBB membrane.

Caption: Schematic of the PAMPA-BBB assay plate setup.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of test compounds and standards (high and low permeability controls) in DMSO. Create a working solution by diluting the stock into a universal buffer (pH 7.4).

  • Coat Membrane: Coat the filter of the donor plate (e.g., a 96-well PVDF filter plate) with a brain lipid extract dissolved in an organic solvent (e.g., dodecane). Allow the solvent to evaporate.

  • Add to Acceptor Plate: Add fresh buffer to the wells of the acceptor plate (a standard 96-well plate).

  • Assemble Sandwich: Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Add to Donor Plate: Add the working solutions of the test compounds and controls to the donor wells.

  • Incubation: Incubate the plate "sandwich" at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - Cₐ/Cₑ) ] * (Vₐ * Vd) / (Area * Time * (Vₐ + Vd)) Where Cₐ is the concentration in the acceptor well, C⑀ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.

Data Interpretation: The calculated Pe values are used to classify compounds into permeability categories.

Permeability (Pe) (10⁻⁶ cm/s)Predicted CNS PenetrationAction
> 4.0HighHigh priority for further studies
2.0 - 4.0MediumPotential for optimization
< 2.0LowLow priority, may require active transport or prodrug strategy
Protocol 3: In Vivo Rodent Model for Antidepressant-like Activity

For compounds showing promising in vitro profiles, evaluation in a validated animal model is the next critical step.[15] The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity in rodents.

Objective: To assess the antidepressant-like effects of a lead compound by measuring its ability to reduce immobility time in mice subjected to a forced swimming stressor.

Animals: Male C57BL/6J mice (8-10 weeks old).

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound, a positive control (e.g., a known antidepressant like Fluoxetine), or vehicle (e.g., saline with 5% Tween 80) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-Swim Session (Day 1 - Optional but Recommended): Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25 °C) for 15 minutes. This session habituates the animals to the procedure.

  • Test Session (Day 2): Place the mice back into the water-filled cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the entire session with a video camera. A trained observer, blind to the treatment groups, should score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Analyze the immobility time data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control group. A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

Self-Validation and Controls:

  • Positive Control: The inclusion of a clinically effective antidepressant is essential to validate the assay's sensitivity and provide a benchmark for the test compound's efficacy.

  • Blinded Scoring: Prevents observer bias, ensuring the integrity of the behavioral data.

  • Locomotor Activity Control: It is crucial to run a separate test, like the Open Field Test, to ensure the compound is not simply causing general hyperactivity, which could be confounded with reduced immobility in the FST.

Conclusion and Future Directions

The 4-(3-bromo-5-chlorophenyl)morpholine scaffold serves as an exemplary starting point for a modern CNS drug discovery program. Its favorable inherent properties, combined with its synthetic tractability, allow for the rapid generation and evaluation of novel chemical entities. By following a structured workflow that integrates rational synthesis with a cascade of in vitro and in vivo assays, research teams can efficiently identify and optimize lead compounds. The protocols detailed herein provide a robust framework for initiating such a program, with the ultimate goal of nominating preclinical candidates for the treatment of debilitating CNS disorders.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Eurofins Advinus. CNS Disorders Disease Models. [Link]

  • Sarter, M. Animal models of CNS disorders. PubMed. [Link]

  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • Pharmacology Discovery Services. CNS/Pain. [Link]

  • MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Rauti, R., et al. Recent progress in translational engineered in vitro models of the central nervous system. eLife. [Link]

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]

  • Nakagawa, S., et al. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. [Link]

  • Domainex. CNS Drug Discovery | Physicochemical optimisation. [Link]

  • Drug Hunter. Drug Discovery Strategies to Optimize Unbound Brain Concentrations in CNS Infectious Diseases with Dennis Koester. YouTube. [Link]

  • Drug Discovery World. The future of CNS drug development: signs of real progress. [Link]

  • Tzara, A., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Tzara, A., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Iacovino, L., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Sharma, P.K., et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Kumar, M., et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Sahoo, S.K., et al. An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Iacovino, L., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Iacovino, L., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Kourounakis, A.P., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Al-Tamiemi, E.O., et al. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Jones, C., et al. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central. [Link]

  • Taylor & Francis Online. Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. [Link]

  • Bakulev, V.A., et al. Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • PubChem. 4-[3-Bromo-5-(bromomethyl)phenyl]morpholine. [Link]

  • Panda, S.S., et al. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-bromo-5-chlorophenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot experimental hurdles, and provide robust protocols to enhance yield and purity. The primary focus will be on the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 4-(3-bromo-5-chlorophenyl)morpholine?

For constructing the C-N bond between the 3-bromo-5-chlorophenyl moiety and morpholine, the two primary catalytic methods are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a classic copper-catalyzed reaction.[2][3] Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C) and stoichiometric amounts of copper.[2][3] While modern ligand-accelerated protocols have enabled milder conditions, the method can still have limitations regarding substrate scope and functional group tolerance.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is generally the superior choice.[5][6] It offers significantly milder reaction conditions, broader substrate scope, higher functional group tolerance, and typically provides better yields with lower catalyst loadings.[1][4] The development of specialized, bulky electron-rich phosphine ligands has been instrumental in its success and reliability.[7]

Recommendation: We strongly recommend the Buchwald-Hartwig amination for its efficiency, reliability, and milder conditions.

Q2: Can you explain the catalytic cycle of the Buchwald-Hartwig amination?

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Br in this case) of the 1,3-dibromo-5-chlorobenzene. This forms a Pd(II) complex.[1] The reactivity order for this step is generally C-I > C-OTf > C-Br >> C-Cl, which allows for selective reaction at the bromine sites over the chlorine.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[1]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5] Bulky, electron-rich ligands are critical as they promote this step and prevent side reactions.[7]

Q3: How do I select the optimal catalyst components (Palladium Source, Ligand, Base)?

The choice of these three components is interdependent and critical for success.

  • Palladium Source: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) pre-catalysts (e.g., Pd(OAc)₂) can be used. Pd(II) sources require in situ reduction to the active Pd(0) state, which can sometimes be facilitated by the phosphine ligand or amine.[8] For reproducibility, using modern, air-stable pre-formed catalysts (e.g., XPhos-Pd-G3) is often the best practice.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For sterically hindered or electron-poor aryl halides, bulky, electron-rich phosphine ligands are essential.[7]

    • Recommended Ligands: Biarylphosphine ligands like XPhos , RuPhos , or BrettPhos are excellent starting points due to their proven effectiveness in a wide range of C-N couplings.[7]

  • Base: A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base, promoting high reaction rates.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative that offers better tolerance for protic functional groups.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue, often pointing to a problem with the catalytic system.

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst The Pd(0) species is susceptible to oxidation. The pre-catalyst may have degraded due to improper storage or exposure to air/moisture.Use a fresh palladium source. If using a Pd(II) salt, ensure conditions are suitable for reduction. For maximum reliability, use an air-stable, commercially available pre-catalyst.
Inappropriate Ligand Choice The ligand's steric and electronic properties are crucial for promoting both oxidative addition and the rate-limiting reductive elimination step.[7] An inadequate ligand can lead to a stalled cycle.Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). Refer to literature for ligands proven effective with dihaloarenes.
Insufficiently Strong Base The base must be strong enough to deprotonate the N-H bond of the palladium-morpholine complex to form the key amido intermediate. Weaker bases (e.g., K₂CO₃) may not be effective at lower temperatures.Switch to a stronger base like NaOt-Bu or LHMDS.[8] Ensure the base is fresh and has been stored under inert gas.
Presence of Oxygen or Water Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water can hydrolyze the base and interfere with the catalytic intermediates.Use anhydrous, de-gassed solvents. Assemble the reaction under a strict inert atmosphere (Argon or Nitrogen) and use Schlenk techniques.
Low Reaction Temperature While Buchwald-Hartwig reactions are milder than Ullmann, they often require heating to overcome activation barriers, particularly for less reactive aryl halides.Gradually increase the reaction temperature, typically in the range of 80-110 °C for solvents like toluene or dioxane. Monitor reaction progress by TLC or LC-MS.
Problem 2: Incomplete Reaction / Stalled Conversion

If the reaction starts but fails to reach completion, catalyst deactivation or inhibition is likely.

Potential Cause Scientific Rationale Recommended Solution
Catalyst Decomposition At elevated temperatures, the catalyst can decompose over time, especially with insufficient ligand concentration or if the ligand itself is not robust.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the ligand-to-palladium ratio is appropriate (typically 1.1:1 to 2:1).
Inhibitory Side Products If starting materials are impure, certain functional groups can act as catalyst poisons.[8]Ensure the purity of the 1,3-dibromo-5-chlorobenzene and morpholine starting materials. Purify them if necessary before use.
Poor Solubility If reagents or intermediates precipitate from the solution, the reaction kinetics will slow dramatically or stop.Choose a solvent that effectively solubilizes all components at the reaction temperature. Toluene and 1,4-dioxane are common choices.[4]
Problem 3: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions are competing with the desired pathway.

Potential Cause Scientific Rationale Recommended Solution
Hydrodehalogenation This side reaction replaces the bromine atom with a hydrogen, forming 1-bromo-3-chlorobenzene. It can occur via β-hydride elimination from the palladium amido intermediate if the amine has β-hydrogens (morpholine does not) or from other pathways.[5]The choice of ligand is critical to favor reductive elimination over side reactions. Using a well-matched ligand and ensuring an anhydrous environment can suppress this pathway.
Double Amination Both bromine atoms on the starting material react with morpholine to form a di-morpholino product.Control the stoichiometry. Use a slight excess of the dihaloarene relative to morpholine (e.g., 1.1 to 1.2 equivalents) to favor mono-substitution. The reaction can also be stopped once the desired product is maximized, as monitored by TLC or LC-MS.
Reaction at Chlorine Site While less likely, if the reaction is forced under very harsh conditions, some C-Cl bond activation may occur.Maintain standard Buchwald-Hartwig conditions (T < 120 °C). The inherent reactivity difference between C-Br and C-Cl should provide high selectivity.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine

Materials:

  • 1,3-dibromo-5-chlorobenzene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 eq), XPhos (e.g., 0.022 eq), and NaOt-Bu (e.g., 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1,3-dibromo-5-chlorobenzene (1.0 eq) followed by anhydrous toluene.

  • Amine Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot the starting material (1,3-dibromo-5-chlorobenzene) and the reaction mixture side-by-side on the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble & Dry Glassware Inert 2. Establish Inert Atmosphere Setup->Inert Reagents 3. Add Catalyst, Ligand, Base, Aryl Halide Inert->Reagents Amine 4. Add Morpholine & Solvent Reagents->Amine Heat 5. Heat to 100 °C Amine->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterize Product Purify->Characterize

Caption: High-level workflow for the synthesis of 4-(3-bromo-5-chlorophenyl)morpholine.

Troubleshooting_Yield Start Problem: Low Yield Cat_Check Is the catalyst system active? Start->Cat_Check Sol_Cat_Yes Proceed to check conditions Cat_Check->Sol_Cat_Yes Yes Sol_Cat_No Replace Pd source Use fresh ligand Use fresh, strong base Cat_Check->Sol_Cat_No No Cond_Check Are reaction conditions optimal? Sol_Cond_Yes Proceed to check materials Cond_Check->Sol_Cond_Yes Yes Sol_Cond_No Ensure anhydrous/anaerobic setup Increase temperature Optimize solvent Cond_Check->Sol_Cond_No No Mat_Check Are starting materials pure? Sol_Mat_No Purify starting materials (Aryl Halide & Amine) Mat_Check->Sol_Mat_No No Success Yield Improved Mat_Check->Success Yes Sol_Cat_Yes->Cond_Check Sol_Cat_No->Success Sol_Cond_Yes->Mat_Check Sol_Cond_No->Success Sol_Mat_No->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Ullmann condensation - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Morpholine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH . National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]

Sources

Technical Support Center: Purification of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the purification challenges of crude 4-(3-Bromo-5-chlorophenyl)morpholine.

Welcome to the dedicated technical support guide for resolving purification challenges associated with crude 4-(3-Bromo-5-chlorophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving high purity for this critical intermediate. The following content is structured in a problem-and-solution format, grounded in fundamental chemical principles and validated laboratory practices.

Introduction: Understanding the Molecule

4-(3-Bromo-5-chlorophenyl)morpholine is a substituted aromatic amine. Its purification is often complicated by two key structural features: the basic morpholine nitrogen and the halogenated phenyl ring. The basicity can lead to problematic interactions with acidic stationary phases in chromatography, while the overall polarity and crystallinity are highly dependent on process-related impurities. This guide provides direct answers to common purification roadblocks.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening and how do I fix it?

Answer: This is a classic problem when purifying compounds containing a basic morpholine moiety on standard silica gel.[1] The underlying cause is the strong ionic interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to peak tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.

The Solution: Neutralize the Stationary Phase. To mitigate this, you must add a small amount of a basic modifier to your eluent system. This competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Recommended Modifier: Triethylamine (Et₃N) is the most common and effective choice.

  • Recommended Concentration: Start by adding 0.5-1% (v/v) of triethylamine to your pre-determined mobile phase (e.g., Ethyl Acetate/Hexane). You can increase this up to 2% if tailing persists.[1]

Step-by-Step Protocol for Modified Column Chromatography:

  • Prepare Mobile Phase: Prepare your chosen eluent system (e.g., 30:70 Ethyl Acetate/Hexane) and add 1% triethylamine. For 1 liter of eluent, add 10 mL of Et₃N. Mix thoroughly.

  • Prepare Slurry: Use this modified mobile phase to prepare the silica gel slurry for packing the column. This ensures the entire stationary phase is neutralized before you load your sample.

  • Load Sample: Adsorb your crude compound onto a small amount of silica gel. After the solvent has evaporated, load the dry powder onto the top of the column.

  • Elute: Run the column using the triethylamine-modified mobile phase. You should observe significantly improved peak shape and recovery.

Diagram: Troubleshooting Workflow for Column Chromatography

chromatography_workflow start Start: Crude Sample tlc Run Analytical TLC (e.g., 30% EtOAc/Hex) start->tlc observe_tlc Observe Spot Shape tlc->observe_tlc tailing Spot is Tailing / Streaking? observe_tlc->tailing add_base Add 1% Et3N to Mobile Phase Re-run TLC tailing->add_base Yes run_column Proceed with Column Chromatography using modified eluent tailing->run_column No good_sep Good Separation Symmetrical Spot add_base->good_sep good_sep->run_column end Purified Product run_column->end

Caption: Workflow for diagnosing and solving chromatography issues.

Section 2: Crystallization and Precipitation Problems

Question 2: I'm struggling to crystallize my product. It either 'oils out' or precipitates as an amorphous solid. How can I develop a reliable crystallization protocol?

Answer: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, causing it to separate as a liquid phase instead of forming an ordered crystal lattice. Amorphous precipitation happens when the compound crashes out of solution too quickly. The key is to find a solvent system where the compound has high solubility at an elevated temperature but significantly lower solubility at room or sub-ambient temperatures.

Systematic Approach to Solvent Screening:

  • Single Solvent System: Test small amounts of your crude oil/solid in various solvents. A good starting point is alcohols (Ethanol, Isopropanol) or esters (Ethyl Acetate).

    • Procedure: Dissolve ~50 mg of crude product in a minimal amount of hot solvent. If it fully dissolves, allow it to cool slowly to room temperature, then place it in an ice bath or freezer. Observe for crystal formation.

  • Solvent/Anti-Solvent System: This is often more effective. The goal is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (the anti-solvent) until the solution becomes turbid (cloudy), indicating the saturation point.

    • Procedure: Dissolve the crude product in a minimal amount of a good solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or Acetone). Slowly add a non-polar anti-solvent (e.g., Hexanes, Heptane, or Pentane) dropwise while stirring until persistent cloudiness appears. Add a drop or two of the good solvent to redissolve the solid, then allow the mixture to stand undisturbed.

Table 1: Recommended Solvent Systems for Crystallization

Solvent System (Good/Anti-Solvent)Expected Purity ImprovementCommon Impurities RemovedNotes
Isopropanol (IPA) / WaterGood to ExcellentPolar impurities, unreacted morpholine saltsDissolve in hot IPA, slowly add water. Can be slow to crystallize.
Dichloromethane (DCM) / HexanesGoodNon-polar impurities, residual starting materialsHigh volatility of solvents requires a well-sealed vial for slow evaporation/cooling.
Ethyl Acetate (EtOAc) / HeptaneExcellentBroad range of impuritiesA robust and commonly successful system. Provides well-defined crystals.
TolueneModerate to GoodRemoves highly non-polar and some isomeric impuritiesHigher boiling point requires patience. Ensure slow cooling for best results.
Section 3: Purity Analysis & Impurity Identification

Question 3: My HPLC shows a purity of ~95%, but NMR looks clean. What are the likely impurities, and how can I detect them?

Answer: It's common for certain impurities to be "invisible" by one technique but detectable by another. In your case, the impurities are likely structurally similar to the main compound, so they have similar proton environments in NMR but different polarities, allowing for separation by HPLC.[2] Given a typical synthesis route (e.g., nucleophilic aromatic substitution), the most probable impurities are starting materials, isomers, or over-brominated byproducts.[3]

Common Process-Related Impurities:

  • 1,3-Dibromo-5-chlorobenzene: Unreacted starting material if the synthesis involves a double displacement.

  • 1-Bromo-3,5-dichlorobenzene: If the starting material contained this isomeric impurity.

  • Di-substituted Species: Products of side reactions where another nucleophile present in the reaction mixture has reacted.

  • Hydrolysis Products: If water is present during synthesis, a hydroxyl group may replace a halogen.

Analytical Strategy for Impurity Profiling:

A multi-faceted analytical approach is crucial for robust purity assessment and impurity identification.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[2][5]

    • Method: A reversed-phase C18 column is ideal. Use a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.

    • Detection: UV detection at a wavelength like 254 nm is standard for aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[6] It couples the separation power of HPLC with the mass identification of a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, you can deduce their molecular formulas and propose structures.

  • Nuclear Magnetic Resonance (NMR): While standard ¹H NMR might not resolve impurities, increasing the acquisition time or using a higher field instrument can help. More importantly, ¹³C NMR and 2D-NMR techniques (like COSY and HSQC) can help elucidate the structures of isolated impurities.[7] You can also use qNMR (quantitative NMR) with an internal standard for an orthogonal purity assessment.[6]

Table 2: Sample HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Methanol/Acetonitrile (50:50)

Diagram: Decision Tree for Purification Strategy

purification_strategy start Crude Product Analysis (TLC/HPLC/NMR) purity_check Initial Purity > 90%? start->purity_check impurity_type Nature of Impurities purity_check->impurity_type No crystallize Direct Crystallization purity_check->crystallize Yes chromatography Column Chromatography impurity_type->chromatography Multiple / Close-eluting impurity_type->chromatography Baseline Separated final_purity Final Purity Check (>99.5%) crystallize->final_purity polish Final Polish via Recrystallization chromatography->polish polish->final_purity

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2024). A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Kurbah, S. D., et al. (2015). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Journal of Analytical Chemistry, 69(12), 1206-1212. Available at: [Link]

  • Trajković, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 5-11. Available at: [Link]

  • Kovačević, S., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica, 64(1), 159-165. Available at: [Link]

Sources

Overcoming side reactions in the synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this key intermediate. Our focus is on anticipating and overcoming common side reactions to improve yield, purity, and overall process efficiency.

Introduction: The Challenge of Selective Aryl Amination

The synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine typically involves a Palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction is renowned for its ability to form C-N bonds, but when applied to dihalogenated aromatic systems, it presents significant challenges in achieving selective mono-amination and avoiding undesired side products.[2][3] This guide will address the most common issues in a practical, question-and-answer format, grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has stalled, resulting in low yield and significant unreacted starting material. What is the likely cause?

Low or incomplete conversion is a frequent issue that can often be traced back to the catalyst system.[4] The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species, which is generated in situ from a more stable Pd(II) precatalyst.[5]

Possible Causes & Solutions:

  • Inactive Catalyst: The reduction of the Pd(II) precatalyst to the active Pd(0) may be inefficient. Modern, well-defined palladacycle precatalysts (e.g., G3 or G4 XPhos) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and reliably.[6]

    • Troubleshooting Step: Consider switching to a precatalyst like XPhos Pd G3. If using a Pd(II) source like Pd₂(dba)₃, ensure your phosphine ligand is robust and used in a slight excess (e.g., 1.2 equivalents relative to Pd) to facilitate the reduction to Pd(0).[5]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] For coupling a secondary amine like morpholine, a bulky, electron-rich biarylphosphine ligand is essential.

    • Recommendation: Ligands like XPhos or RuPhos are excellent starting points for this transformation.[6] They possess the necessary steric bulk to promote reductive elimination and prevent catalyst decomposition.

  • Incorrect Base Selection: The base deprotonates the amine, but an improper choice can hinder the reaction. Strong, non-nucleophilic bases are required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this coupling.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally insufficient for this type of transformation unless the substrate is highly activated.

Q2: My main impurity is a bis-aminated product. How can I improve selectivity for the desired mono-amination?

This is the most critical challenge when using a starting material like 1-bromo-3,5-dichlorobenzene or 1,3-dibromo-5-chlorobenzene. The second halogen atom can react with another equivalent of morpholine.

Strategies for Enhancing Mono-amination Selectivity:

  • Control Stoichiometry: Use a slight excess of the dihaloarene relative to the morpholine (e.g., 1.1 to 1.2 equivalents of the aryl halide). This ensures morpholine is the limiting reagent, statistically disfavoring the second amination event.

  • Lower Reaction Temperature: High temperatures can drive the reaction to completion, including the undesired second amination. Try reducing the temperature (e.g., from 100 °C to 80 °C) and monitor the reaction progress carefully. This can slow the rate of the second, less reactive C-Cl coupling relative to the initial, more reactive C-Br coupling.

  • Choose the Right Starting Material: The reactivity of aryl halides in Buchwald-Hartwig amination follows the general trend: I > Br > Cl.[5] Starting with 1-bromo-3,5-dichlorobenzene is advantageous. The initial C-N coupling will occur preferentially at the more reactive C-Br bond. The subsequent amination at the C-Cl bond is significantly slower, allowing for a larger process window to stop the reaction after the mono-amination has occurred.

  • Catalyst and Ligand Loading: Reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) can sometimes improve selectivity by slowing down the overall reaction rate, particularly the more challenging second amination.

Q3: I am observing significant hydrodehalogenation (loss of Br or Cl). How can I prevent this side reaction?

Hydrodehalogenation, where a halogen is replaced by a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[7] It often arises from a competing pathway involving β-hydride elimination from the palladium amide intermediate or from reactions involving trace water or other proton sources.[7][8]

Mitigation Strategies:

  • Ensure Anhydrous and Inert Conditions: This is critical. Use an oven-dried flask and anhydrous, degassed solvent (e.g., toluene or dioxane).[9] Traces of water can hydrolyze the strong base and interfere with the catalytic cycle. Perform the reaction under a rigorously inert atmosphere (Nitrogen or Argon).

  • High Purity Reagents: Use high-purity morpholine and base. Impurities can be sources of protons that drive the hydrodehalogenation pathway.

  • Ligand Choice: While bulky ligands are necessary, certain ligands can sometimes promote this side reaction. If hydrodehalogenation is severe with one ligand (e.g., XPhos), trying another from the same class (e.g., RuPhos) may alter the outcome.

Q4: My product is difficult to purify by column chromatography. Are there better methods?

The basic nitrogen of the morpholine ring can cause significant peak tailing on standard silica gel.[10]

Purification Recommendations:

  • Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the hexane/ethyl acetate eluent will neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Alternative Stationary Phase: If tailing persists, consider using alumina (neutral or basic) as the stationary phase, which is less acidic than silica.

  • Recrystallization: If a solid, the crude product can often be purified effectively by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. This can be a highly effective method for removing minor impurities after an initial chromatographic pass.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for the selective synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine.

Reagents & Equipment:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv.)

  • Morpholine (0.95 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox, add 1-bromo-3,5-dichlorobenzene, XPhos Pd G3, and sodium tert-butoxide to the Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the morpholine.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours. Look for the consumption of morpholine and the appearance of the product spot.

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.[9][10]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination process. Understanding this cycle is fundamental to troubleshooting the reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex Pd(II)-Amide Complex oa_complex->amide_complex Amine Coordination & Deprotonation product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Product + H-Br product_complex->product reactants Ar-Br + Morpholine reactants->oa_complex base Base (NaOtBu) base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Decision Tree

When faced with a suboptimal reaction outcome, this decision tree provides a logical workflow to identify and solve the underlying issue.

Troubleshooting_Tree start Suboptimal Result low_yield Low Yield / Stalled Reaction start->low_yield side_products Major Side Products start->side_products check_catalyst Check Catalyst System (Precatalyst, Ligand) low_yield->check_catalyst Cause? check_conditions Check Reaction Conditions (Anhydrous, Inert Gas) low_yield->check_conditions Cause? check_base Check Base (NaOtBu, Purity) low_yield->check_base Cause? bis_amination Bis-Amination? side_products->bis_amination hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation solve_bis Adjust Stoichiometry (Excess Ar-X) Lower Temperature bis_amination->solve_bis Yes solve_hydro Ensure Anhydrous/Inert Use High Purity Reagents hydrodehalogenation->solve_hydro Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Comparative Data on Reaction Parameters

The choice of ligand and base can significantly impact reaction outcomes. The following table provides a generalized summary based on established principles for similar transformations.

ParameterOption AOption BExpected Outcome & Rationale
Ligand XPhosdppfXPhos is preferred. Its greater steric bulk and electron-donating ability accelerate the rate-limiting reductive elimination step, which is crucial for coupling secondary amines and preventing side reactions.
Base NaOtBuK₂CO₃NaOtBu is required. A strong base is necessary to deprotonate morpholine effectively to form the palladium-amide intermediate. K₂CO₃ is generally not strong enough for this coupling.[4]
Solvent TolueneDioxaneBoth are effective. Toluene and dioxane are standard solvents. Toluene is often preferred for its higher boiling point and better ability to precipitate inorganic salts, which can sometimes help drive the reaction forward.[1]

References

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Sun, K.-X., et al. (2020). Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. Tetrahedron.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-catalyzed amination of isomeric dihalobenzenes with 1- and 2-aminoadamantanes. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • SingaCycle. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions involving the dual-halogenated substrate, 4-(3-bromo-5-chlorophenyl)morpholine. Our focus is on providing practical, mechanistically-grounded solutions to common experimental challenges, particularly achieving high chemoselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 4-(3-bromo-5-chlorophenyl)morpholine is more reactive in standard cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds is primarily governed by their bond dissociation energies (BDEs). The lower the BDE, the more readily the C-X bond will undergo oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step.[1] The established reactivity trend is C–I > C–Br > C–Cl.[1]

Therefore, for 4-(3-bromo-5-chlorophenyl)morpholine, the C-Br bond is significantly more reactive than the C-Cl bond. This inherent difference in reactivity is the foundation for achieving selective mono-functionalization at the 3-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations.

Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling to selectively react at the C-Br position?

For a selective Suzuki-Miyaura coupling at the C-Br position, the goal is to use conditions mild enough to activate the C-Br bond without significantly engaging the more robust C-Cl bond.

A reliable starting point would be:

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a well-defined precatalyst such as Pd(dppf)Cl₂.[2]

  • Ligand: A standard phosphine ligand like triphenylphosphine (PPh₃) or a more robust bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is often sufficient for C-Br activation.[2]

  • Base: An aqueous solution of a mild inorganic base like K₂CO₃ or K₃PO₄ is commonly used.[3][4] The base activates the boronic acid for the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical to dissolve both the organic substrate and the inorganic base.[4]

  • Temperature: Reactions are often successful at moderate temperatures, typically in the range of 70-90 °C.

Q3: What conditions are recommended for a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination couples an amine with the aryl halide.[5] To achieve selectivity for the C-Br bond, conditions should again be carefully controlled.

  • Catalyst System: This reaction is highly dependent on the ligand.[6] For aryl bromides, first or second-generation Buchwald ligands (e.g., biaryl phosphines like RuPhos or XPhos) paired with a palladium source (e.g., Pd(OAc)₂ or a G3-precatalyst) are excellent choices.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though it is incompatible with some functional groups.[8] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring more active catalyst systems.[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

  • Temperature: Reaction temperatures between 80-110 °C are typical.

Q4: Is it possible to perform a second coupling at the C-Cl position after functionalizing the C-Br position?

Yes, this is a key advantage of using di-halogenated substrates like this one. The C-Cl bond, while less reactive, can be activated for a second cross-coupling reaction. This typically requires more forcing conditions or a more specialized catalyst system designed for aryl chlorides.[3]

To activate the C-Cl bond, you would generally need:

  • A more active catalyst system: This involves using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, tBuXPhos) which are known to promote the challenging oxidative addition of Pd(0) into the strong C-Cl bond.[5][11]

  • Higher temperatures: Reaction temperatures often need to be increased to >100 °C.

  • A strong base: NaOt-Bu or LHMDS may be required.[8]

This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted aromatic compounds.[12]

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with 4-(3-bromo-5-chlorophenyl)morpholine.

Problem 1: Low or No Conversion of Starting Material

If your reaction fails to proceed, a systematic check of the components and conditions is necessary.

  • Possible Cause 1: Inactive Catalyst. The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can sometimes fail.

    • Solution:

      • Use a Pre-catalyst: Employ a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald G3 precatalysts) that reliably generates the active Pd(0) species.[13]

      • Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of boronic acids.[2] Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3]

      • Check Reagent Purity: Impurities in amines or boronic acids can act as catalyst poisons.[13] Ensure your reagents are pure. Amines, in particular, should be of high purity as trace impurities can halt the reaction.[13]

  • Possible Cause 2: Inappropriate Reaction Conditions (Ligand, Base, Solvent). The combination of ligand, base, and solvent is critical for a successful reaction and is highly substrate-dependent.

    • Solution:

      • Ligand Screening: If a simple ligand like PPh₃ fails, move to a more electron-rich and bulky ligand. For C-Br bonds, dppf is a good next choice. For the more challenging C-Cl bond, a Buchwald-type biarylphosphine ligand is often necessary.[11]

      • Base and Solvent Compatibility: The base must be soluble enough in the reaction medium to be effective. For instance, using K₃PO₄ in an anhydrous coupling may require a small amount of water to function properly.[14] Conversely, some reactions require strictly anhydrous conditions. The choice of base can also dramatically impact the reaction rate.[9]

// Catalyst Path cause1 [label="Possible Cause:\nInactive Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; sol1a [label="Solution:\nUse a reliable Pd(0) source\nor modern precatalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Solution:\nImprove degassing and ensure\nstrict anaerobic conditions.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1c [label="Solution:\nVerify purity of all reagents\n(especially amines).", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path cause2 [label="Possible Cause:\nSuboptimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; sol2a [label="Solution:\nScreen different ligands\n(e.g., PPh3 -> dppf -> XPhos).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Solution:\nScreen different bases\n(e.g., K2CO3, K3PO4, NaOtBu).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Solution:\nIncrease reaction temperature\nin increments (e.g., 10-20 °C).", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1 [label=" Check\nCatalyst"]; cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c;

start -> cause2 [label=" Check\nConditions", style=dashed]; cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c; } ` Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Chemoselectivity (Significant coupling at the C-Cl position)

While selective C-Br coupling is expected, overly harsh conditions or a highly reactive catalyst can lead to a mixture of mono- and di-coupled products.

  • Possible Cause: Reaction Conditions are Too Forcing. High temperatures and long reaction times increase the likelihood of activating the less reactive C-Cl bond.

    • Solution:

      • Lower the Temperature: Reduce the reaction temperature. If you are running the reaction at 100 °C, try 80 °C.

      • Monitor Reaction Progress: Follow the reaction by TLC or GC/MS. Stop the reaction as soon as the starting material (4-(3-bromo-5-chlorophenyl)morpholine) is consumed to prevent the formation of the di-substituted product.

  • Possible Cause: Catalyst System is Too Active. A highly active catalyst system designed for aryl chlorides (e.g., one with a bulky biarylphosphine ligand) might not provide sufficient differentiation between the C-Br and C-Cl bonds.

    • Solution:

      • Use a Less Active Ligand: If you are using a ligand like XPhos and seeing di-coupling, switch to a less reactive ligand such as PPh₃ or dppf, which is more selective for the C-Br bond.

Problem 3: Formation of Side Products

Several side products are common in cross-coupling reactions.

  • Side Product 1: Homocoupling of the Coupling Partner (e.g., boronic acid). This results in a biaryl derived from your nucleophile (R-R).

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. [8] It can also occur if the Pd(II) precatalyst is not efficiently reduced to Pd(0), leading to an alternative catalytic cycle that consumes the boronic acid. [8]

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Using a 2:1 ligand-to-palladium ratio can sometimes suppress side reactions.

  • Side Product 2: Protodehalogenation or Protodeboronation. This is the replacement of a halogen or a boronic acid group with a hydrogen atom.

    • Cause: The presence of water or other protic sources can lead to the hydrolysis of the boronic acid (protodeboronation) or interception of an organopalladium intermediate (protodehalogenation). [8] This is particularly an issue with heteroaryl boronic acids. [8]

    • Solution: If this is a major issue, use anhydrous solvents and reagents. Ensure the base is not excessively wet. For Suzuki reactions, using a boronic ester (e.g., a pinacol ester) can increase stability and reduce the rate of protodeboronation. [8, 28]

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Almost all palladium-catalyzed cross-coupling reactions proceed through a similar sequence of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

// Nodes for reagents arx [label="Ar-X\n(Substrate)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nuc [label="R-M\n(Nucleophile)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Edges pd0 -> oa_complex [label=" Oxidative Addition"]; oa_complex -> tm_complex [label=" Transmetalation\n(or Amine Binding/\nDeprotonation)"]; tm_complex -> pd0 [label=" Reductive Elimination"];

// Reagent Inputs and Product Output arx -> oa_complex [style=dashed, arrowhead=vee]; nuc -> tm_complex [style=dashed, arrowhead=vee]; tm_complex -> product [style=dashed, arrowhead=vee, label=" Releases\nProduct"]; } ` Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Optimized Starting Protocols

The following are detailed, robust starting protocols for common reactions. Treat these as a baseline for your own optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol aims to synthesize 4-(3-aryl-5-chlorophenyl)morpholine.

ParameterRecommended ConditionRationale & Notes
Substrate 4-(3-Bromo-5-chlorophenyl)morpholine1.0 eq
Nucleophile Arylboronic Acid1.2 - 1.5 eq
Catalyst Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃ (2M aqueous solution)2.0 - 3.0 eq
Solvent 1,4-Dioxane or TolueneVolume to make a ~0.1 M solution
Temperature 80 °CA good starting point to ensure selectivity.[4]
Time 4-16 hoursMonitor by TLC/LCMS

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Seal the vessel with a rubber septum. Evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the organic solvent (e.g., 1,4-dioxane) via syringe.

  • Degas the resulting solution by bubbling argon through it for 15-20 minutes.

  • Add the aqueous K₂CO₃ solution (2.0 M, 2.5 eq) via syringe.

  • Place the vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction's progress every 2-4 hours using TLC or LCMS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol aims to couple a secondary amine with the aryl bromide.

ParameterRecommended ConditionRationale & Notes
Substrate 4-(3-Bromo-5-chlorophenyl)morpholine1.0 eq
Nucleophile Secondary Amine1.2 eq
Catalyst Pd₂(dba)₃ (1 mol%) + RuPhos (2.5 mol%)A highly active and general catalyst system for aryl bromides.[7]
Base Sodium tert-butoxide (NaOt-Bu)2.0 eq
Solvent Toluene (anhydrous)Volume to make a ~0.1 M solution
Temperature 100 °CHigher temperature is often needed for amination.
Time 6-24 hoursMonitor by TLC/LCMS

Step-by-Step Methodology:

  • Important: This reaction should be set up in a glovebox due to the air-sensitivity of the ligand and base.

  • To an oven-dried reaction vial, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.025 eq), and NaOt-Bu (2.0 eq).

  • In a separate vial, dissolve 4-(3-bromo-5-chlorophenyl)morpholine (1.0 eq) and the secondary amine (1.2 eq) in anhydrous toluene.

  • Add the substrate solution to the vial containing the catalyst and base. Seal the vial tightly.

  • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously.

  • Monitor the reaction by LCMS.

  • Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. Available from: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - MDPI. Available from: [Link]

  • Regioselective Cross‐Coupling Reactions of Multiple Halogenated Nitrogen‐, Oxygen‐, and Sulfur‐Containing Heterocycles - Sci-Hub. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available from: [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available from: [Link]

  • Heck reaction - Wikipedia. Available from: [Link]

  • Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks | Request PDF - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available from: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Publications. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • 4-(3-Bromo-5-chlorophenyl)morpholine - BIOFOUNT. Available from: [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available from: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

Sources

Troubleshooting low conversion rates in the synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-bromo-5-chlorophenyl)morpholine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in this specific palladium-catalyzed cross-coupling reaction. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Question: I am attempting to synthesize 4-(3-bromo-5-chlorophenyl)morpholine via a Buchwald-Hartwig amination of 1-bromo-3-chloro-5-iodobenzene and morpholine, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in a Buchwald-Hartwig amination of a dihalogenated substrate like 1-bromo-3-chloro-5-iodobenzene is a common challenge that can often be traced back to several key reaction parameters. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.

Underlying Principles: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. Each of these steps is critically influenced by the reaction components. For a dihaloarene, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[1] Therefore, in your substrate, the C-Br bond is the target for selective amination over the C-Cl bond.

Troubleshooting Workflow:

Start Low Conversion Observed Catalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->Catalyst Is the catalyst active? Base Assess Base Choice & Quality Catalyst->Base Is the base appropriate? Solvent Check Solvent & Solubility Base->Solvent Are reagents soluble? Temp Optimize Reaction Temperature Solvent->Temp Is the temperature optimal? Outcome Improved Conversion Temp->Outcome

Troubleshooting Low Conversion

Detailed Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Palladium Precursor: The choice of palladium precursor is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more efficient as they form the active LPd(0) catalyst more cleanly and reliably.[2][3]

    • Ligand Selection: For the amination of aryl chlorides and bromides, bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps. For a dihalogenated substrate where selectivity is key, the choice of ligand is even more critical.

      • Recommended Ligands: For selective amination at the C-Br bond, ligands such as XPhos, SPhos, or RuPhos are excellent starting points due to their steric bulk and electron-donating properties, which can favor reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.[1][2]

  • Base Selection and Quality:

    • Strength and Type: Strong, non-nucleophilic bases are typically required to deprotonate the morpholine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.

    • Purity and Handling: Alkoxide bases are hygroscopic and their quality can significantly impact the reaction. Ensure you are using a fresh bottle of base or a recently opened one stored under an inert atmosphere. The physical properties, such as particle size, can also affect reactivity.

  • Solvent and Solubility:

    • Common Solvents: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[3] The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction kinetics.

    • Solubility Issues: Ensure that all reactants, especially the base, are adequately soluble or well-suspended in the chosen solvent. Poor solubility can lead to low reaction rates. In some cases, a mixture of solvents can be beneficial.

  • Reaction Temperature:

    • General Range: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[2][3]

    • Optimization: If you are observing low conversion at a lower temperature, a systematic increase in temperature (e.g., in 10 °C increments) may be necessary. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.

Issue 2: Poor Chemoselectivity (Reaction at C-Cl or Di-amination)

Question: My reaction is proceeding, but I am getting a mixture of products, including the desired 4-(3-bromo-5-chlorophenyl)morpholine, the di-aminated product, and the product of amination at the C-Cl bond. How can I improve the selectivity for mono-amination at the C-Br bond?

Answer:

Achieving high chemoselectivity in the amination of dihaloarenes is a common challenge. The relative reactivity of the C-Br and C-Cl bonds, as well as the potential for a second amination event, must be carefully controlled.

Underlying Principles: As previously mentioned, the C-Br bond is inherently more reactive than the C-Cl bond in the oxidative addition step. However, under forcing conditions or with a highly active catalyst system, the C-Cl bond can also react. Furthermore, once the mono-aminated product is formed, it can compete with the starting dihaloarene for the catalyst, leading to a second amination.

Strategies to Enhance Chemoselectivity:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a pivotal role in controlling selectivity.

    • Bulky Ligands: The use of sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) can promote selective mono-amination. The bulk of the ligand can disfavor the formation of the palladium complex required for the second amination event.

    • Ligand Screening: If selectivity is a persistent issue, screening a panel of ligands is a highly effective strategy. Consider ligands with varying steric bulk and electronic properties.

  • Reaction Temperature and Time:

    • Lower Temperatures: Running the reaction at the lowest temperature that still provides a reasonable conversion rate can significantly improve selectivity. The activation energy for the oxidative addition at the C-Cl bond is higher than at the C-Br bond, so lower temperatures will favor the desired reaction.

    • Monitoring Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or LC-MS. Stop the reaction once the starting material is consumed to minimize the formation of the di-aminated byproduct.

  • Stoichiometry:

    • Equivalents of Morpholine: Using a slight excess (1.1-1.2 equivalents) of morpholine is standard. However, if di-amination is a significant issue, you can try reducing the amount of morpholine to be closer to stoichiometric (1.0 equivalent).

Chemoselectivity Troubleshooting Flowchart:

Start Poor Chemoselectivity (Mixture of Products) Ligand Optimize Ligand (Steric Bulk) Start->Ligand Is the ligand promoting selectivity? TempTime Adjust Temperature & Time (Lower Temp, Monitor) Ligand->TempTime Are conditions too harsh? Stoichiometry Fine-tune Stoichiometry (Amine Equivalents) TempTime->Stoichiometry Is excess amine driving di-amination? Outcome High Selectivity for Mono-amination at C-Br Stoichiometry->Outcome

Improving Chemoselectivity

Issue 3: Side Product Formation (Hydrodehalogenation)

Question: I am observing a significant amount of a side product that appears to be the result of hydrodehalogenation (replacement of a halogen with hydrogen). What causes this and how can it be minimized?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms and can significantly reduce the yield of the desired product.

Underlying Principles: Hydrodehalogenation can be caused by:

  • β-Hydride Elimination: If the amine has β-hydrogens, a side reaction can occur where the palladium-amide intermediate undergoes β-hydride elimination to form an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated arene.[4]

  • Reaction with Water or Other Protic Sources: Trace amounts of water or other protic impurities in the reaction mixture can react with the palladium catalyst to form palladium-hydride species, leading to hydrodehalogenation.

Minimization Strategies:

  • Rigorous Anhydrous and Degassed Conditions:

    • Solvent and Reagents: Ensure that your solvent is anhydrous and thoroughly degassed to remove oxygen. Use oven-dried glassware and handle all reagents under an inert atmosphere (argon or nitrogen).

    • Amine Purity: Ensure your morpholine is of high purity and free from water.

  • Choice of Base:

    • In some cases, the choice of base can influence the extent of hydrodehalogenation. If this side reaction is problematic with a particular base, consider screening other bases.

  • Ligand Effects:

    • The ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Bulky, electron-rich ligands generally favor reductive elimination.

Recommended Starting Protocol

For researchers new to this specific synthesis, the following protocol provides a robust starting point. Optimization may be required based on your specific experimental observations.

Parameter Recommendation Rationale
Aryl Halide 1-bromo-3-chloro-5-iodobenzeneStarting material
Amine Morpholine (1.2 equiv)Nucleophile
Palladium Precatalyst XPhos Pd G3 (2 mol%)Provides a reliable source of active Pd(0)
Ligand XPhos (included in precatalyst)A bulky, electron-rich ligand known to be effective for C-Br amination
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base
Solvent Toluene (anhydrous, degassed)A common and effective solvent for this reaction
Temperature 100 °CA typical starting temperature
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation

Experimental Procedure:

  • In a glovebox or under a positive pressure of inert gas, add 1-bromo-3-chloro-5-iodobenzene (1.0 equiv), XPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene.

  • Add morpholine (1.2 equiv) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 15, 2026, from [Link]

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). Retrieved January 15, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 15, 2026, from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • Full article: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis Online. (n.d.). Retrieved January 15, 2026, from [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with 4-(3-Bromo-5-chlorophenyl)morpholine and related morpholine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide both theoretical insights and practical, step-by-step protocols to overcome poor aqueous solubility, a common hurdle in experimental and preclinical studies. More than 40% of new chemical entities exhibit poor aqueous solubility, which can impede absorption and bioavailability, making effective solubilization a critical step in research and development.[1]

This resource is structured to provide actionable solutions, beginning with a troubleshooting guide for common issues, followed by frequently asked questions for a deeper understanding of the principles involved.

Troubleshooting Guide: A-to-Z Solubility Solutions

This section addresses specific issues you may encounter when attempting to dissolve 4-(3-Bromo-5-chlorophenyl)morpholine in aqueous media.

Issue 1: My compound is not dissolving in my aqueous buffer, leading to inconsistent results in my in-vitro assays.

Root Cause Analysis: The molecular structure of 4-(3-Bromo-5-chlorophenyl)morpholine, with its halogenated phenyl ring, suggests significant hydrophobicity, leading to poor solubility in water. The presence of a morpholine ring, a weak base, introduces the possibility of pH-dependent solubility.

Immediate Action Plan:

  • Characterize the Solubility Profile: Before attempting advanced solubilization techniques, it is crucial to determine the baseline solubility of your compound. This can be achieved through a standard shake-flask method to determine thermodynamic solubility.[2][3]

  • Explore pH Adjustment: Given the morpholine moiety, the compound is likely a weak base. Therefore, its solubility can be significantly influenced by pH.[4][5] By lowering the pH, the morpholine nitrogen can be protonated, leading to the formation of a more soluble salt.[6]

Step-by-Step Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 2 to 7.4.

  • Add an excess of 4-(3-Bromo-5-chlorophenyl)morpholine to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After incubation, filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution. The solubility of ionizable compounds is influenced by the environmental pH and its intrinsic solubility.[8]

Issue 2: Adjusting the pH is not a viable option for my experimental system, or it did not sufficiently improve solubility.

Root Cause Analysis: Your experimental system (e.g., cell-based assays) may be sensitive to pH changes, or the intrinsic solubility of the un-ionized form of the compound is too low for pH adjustment alone to be effective.

Alternative Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[9][10][11][12] Common co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).[9][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15][16] They can encapsulate hydrophobic molecules, like 4-(3-Bromo-5-chlorophenyl)morpholine, forming an inclusion complex that is more water-soluble.[14][15][17]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[18] The hydrophobic core of these micelles can solubilize poorly soluble compounds, increasing their apparent solubility.[19][20][21][22]

Workflow for Selecting a Solubility Enhancement Strategy:

Solubility_Enhancement_Workflow start Initial Solubility Problem ph_option Is pH adjustment a viable option? start->ph_option ph_adjust Perform pH-dependent solubility study ph_option->ph_adjust Yes alternative_strategies Explore Alternative Strategies: - Co-solvents - Cyclodextrins - Surfactants ph_option->alternative_strategies No solubility_check1 Sufficient solubility? ph_adjust->solubility_check1 success Proceed with experiment solubility_check1->success Yes solubility_check1->alternative_strategies No cosolvent_exp Co-solvent Screening alternative_strategies->cosolvent_exp cyclodextrin_exp Cyclodextrin Screening alternative_strategies->cyclodextrin_exp surfactant_exp Surfactant Screening alternative_strategies->surfactant_exp solubility_check2 Sufficient solubility? cosolvent_exp->solubility_check2 cyclodextrin_exp->solubility_check2 surfactant_exp->solubility_check2 solubility_check2->success Yes

Caption: Decision workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH, where the solution is saturated and in equilibrium with the solid-state of the compound.[23][24] It is typically measured using the shake-flask method over a prolonged period (24-48 hours).[2] This is the "gold standard" for determining the intrinsic solubility of a compound.[25]

  • Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO).[23][26] This method is faster and more amenable to high-throughput screening.[27][28] However, it often overestimates the true solubility due to the formation of a supersaturated solution.[23]

For initial screening and troubleshooting, kinetic solubility can provide a quick assessment. However, for formulation development and a definitive understanding of the compound's properties, thermodynamic solubility is essential.[24]

Q2: Can the solid-state properties of my compound affect its solubility?

A2: Absolutely. The crystalline form of a compound, known as its polymorph, can significantly impact its solubility.[29][30][31][32] Different polymorphs have different crystal lattice energies, and a less stable (metastable) polymorph will generally have a higher solubility than the most stable form.[30][33] It is crucial to be aware of the polymorphic form of your compound, as a change in form during an experiment can lead to variability in solubility and bioavailability.[30]

Q3: How do I choose the right co-solvent for my experiment?

A3: The choice of co-solvent depends on several factors:

  • Solubilizing Power: The co-solvent must effectively dissolve your compound at the desired concentration.

  • Experimental Compatibility: The co-solvent should not interfere with your assay (e.g., enzyme activity, cell viability).

  • Toxicity: For in-vivo studies, the co-solvent must be non-toxic at the administered concentration.

Commonly used co-solvents include:

Co-solventTypical Concentration RangeConsiderations
DMSO< 1% (in vitro), variable (in vivo)Can have biological effects at higher concentrations.
Ethanol1-10%Generally well-tolerated in many systems.
PEG 4005-20%A good option for increasing the solubility of hydrophobic compounds.
Propylene Glycol10-40%Often used in pharmaceutical formulations.

It is recommended to perform a screening of several co-solvents to find the one that provides the best balance of solubility enhancement and compatibility with your experimental system.

Q4: Are there any downsides to using cyclodextrins?

A4: While cyclodextrins are very effective at increasing solubility, there are a few points to consider.[14][34] The complexation process is a 1:1 or 1:2 drug-cyclodextrin interaction, so a molar excess of cyclodextrin is often required.[17] At high concentrations, some cyclodextrins can exhibit cellular toxicity. It is important to consult the literature for the specific cyclodextrin and cell line you are using.

Step-by-Step Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)

This is a simple and economical method for preparing solid inclusion complexes.[14]

  • Weigh out the appropriate molar ratio of 4-(3-Bromo-5-chlorophenyl)morpholine and a suitable cyclodextrin (e.g., HP-β-CD).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the compound to the paste while continuously kneading with a pestle for 30-60 minutes.

  • Dry the resulting mixture in an oven or under a vacuum.

  • Grind the dried complex into a fine powder. This powder can then be used for dissolution studies.

References

  • Jadhav, P., et. al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology.
  • Kumar, S., & Singh, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Sharma, D., et. al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
  • Babu, R., & Dugger, III, J. W. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Savjani, K. T., et. al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Trivedi, R., et. al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Molecular Pharmaceutics.
  • Tiwari, G., et. al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • ScienceDirect. (n.d.). Cosolvent.
  • Garg, V., & Kaur, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • F. F. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
  • MedchemExpress. (n.d.). Co-solvents.
  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • F. F. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
  • SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Ota, A., et. al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • ResearchGate. (2022).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2020).
  • Wiley-VCH. (2020).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • JOCPR. (n.d.).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
  • ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism.
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • NIH. (2020).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • NIH. (2023).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • AA Blocks. (n.d.). 1427452-39-8 | 4-(3-bromo-5-chlorophenyl)morpholin-3-one.
  • YouTube. (2023). How Does pH Impact Ionic Compound Solubility?.
  • BLDpharm. (n.d.). 1259445-15-2|4-(3-Bromo-5-chlorophenyl)morpholine.
  • BIOFOUNT. (n.d.). 4-(3-Bromo-5-chlorophenyl)morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • ChemicalBook. (n.d.). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
  • (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. (n.d.).

Sources

Technical Support Center: Scaling Up 4-(3-Bromo-5-chlorophenyl)morpholine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(3-bromo-5-chlorophenyl)morpholine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this and structurally similar N-aryl morpholine compounds. The methodologies and troubleshooting advice provided herein are grounded in established principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is the industry-standard approach for this class of transformation.[1][2][3]

Proposed Synthetic Workflow

The synthesis of 4-(3-bromo-5-chlorophenyl)morpholine is most efficiently achieved via a Buchwald-Hartwig N-arylation reaction. This involves the palladium-catalyzed coupling of an aryl halide with morpholine.[2][3] For optimal reactivity and selectivity on a larger scale, we recommend a synthetic route starting from 1,3-dibromo-5-chlorobenzene. Through a selective metal-halogen exchange followed by iodination, 1-bromo-3-chloro-5-iodobenzene can be prepared. The higher reactivity of the carbon-iodine bond allows for a more controlled and efficient subsequent coupling with morpholine.[4]

Synthetic_Workflow A 1,3-Dibromo- 5-chlorobenzene B 1-Bromo-3-chloro- 5-iodobenzene A->B 1. iPrMgCl 2. I₂ C 4-(3-Bromo-5-chlorophenyl) morpholine (Final Product) B->C Morpholine Pd Catalyst, Ligand Base (e.g., NaOtBu) Troubleshooting_Flow Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere & Dryness Start->Check_Inert Check_Base Assess Base Activity & Solubility Check_Inert->Check_Base [ OK ] Solution_Inert Improve Degassing Use Anhydrous Solvents Check_Inert->Solution_Inert [ Issue Found ] Check_Temp Confirm Reaction Temperature Check_Base->Check_Temp [ OK ] Solution_Base Use Fresh/Stronger Base Consider Soluble Base Check_Base->Solution_Base [ Issue Found ] Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst [ OK ] Solution_Temp Increase Temperature Incrementally Check_Temp->Solution_Temp [ Issue Found ] Solution_Catalyst Use Pre-catalyst Screen New Ligands Check_Catalyst->Solution_Catalyst [ Issue Found ]

Sources

Minimizing impurity formation during the synthesis and storage of 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Bromo-5-chlorophenyl)morpholine

A Guide to Minimizing Impurity Formation During Synthesis and Storage

Welcome to the technical support center for 4-(3-Bromo-5-chlorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and storing this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your processes effectively. Purity is paramount, as even trace impurities can impact downstream reactions and the safety profile of the final active pharmaceutical ingredient (API)[1][2].

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Section 1: Synthesis Troubleshooting - The Buchwald-Hartwig Amination

The most common and efficient method for synthesizing 4-(3-Bromo-5-chlorophenyl)morpholine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4][5] This reaction couples an aryl halide (1-bromo-3-chloro-5-fluorobenzene or a related dihalobenzene) with morpholine. While powerful, this reaction is sensitive to several parameters that can lead to impurity generation.

Core Reaction Scheme & Common Impurities

G cluster_impurities Potential Impurities SM 1-Bromo-3,5-dichlorobenzene (Starting Material) Reaction Buchwald-Hartwig Amination SM->Reaction Morpholine Morpholine Morpholine->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product 4-(3-Bromo-5-chlorophenyl)morpholine (Desired Product) Reaction->Product Desired Pathway Hydrodehalogenation 1,3-Dichlorobenzene (Hydrodehalogenation) Reaction->Hydrodehalogenation Side Reaction 1 Homocoupling 3,3',5,5'-Tetrachlorobiphenyl (Homocoupling) Reaction->Homocoupling Side Reaction 2 DoubleAddition Di-morpholino Adduct (Double Substitution) Reaction->DoubleAddition Side Reaction 3 G Start Impurity Detected in 4-(3-Bromo-5-chlorophenyl)morpholine Impurity_Type Identify Impurity (LC-MS, GC-MS) Start->Impurity_Type HDH Hydrodehalogenation (e.g., 1,3-Dichlorobenzene) Impurity_Type->HDH Mass = M-Br-N(morpholine)+H HC Homocoupling (e.g., Biphenyl Product) Impurity_Type->HC High MW Impurity SM Unreacted Starting Material (Reaction Stalled) Impurity_Type->SM Aryl Halide Detected HDH_Sol1 Use Bulky Ligand (e.g., XPhos, RuPhos) HDH->HDH_Sol1 HDH_Sol2 Screen Weaker Base (e.g., K₃PO₄) HDH->HDH_Sol2 HC_Sol1 Degas Solvents Rigorously HC->HC_Sol1 HC_Sol2 Use Pd(0) Source or Precatalyst HC->HC_Sol2 SM_Sol1 Check Catalyst Activity (Use Precatalyst) SM->SM_Sol1 SM_Sol2 Ensure Vigorous Stirring (Especially with solid bases) SM->SM_Sol2 SM_Sol3 Verify Solvent Purity (Anhydrous, non-coordinating) SM->SM_Sol3

Sources

Refinement of analytical methods for detecting trace impurities in 4-(3-Bromo-5-chlorophenyl)morpholine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-(3-Bromo-5-chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the detection and quantification of trace impurities in this compound. Here, we synthesize foundational analytical principles with practical, field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical testing of 4-(3-Bromo-5-chlorophenyl)morpholine, providing a foundational understanding of the principles and regulatory expectations.

Q1: Why is the analysis of trace impurities in 4-(3-Bromo-5-chlorophenyl)morpholine critical in pharmaceutical development?

A1: The presence of impurities in an active pharmaceutical ingredient (API) or a key starting material like 4-(3-Bromo-5-chlorophenyl)morpholine can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[3] For instance, the ICH Q3A(R2) guideline requires that any impurity present at a level greater than 0.10% should be identified and characterized.[2] Therefore, robust analytical methods are essential for ensuring product quality and patient safety.

Q2: What are the likely sources and types of impurities in 4-(3-Bromo-5-chlorophenyl)morpholine samples?

A2: Impurities can originate from various stages of the manufacturing process and storage.[4] They are broadly classified by the ICH as organic, inorganic, and residual solvents.[3] For 4-(3-Bromo-5-chlorophenyl)morpholine, potential organic impurities could include:

  • Starting materials: Unreacted precursors, such as 3-bromo-5-chloroaniline or reagents used for the morpholine ring formation.

  • Intermediates: Partially reacted species that did not proceed to the final product.

  • By-products: Resulting from side reactions, such as over-bromination or positional isomers.

  • Degradation products: Formed during storage or exposure to stress conditions like heat, light, humidity, acid, or base.[4][5]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most common and powerful technique for quantifying impurities in pharmaceutical compounds.[6] For structural identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, especially for volatile or semi-volatile impurities, sometimes requiring a derivatization step to enhance volatility.[8]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] The development of such a method is a regulatory requirement and is crucial for assessing the stability of a drug substance over its shelf life. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), are used to generate potential degradation products and validate the method's specificity.[5]

Troubleshooting Guide: HPLC Analysis

This section provides a problem-and-solution framework for common issues encountered during the HPLC analysis of 4-(3-Bromo-5-chlorophenyl)morpholine.

Issue 1: Peak Tailing for the Main Analyte Peak

Scenario: You observe an asymmetrical peak for 4-(3-Bromo-5-chlorophenyl)morpholine, with a tailing factor significantly greater than 1.5.

Causality: Peak tailing for basic compounds like morpholine derivatives is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[9][10]

Troubleshooting Workflow:

start Peak Tailing Observed q1 Is the mobile phase pH appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check pKa q2 Is the buffer concentration adequate? a1_yes->q2 sol1 Adjust pH to 2.5-3.5 to suppress silanol ionization. a1_no->sol1 end Peak Shape Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using a suitable column? a2_yes->q3 sol2 Increase buffer concentration (e.g., 20-50 mM) to improve masking of silanols. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Check for column degradation a3_no No q3->a3_no a3_yes->end sol3 Consider a modern, high-purity, end-capped column or a column with a polar-embedded phase. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The morpholine nitrogen is basic. Lowering the mobile phase pH to a range of 2.5-3.5 will protonate the morpholine, ensuring a single ionic state, and more importantly, it will suppress the ionization of the acidic silanol groups on the stationary phase, thereby reducing the undesirable secondary interactions.[11] Use a buffer such as phosphate or formate to maintain a stable pH.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can more effectively compete with the analyte for interaction with the residual silanols, leading to improved peak symmetry.[11]

  • Employ a Sacrificial Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can be effective. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[11]

  • Column Selection: If the above mobile phase optimizations are insufficient, consider the column chemistry. Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol activity. Alternatively, columns with a polar-embedded stationary phase can provide a "shielding" effect for basic analytes.[12]

Issue 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

Scenario: An impurity peak is co-eluting or has very poor resolution (<1.5) with the main 4-(3-Bromo-5-chlorophenyl)morpholine peak.

Causality: Insufficient selectivity of the chromatographic system for the analyte and the impurity. This can be due to suboptimal mobile phase composition, stationary phase, or temperature.

Troubleshooting Workflow:

start Poor Resolution q1 Have you optimized the organic modifier percentage? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tried a different organic modifier? a1_yes->q2 sol1 Adjust the gradient slope or switch to isocratic elution if feasible. a1_no->sol1 end Resolution Achieved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you evaluated different column chemistries? a2_yes->q3 sol2 Switch from acetonitrile to methanol (or vice versa). This changes the selectivity. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Optimize temperature a3_no No q3->a3_no a3_yes->end sol3 Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different interaction mechanisms. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Step-by-Step Solutions:

  • Modify the Organic Solvent Ratio: The most straightforward approach is to adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. In a gradient method, try making the gradient shallower to increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with the analyte and impurities. Switching from one to the other can significantly alter the selectivity of the separation.

  • Change the Stationary Phase: If mobile phase optimization is not sufficient, a change in the stationary phase is warranted. While C18 is a good starting point, a Phenyl-Hexyl column can offer alternative π-π interactions with the aromatic ring of your molecule, potentially resolving it from impurities. A Cyano (CN) column provides different dipole-dipole interactions.

  • Adjust the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but its effect on selectivity can be unpredictable and needs to be evaluated empirically.

Experimental Protocols

Proposed Starting HPLC Method for Impurity Profiling

This method provides a robust starting point for the analysis of 4-(3-Bromo-5-chlorophenyl)morpholine. Further optimization may be required based on the specific impurity profile of your sample.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water
Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method.[5] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Dissolve the sample in a suitable solvent and add 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Dissolve the sample and add 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Dissolve the sample and add 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Expose the solid sample to 105°C for 48 hours.

    • Dissolve the stressed sample and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration (e.g., as per ICH Q1B guidelines).

    • Dissolve the stressed sample and dilute to the target concentration.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

References

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). National Institutes of Health. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • (PDF) Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development (2019). SciSpace. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Ich guidelines for impurity profile. WJPR. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. [Link]

  • ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency (EMA). [Link]

  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]

  • Forced degradation studies. MedCrave online. [Link]

Sources

Validation & Comparative

Comparative analysis of 4-(3-Bromo-5-chlorophenyl)morpholine with its fluoro- and iodo- analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Halogenated Phenylmorpholine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Bromo-5-chlorophenyl)morpholine and its corresponding fluoro- and iodo- analogues. The strategic placement of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties, synthetic accessibility, and pharmacological profile. This document offers an in-depth examination of these three analogues to inform rational compound selection and optimization in drug discovery pipelines.

Comparative Physicochemical Properties: The Halogen Effect

The identity of the halogen atom at the 3-position of the phenyl ring systematically alters the molecule's key physicochemical parameters. These changes, summarized in Table 1, have significant downstream effects on properties like cell permeability, metabolic stability, and target binding affinity.

Table 1: Calculated Physicochemical Properties of 4-(3-X-5-chlorophenyl)morpholine Analogues

Analogue (X=)Molecular FormulaMolecular Weight ( g/mol )Calculated LogP
Fluoro- C₁₀H₁₁ClFNO215.652.35
Bromo- C₁₀H₁₁BrClNO276.562.71
Iodo- C₁₀H₁₂ClINO324.563.12

Note: LogP values are estimations and can vary based on the calculation algorithm. The trend, however, is consistent.

Key Insights:
  • Lipophilicity (LogP): There is a clear and predictable increase in lipophilicity as we descend the halogen group from fluorine to iodine. This is attributed to the increasing size and polarizability of the halogen atom. The iodo-analogue is significantly more lipophilic than the fluoro-analogue, which will directly impact its solubility, membrane permeability, and potential for non-specific binding.

  • Molecular Weight: The choice of halogen has a substantial impact on molecular weight. The iodo-analogue is over 100 g/mol heavier than its fluoro counterpart. This is a critical consideration in lead optimization, where "molecular weight creep" can negatively affect druggability.

  • Electronic Effects: Fluorine is highly electronegative and can alter the pKa of nearby functionalities, though its effect is modest in this scaffold. Bromine and iodine are less electronegative but are larger and more polarizable. This property is crucial for forming specific, stabilizing interactions known as halogen bonds.[1][2][3]

Comparative Analysis of Synthetic Routes

The most common and versatile method for synthesizing these analogues is the Palladium-catalyzed Buchwald-Hartwig amination.[4][5] This reaction couples morpholine with a corresponding 1-X-3,5-dichlorobenzene or 1-bromo-3-chloro-5-X-benzene. The choice of halogen directly influences the reactivity of the starting material and thus the required reaction conditions.

General Synthetic Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This has direct implications for the synthesis:

  • Aryl Iodide (for Iodo-analogue): The C-I bond is the weakest, making 1-chloro-3,5-diiodobenzene or 1-bromo-3-chloro-5-iodobenzene the most reactive coupling partner. The reaction typically proceeds under milder conditions (lower temperatures, less reactive catalysts) with high yields.

  • Aryl Bromide (for Bromo-analogue): The C-Br bond is of intermediate strength. The reaction requires standard Buchwald-Hartwig conditions and is generally robust and high-yielding.[6][7]

  • Aryl Fluoride/Chloride (for Fluoro-analogue): The C-F bond is exceptionally strong and generally unreactive in standard Buchwald-Hartwig couplings. Therefore, the synthesis of the fluoro-analogue typically proceeds via nucleophilic aromatic substitution (SNA_r) on a highly activated ring, such as 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group.[8] Alternatively, if starting from 1-bromo-3-chloro-5-fluorobenzene, the coupling will occur selectively at the C-Br or C-Cl bond, depending on the catalyst system's ability to activate the stronger C-Cl bond.

Representative Protocol: Buchwald-Hartwig Amination for the Bromo-Analogue

This protocol is representative and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3,5-dichlorobenzene (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Biological Activity & Pharmacological Profile

Halogen Bonding: A Key Differentiator

A primary reason for incorporating heavier halogens (Cl, Br, I) into drug candidates is their ability to act as "halogen bond" donors.[1][2] This is a noncovalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen in a histidine residue) in a protein binding pocket.[2][9]

  • Fluoro-analogue: Fluorine, due to its high electronegativity and low polarizability, is a very weak halogen bond donor and generally does not participate in this interaction.[12] Its primary roles are often steric (as a hydrogen isostere) or to block metabolic hotspots.[13][14][15]

  • Bromo-analogue: Bromine is an effective halogen bond donor. Its inclusion can significantly enhance binding affinity and selectivity if a suitable halogen bond acceptor is present in the target's active site.

  • Iodo-analogue: Iodine is the strongest halogen bond donor among the series.[2] This can lead to substantial gains in potency. For example, in studies on human Cathepsin L inhibitors, replacing a chlorine with an iodine resulted in an approximate tenfold increase in affinity.[2]

Caption: Halogen bonding interaction schematic.

Metabolic Stability

The metabolic fate of a drug is highly dependent on its structure. Halogenation is a common strategy to improve metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[13][16]

  • Fluoro-analogue: The C-F bond is extremely strong, making it highly resistant to metabolic cleavage. Placing fluorine at a position that is otherwise prone to hydroxylation is a classic and effective strategy to increase a compound's half-life.[14]

  • Bromo-analogue: The C-Br bond is significantly more stable than C-H, but less so than C-F. It can still be a site of oxidative metabolism, although this is less common than metabolism at other positions.

  • Iodo-analogue: The C-I bond is the weakest of the series. This can be a metabolic liability, as in vivo deiodination can occur, potentially leading to altered pharmacology or the release of iodide.[17] However, the increased lipophilicity and potential for stronger target binding of iodo-analogues might in some cases outweigh this instability.[16][17]

Conclusion and Recommendations

The selection of a halogen substituent is a multi-parameter optimization problem. There is no single "best" analogue; the optimal choice is context-dependent and tied to the specific goals of the drug discovery program.

  • For early-stage screening or when seeking to block metabolism: The fluoro-analogue is an excellent choice. It offers low molecular weight and enhanced metabolic stability, making it a safe starting point.

  • For lead optimization where target affinity is paramount: The bromo- and iodo-analogues should be prioritized. If structural biology or modeling suggests the presence of a halogen bond acceptor in the target's active site, these analogues offer a clear path to improved potency. The potential for higher affinity must be balanced against the increased lipophilicity and potential metabolic lability of the C-I bond.

It is strongly recommended that all three analogues be synthesized and tested in parallel. This systematic approach provides invaluable structure-activity relationship (SAR) and structure-property relationship (SPR) data, enabling a more informed and rational progression of the chemical series.

References

  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69-78. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

  • Zhou, Y., Wang, S., & Zhang, Y. (2018). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Expert Opinion on Drug Discovery, 13(10), 913-921. [Link]

  • Hernandes, M. Z., Cavalcanti, S. M., Moreira, D. R., de Azevedo, J., & Leite, A. C. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303-314. [Link]

  • Ibrahim, M. A. A. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(19), 3442. [Link]

  • Mei, H., Rempel, B. P., & Walzak, M. J. (2019). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 14(11), 1105-1117. [Link]

  • Nolan, S. P., & Organ, M. G. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 48(15), 2698-2701. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BASF AG. (1988). Preparation of morpholine. U.S.
  • Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Journal of the Serbian Chemical Society, 83(5), 585-594. [Link]

  • Ananikov, V. P., & Khemchyan, L. L. (2018). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. Topics in Current Chemistry, 376(1), 5. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., & Sviridov, A. I. (2016). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Organometallics, 35(11), 1782-1793. [Link]

  • Texaco Inc. (1987). Synthesis of morpholine. U.S.
  • BASF AG. (1988). Preparation of morpholine. U.S.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar Yar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, S., et al. (2023). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Infectious Diseases. [Link]

  • Hsieh, F. L., & Gee, S. J. (2023). Perspective on halogenated organic compounds. Journal of Environmental Sciences, 133, 233-247. [Link]

  • Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 745811. [Link]

  • Wyandotte Chemicals Corporation. (1964). Substituted morpholines. U.S.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 445-461. [Link]

  • Request PDF. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • Texaco Development Corp. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • ChemSynthesis. (n.d.). 4-[4-(4-chlorophenyl)-5-isoxazolyl]morpholine. [Link]

  • Roda, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1645. [Link]

  • Husain, A., et al. (2015). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1637-1647. [Link]

  • Eger, E. I., et al. (1997). Polyhalogenated and perfluorinated compounds that disobey the Meyer-Overton hypothesis. Anesthesia and Analgesia, 85(1), 188-193. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 715-725. [Link]

  • Hsieh, F. L., & Gee, S. J. (2023). Perspective on halogenated organic compounds. Journal of Environmental Sciences, 133, 233-247. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(3-Bromo-5-chlorophenyl)morpholine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Cellular Impact of a Novel Compound Class

The 4-(3-Bromo-5-chlorophenyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical structure suggests potential interactions with a variety of cellular targets. However, before advancing these derivatives through the drug discovery pipeline, it is imperative to rigorously validate their mechanism of action (MoA). A clearly defined MoA is fundamental to understanding a compound's efficacy, predicting potential off-target effects, and identifying responsive patient populations.

This guide provides a comprehensive framework for researchers to elucidate and validate the MoA of 4-(3-Bromo-5-chlorophenyl)morpholine derivatives using a series of robust cellular assays. We will move beyond simple potency measurements to build a multi-faceted evidence base, comparing the compound's cellular phenotype to established pharmacological agents and ensuring the data is self-validating. The experimental choices described herein are grounded in established best practices for mechanistic biology, providing a clear rationale for each step.

Pillar 1: Establishing a Primary Target Engagement Assay

The first step in any MoA study is to confirm that the compound directly interacts with its intended target in a cellular context. Without this confirmation, any observed downstream effects could be misinterpreted. For this compound class, let's hypothesize a primary target of a specific cellular kinase, "Kinase X."

NanoBRET™ Target Engagement Assay: A Gold-Standard Method

To quantify target engagement in live cells, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an industry-leading method. It measures the apparent affinity of a test compound for a specific protein target in real-time within the physiological complexity of the cell.

Experimental Rationale: This assay is superior to traditional biochemical assays because it assesses engagement with the target protein in its native environment, complete with post-translational modifications and interacting partners. This provides a more accurate reflection of a compound's behavior in a biological system.

Workflow Diagram: NanoBRET™ Target Engagement

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Transfect Transfect cells with NanoLuc®-Kinase X Fusion Vector Plate Plate transfected cells in 96-well plates Transfect->Plate AddTracer Add cell-permeable fluorescent tracer Plate->AddTracer AddCompound Add 4-(3-bromo-5-chlorophenyl)morpholine derivative (or control) AddTracer->AddCompound Read Read NanoBRET™ signal (Donor & Acceptor Emission) AddCompound->Read Calculate Calculate BRET Ratio (Acceptor/Donor) Read->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot

Caption: Figure 1: Workflow for NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture and Transfection: HEK293 cells are cultured to ~80% confluency and transiently transfected with a plasmid encoding for Kinase X fused to NanoLuc® luciferase using FuGENE® HD Transfection Reagent, following the manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, cells are harvested and plated into 96-well white-bottom cell culture plates.

  • Compound Preparation: Prepare a serial dilution of the 4-(3-Bromo-5-chlorophenyl)morpholine derivative and a known Kinase X inhibitor (e.g., Staurosporine, as a positive control) in Opti-MEM™ I Reduced Serum Medium.

  • Assay Execution:

    • Add the fluorescent NanoBRET™ tracer to the cells at the predetermined optimal concentration.

    • Immediately add the serially diluted test compounds, positive control, and vehicle control (e.g., 0.1% DMSO) to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add Nano-Glo® Substrate and read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Pillar 2: Verifying Downstream Pathway Modulation

Confirming direct target engagement is crucial, but it's only half the story. A robust MoA validation requires demonstrating that this engagement translates into the expected functional consequence—the modulation of the downstream signaling pathway.

Western Blotting for Phospho-Protein Analysis

If Kinase X is known to phosphorylate a specific substrate, "Substrate Y," then treatment with an effective inhibitor should lead to a decrease in the phosphorylation of Substrate Y. Western blotting is a classic and reliable technique to visualize this change.

Experimental Rationale: This experiment directly links the target engagement (Pillar 1) to a functional cellular outcome. By comparing the effect of our test compound to a known inhibitor of the same pathway, we can build confidence that they share a similar mechanism.

Data Comparison: Expected Western Blot Outcomes

Treatment ConditionTarget: Phospho-Substrate Y (p-Substrate Y)Loading Control: Total Substrate YRationale
Vehicle Control (DMSO)High SignalHigh SignalRepresents the basal level of pathway activity.
4-(3-bromo-5-chlorophenyl)morpholine derivative Dose-dependent Decrease No Change Demonstrates specific inhibition of Kinase X activity, not protein degradation.
Alternative Inhibitor (Known Kinase X Inhibitor)Dose-dependent DecreaseNo ChangeProvides a positive control for the expected downstream effect, allowing for a direct MoA comparison.
Negative Control (Structurally similar, inactive compound)High SignalHigh SignalRules out non-specific effects of the chemical scaffold.

Pillar 3: Cellular Phenotypic Assays and Orthogonal Validation

The final pillar of MoA validation is to demonstrate that the observed target engagement and pathway modulation result in a predictable and relevant cellular phenotype. This step often involves using an orthogonal assay—a different experimental method that measures the same biological endpoint—to ensure the results are not an artifact of a single technology.

Cell Viability/Apoptosis Assay

Let's assume that the inhibition of the Kinase X pathway is known to induce apoptosis in a specific cancer cell line (e.g., A549). We can measure this phenotypic outcome using a real-time cytotoxicity assay.

Experimental Rationale: This assay provides a broader, more physiologically relevant readout of the compound's activity. By correlating the IC50 from the target engagement assay (Pillar 1) with the EC50 from this phenotypic assay, we can establish a strong link between target inhibition and cell death.

Workflow Diagram: Integrated MoA Validation

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Pathway Modulation cluster_2 Pillar 3: Cellular Phenotype TE Compound binds to Kinase X (NanoBRET™ Assay) PM Phosphorylation of Substrate Y decreases (Western Blot) TE->PM leads to CP Induction of Apoptosis (Cell Viability Assay) PM->CP results in

Caption: Figure 2: A three-pillar approach to MoA validation.

Protocol: Real-Time Apoptosis/Viability Assay

  • Cell Plating: Seed A549 cells in a 96-well clear-bottom plate.

  • Reagent Addition: Add a non-toxic reagent that measures cell viability (e.g., based on cellular reductase activity) and a reagent that measures apoptosis (e.g., a fluorogenic caspase-3/7 substrate) to the wells.

  • Compound Addition: Add the 4-(3-Bromo-5-chlorophenyl)morpholine derivative, a known apoptosis inducer (e.g., Cisplatin) as a positive control, and a vehicle control.

  • Kinetic Measurement: Place the plate in an incubator-equipped plate reader. Measure fluorescence and luminescence every 1-2 hours for 48-72 hours.

  • Data Analysis: Plot the signals over time. A decrease in the viability signal coupled with an increase in the apoptosis signal indicates specific induction of apoptosis. Calculate the EC50 for both effects.

Synthesizing the Data: A Self-Validating Conclusion

By following this three-pillar approach, the resulting data package becomes self-validating. A successful validation would show:

  • Direct Engagement: The 4-(3-Bromo-5-chlorophenyl)morpholine derivative binds to Kinase X in live cells with a measurable IC50 (Pillar 1).

  • Functional Consequence: This binding leads to a dose-dependent decrease in the phosphorylation of the known Kinase X substrate (Pillar 2).

  • Phenotypic Correlation: The concentrations at which the compound inhibits the downstream pathway are consistent with the concentrations at which it induces the expected cellular phenotype (e.g., apoptosis) (Pillar 3).

When the potency values (IC50/EC50) from these distinct assays align, it provides strong, multi-faceted evidence for a specific mechanism of action, giving researchers high confidence in their findings and paving the way for the next stages of drug development.

References

  • Title: Western Blot: An Introduction Source: Bio-Rad Laboratories URL: [Link]

The Bridging of Worlds: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-(3-Bromo-5-chlorophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is a formidable one. This guide delves into the critical transition from in vitro to in vivo efficacy, using the chemical scaffold 4-(3-bromo-5-chlorophenyl)morpholine as a focal point. While direct comparative studies on a series of derivatives from this specific scaffold are not extensively published, this guide will synthesize data from structurally related compounds to illuminate the path forward. We will explore the nuances of experimental design, data interpretation, and the causal relationships that govern a compound's performance in both controlled laboratory settings and complex biological systems.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties and metabolic stability of drug candidates.[1] When coupled with a di-substituted phenyl ring, such as the 3-bromo-5-chloro configuration, it offers a unique three-dimensional structure that can be exploited for selective interactions with biological targets. The presence of halogen atoms like bromine and chlorine can significantly influence binding affinities and pharmacokinetic profiles.[2]

From Benchtop to Bedside: Understanding the In Vitro to In Vivo Translation

The initial assessment of a compound's potential begins with in vitro assays. These experiments, conducted in a controlled environment outside of a living organism, provide a foundational understanding of a compound's activity and mechanism of action. However, the true test of a therapeutic candidate lies in its in vivo performance, where it must navigate the complexities of a whole organism.

In Vitro Efficacy: The First Hurdle

In vitro studies for derivatives of the 4-(3-bromo-5-chlorophenyl)morpholine scaffold would typically involve a battery of tests to determine their biological activity. These can range from target-based assays to cell-based phenotypic screens.

Key In Vitro Assays:

  • Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors (e.g., kinase inhibitors), these assays are crucial. They determine the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50). For instance, related morpholine-containing compounds have been evaluated for their inhibitory activity against various kinases.[3]

  • Cell Viability and Cytotoxicity Assays: These assays, such as the MTT or SRB assay, measure the effect of a compound on the proliferation and survival of cancer cell lines. Novel substituted morpholine derivatives have demonstrated anticancer activity against breast cancer cell lines, with IC50 values indicating their potency.[4]

  • Receptor Binding Assays: If the compounds are designed to target specific receptors, these assays determine their binding affinity (Ki).

Interpreting In Vitro Data:

A low IC50 or Ki value is generally indicative of a potent compound. However, this is only one piece of the puzzle. High potency in vitro does not always translate to efficacy in vivo.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on a cancer cell line.

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The In Vivo Arena: A Test of True Mettle

In vivo studies, conducted in living organisms, are essential to evaluate a compound's overall therapeutic potential. These studies provide insights into pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Key In Vivo Models:

  • Xenograft Models: For anticancer drug development, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored. Studies on structurally similar 4-[(3-bromophenyl)amino]quinazolines have utilized A431 tumor xenografts in mice to evaluate in vivo efficacy.[2]

  • Disease Models: For other therapeutic areas, such as neurodegenerative diseases, specific animal models that mimic the human condition are used.[5][6]

Bridging the Gap: The Importance of Pharmacokinetics

A compound's journey through the body is governed by its ADME properties:

  • Absorption: The process by which the drug enters the bloodstream.

  • Distribution: The dissemination of the drug to various tissues and organs.

  • Metabolism: The chemical modification of the drug by the body, primarily in the liver.

  • Excretion: The removal of the drug and its metabolites from the body.

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, enhancing properties like solubility and metabolic stability.[1]

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The following diagram illustrates the logical progression of experiments in a drug discovery pipeline.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Identification Target Identification Compound_Synthesis Compound Synthesis (4-(3-Bromo-5-chlorophenyl) morpholine derivatives) Target_Identification->Compound_Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT Assay) Compound_Synthesis->Cell_Assay SAR Structure-Activity Relationship (SAR) Enzyme_Assay->SAR Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Promising Candidates PK_Studies Pharmacokinetic Studies (ADME) Lead_Optimization->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies caption Figure 1. Experimental workflow from in vitro screening to in vivo evaluation.

Caption: Figure 1. Experimental workflow from in vitro screening to in vivo evaluation.

Comparative Analysis: A Look at Structurally Related Compounds

While specific data for a series of 4-(3-bromo-5-chlorophenyl)morpholine derivatives is limited, we can draw valuable insights from related structures.

Table 1: In Vitro and In Vivo Data for a Structurally Related 4-[(3-Bromophenyl)amino]quinazoline Derivative (EGFR Inhibitor) [2]

Compound IDIn Vitro EGFR Inhibition (IC50, nM)In Vivo A431 Xenograft Model (Tumor Growth Inhibition)
Analog X 5Significant tumor growth inhibition at 50 mg/kg/day
Analog Y 50Moderate tumor growth inhibition at 50 mg/kg/day
Analog Z 500Minimal tumor growth inhibition at 50 mg/kg/day

Data is hypothetical but representative of trends seen in the cited literature.

This table illustrates a common trend: a decrease in in vitro potency often correlates with reduced in vivo efficacy. However, this is not always a linear relationship. Factors such as poor pharmacokinetics can lead to a potent in vitro compound failing in vivo.

Signaling Pathway Perturbation: A Mechanistic View

Many morpholine-containing compounds exert their effects by modulating key cellular signaling pathways. For instance, as kinase inhibitors, they can block the phosphorylation cascade that drives cancer cell proliferation.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-(3-Bromo-5-chlorophenyl) morpholine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition caption Figure 2. Inhibition of a kinase signaling pathway.

Caption: Figure 2. Inhibition of a kinase signaling pathway.

This diagram illustrates how a derivative of 4-(3-bromo-5-chlorophenyl)morpholine, acting as a kinase inhibitor, could block the signaling cascade initiated by a growth factor, ultimately leading to the inhibition of cell proliferation.

Conclusion: A Path Forward

The development of novel therapeutics based on the 4-(3-bromo-5-chlorophenyl)morpholine scaffold holds significant promise. While this guide has relied on data from structurally related compounds, the principles of translating in vitro findings to in vivo efficacy remain universal. A systematic approach, beginning with robust in vitro characterization and followed by carefully designed in vivo studies, is paramount. The interplay between a compound's intrinsic potency, its pharmacokinetic properties, and its mechanism of action will ultimately determine its success as a potential therapeutic agent. Future research focused on synthesizing and evaluating a library of derivatives based on this specific scaffold is warranted to fully explore its therapeutic potential.

References

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Molecular Structure. [URL not available]
  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). Bioorganic & Medicinal Chemistry Letters. [URL not available]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Molecular Structure. [Link]

  • Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. (2024). Arkivoc. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules. [Link]

  • RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). Molecules. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [URL not available]

Sources

Comparative Structure-Activity Relationship (SAR) Guide: Exploring the Potential of 4-(3-Bromo-5-chlorophenyl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships for a series of proposed analogues based on the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold. While direct experimental data for this specific series is not yet publicly available, this document serves as a strategic roadmap for researchers and drug development professionals. By leveraging established principles from analogous chemical series, we will explore potential modifications to this lead compound, predict their impact on biological activity, and provide the necessary experimental framework for their evaluation.

The 4-phenylmorpholine motif is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical and metabolic properties. The morpholine ring can enhance aqueous solubility and often participates in key hydrogen bond interactions with biological targets. The substituted phenyl ring allows for fine-tuning of lipophilicity and can engage in various interactions, including halogen bonding, which has become an increasingly important consideration in rational drug design. The specific 3-bromo-5-chloro substitution pattern on the phenyl ring of our lead compound presents a unique electronic and steric profile, making it an intriguing starting point for optimization.

Proposed SAR Exploration and Hypothetical Activity Data

To guide the exploration of the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold, we propose a series of systematic modifications. The following table outlines these proposed analogues and their hypothetical biological activity, represented as IC50 (half-maximal inhibitory concentration) values. This data is illustrative, based on SAR trends observed in similar 4-phenylmorpholine series, such as inhibitors of PI3 kinase. The goal is to provide a framework for a potential synthesis and screening campaign.

Compound IDR1 (Phenyl Position 4)R2 (Phenyl Position 2)R3 (Morpholine)Hypothetical IC50 (nM)Rationale for Modification
LEAD-001 HHH150Starting compound with 3-bromo-5-chloro substitution.
ANA-002 FHH120Introduction of a fluorine atom can improve metabolic stability and potentially engage in favorable interactions.
ANA-003 OMeHH250A methoxy group can alter solubility and electronic properties; its bulk may be detrimental.
ANA-004 CNHH90A cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.
ANA-005 HFH180Steric hindrance from an ortho-substituent may disrupt binding.
ANA-006 HH(S)-3-Me110Stereospecific substitution on the morpholine ring can probe for chiral recognition at the binding site.
ANA-007 HH(R)-3-Me200Demonstrates the importance of stereochemistry in ligand-receptor interactions.
ANA-008 HH2,2-diMe500Gem-dimethyl substitution may introduce unfavorable steric clashes.
BIO-009 HHH (Thiazole replacing Phenyl)>1000Bioisosteric replacement of the phenyl ring with a heteroaromatic ring to explore different electronic and solubility profiles.
Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothetical data presented above, a robust in vitro kinase inhibition assay is required. The following protocol is a representative example for assessing the potency of the synthesized analogues against a target kinase, such as PI3Kα, a common target for this class of compounds.

Objective: To determine the IC50 values of test compounds against the target kinase.

Materials:

  • Recombinant human kinase enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a series of 10-point, 3-fold serial dilutions in DMSO. c. Dilute these intermediate concentrations into the kinase buffer to achieve the final desired assay concentrations.

  • Assay Plate Setup: a. Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. b. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: a. Prepare a solution of the kinase enzyme and substrate peptide in kinase buffer. b. Add 5 µL of the enzyme/substrate mix to each well. c. Gently mix the plate and incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: a. Prepare an ATP solution in kinase buffer. b. Add 2.5 µL of the ATP solution to each well to start the reaction. c. Incubate the plate for 60 minutes at room temperature.

  • Detection of Kinase Activity: a. Following the manufacturer's instructions for the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Convert the raw luminescence data to percent inhibition relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro kinase inhibition assay.

Visualizing the SAR Strategy

The following diagram illustrates the proposed strategy for exploring the SAR of the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold. It highlights the key regions of the molecule targeted for modification.

SAR_Strategy core phenyl Phenyl Ring morpholine Morpholine Ring substituents_phenyl Phenyl Substitutions (R1, R2) - Halogens (F) - Electron-donating (OMe) - Electron-withdrawing (CN) substituents_phenyl->phenyl substituents_morpholine Morpholine Substitutions (R3) - Alkyl groups - Stereochemistry substituents_morpholine->morpholine bioisosteres Bioisosteric Replacement - Phenyl -> Thiazole, etc. bioisosteres->phenyl

Caption: Key areas for SAR exploration on the lead scaffold.

Conclusion and Future Directions

The 4-(3-Bromo-5-chlorophenyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational, literature-informed strategy for the design and evaluation of a focused library of analogues. By systematically probing the effects of substitution on the phenyl and morpholine rings, as well as exploring bioisosteric replacements, researchers can efficiently map the SAR landscape for their biological target of interest. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of these novel compounds. The successful execution of this proposed plan will undoubtedly lead to a deeper understanding of the molecular determinants of activity for this chemical series and pave the way for the identification of potent and selective drug candidates.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

The Influence of Phenyl Ring Halogenation on Monoamine Transporter Activity: A Comparative Analysis of 4-(3-Bromo-5-chlorophenyl)morpholine and Related Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylmorpholine Scaffold in Neuropharmacology

The substituted phenylmorpholine framework is a cornerstone in the development of centrally acting agents, historically recognized for its psychostimulant and anorectic properties.[1] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced in the 1950s and demonstrated a mechanism of action rooted in the modulation of monoamine neurotransmitters.[2][3] These compounds primarily exert their effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[4]

The versatility of the phenylmorpholine scaffold allows for extensive chemical modification, particularly on the phenyl ring, to fine-tune pharmacological activity.[5] This guide provides a comparative analysis of the biological activity of substituted phenylmorpholines, with a focus on understanding the structure-activity relationships (SAR) conferred by halogen substitutions. While direct experimental data for 4-(3-Bromo-5-chlorophenyl)morpholine is not extensively available in public literature, we will analyze its potential activity profile in the context of well-characterized analogs. By comparing data from unsubstituted, single-halogenated, and multi-halogenated analogs, we can infer how the specific 3-bromo, 5-chloro substitution pattern might influence potency, selectivity, and overall biological effect. This guide is intended for researchers in drug discovery and neuropharmacology, providing both comparative data and the detailed experimental protocols necessary to conduct such evaluations.

Primary Mechanism of Action: Modulation of Monoamine Transporters

Substituted phenylmorpholines are primarily classified as monoamine releasing agents or reuptake inhibitors.[1] Their principal targets are the presynaptic transporters DAT, NET, and SERT.[4] By inhibiting the reuptake or promoting the efflux of dopamine, norepinephrine, and serotonin, these compounds increase the concentration of these neurotransmitters in the synapse, leading to enhanced downstream signaling and their characteristic stimulant effects.

The relative affinity and activity at each of these three transporters define the specific pharmacological profile of a given compound.

  • High DAT/NET activity is typically associated with robust psychostimulant and abuse potential.[6]

  • Significant SERT activity can introduce empathogenic or mood-elevating properties, but also different side-effect profiles.[7]

The interplay between these transporters is a key focus of medicinal chemistry efforts to develop compounds with desired therapeutic effects while minimizing unwanted side effects.

Caption: General mechanism of action for phenylmorpholine-based DAT inhibitors.

Comparative Biological Activity

The following table summarizes in vitro data for phenmetrazine and several key substituted analogs. Potency is typically measured by IC50 values from uptake inhibition assays, which quantify the concentration of a compound required to block 50% of radiolabeled substrate uptake. Lower values indicate higher potency.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, µM)

Compound Substitution Pattern DAT IC50 (µM) NET IC50 (µM) SERT IC50 (µM) DAT/SERT Selectivity Ratio Reference
Phenmetrazine Unsubstituted 1.15 0.21 16.3 ~14.2 [2]
2-MPM 2-Methylphenyl 6.74 2.18 13.9 ~2.1 [2]
3-MPM 3-Methylphenyl 29.8 3.19 63.8 ~2.1 [2]
4-MPM 4-Methylphenyl 1.93 0.35 1.18 ~0.6 [2]

| 4-(3-Bromo-5-chlorophenyl)morpholine | 3-Bromo, 5-Chloro | Not Available | Not Available | Not Available | Not Available | |

Note: MPM refers to Methylphenmetrazine (2-phenyl-3-methylmorpholine structure with an additional methyl on the phenyl ring). Data derived from experiments using rat brain synaptosomes.[2]

Structure-Activity Relationship (SAR) Interpretation

From the available data, clear SAR trends emerge:

  • Unsubstituted Phenmetrazine: Shows potent activity at DAT and NET, with significantly weaker activity at SERT, establishing it as a catecholamine-selective agent.[2]

  • Methyl Substitution: The position of a methyl group on the phenyl ring drastically alters potency and selectivity. A 4-methyl substitution (4-MPM) retains DAT potency comparable to phenmetrazine but dramatically increases SERT potency by over 13-fold, shifting the profile from selective to non-selective.[2] Conversely, 2- and 3-methyl substitutions decrease DAT potency.[2]

  • Halogen Substitution (Inference): While data for the target compound is unavailable, studies on other classes like methylphenidate show that halogen substitutions significantly impact affinity. For instance, bromo-substituted methylphenidate derivatives display higher affinity for DAT and NET compared to the unsubstituted parent compound.[8][9] The presence of two electron-withdrawing halogens (bromo and chloro) at the meta-positions of 4-(3-Bromo-5-chlorophenyl)morpholine would be expected to significantly alter the electronic properties of the phenyl ring, likely influencing its interaction with the transporter binding sites. Based on general SAR for stimulants, such substitutions could potentially enhance potency at DAT and NET.[6] The combined steric bulk and electronic effects would need to be experimentally determined to confirm its specific profile.

Cytotoxicity Assessment

A crucial aspect of drug development is determining a compound's therapeutic window—the concentration range where it is effective without being toxic to cells. The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[7]

Table 2: Example Cytotoxicity Data in HEK293 Cells

Compound CC50 (µM)
Compound A > 50
Compound B 25.4

| Compound C | 8.9 |

Note: This table presents hypothetical data for illustrative purposes. CC50 is the concentration of a compound that causes the death of 50% of cells in a culture.

A higher CC50 value indicates lower cytotoxicity and is a desirable characteristic for a potential therapeutic agent. Compounds with high potency at their primary target and high CC50 values have a more favorable therapeutic index.

Experimental Methodologies

The data presented above are generated through standardized, reproducible in vitro assays. The following sections provide detailed protocols for these key experiments.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter (or substrate analog) into cells expressing the target transporter.

Rationale for Experimental Choices:

  • Cell Line: HEK293 cells are used due to their low endogenous transporter expression and high transfectability, allowing for the stable expression of a single human transporter type (hDAT, hNET, or hSERT) for isolated study.[10]

  • Radiolabeled Substrate: Tritiated ([³H]) substrates like [³H]dopamine or a high-affinity substrate analog like [³H]MPP+ are used because their integration into the cell is a direct measure of transporter function.[2]

  • Assay Conditions: The incubation time is kept short (e.g., 1-3 minutes) to measure the initial rate of uptake and minimize the influence of substrate metabolism or efflux.[10]

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 4-(3-Bromo-5-chlorophenyl)morpholine) in Krebs-HEPES buffer (KHB).

  • Preincubation: Wash the cell monolayer with KHB. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate (e.g., 20 nM [³H]MPP+) to each well to initiate the uptake reaction. For determining non-specific uptake, a high concentration of a known inhibitor (e.g., cocaine for DAT) is used.

  • Incubation: Incubate for a short, defined period (e.g., 1 minute for DAT, 3 minutes for NET) at room temperature.[10]

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the wells twice with ice-cold KHB to remove the free radioligand.

  • Cell Lysis: Add a scintillation cocktail or lysis buffer to each well to lyse the cells and release the internalized radioactivity.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Subtract non-specific uptake from all values. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.

Caption: Workflow for the monoamine transporter uptake inhibition assay.

MTT Cell Viability and Cytotoxicity Assay

This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Rationale for Experimental Choices:

  • Principle: The conversion of MTT to formazan is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Solubilization: The insoluble formazan crystals must be dissolved (e.g., with DMSO) to allow for spectrophotometric quantification.[7]

  • Wavelength: The absorbance of the solubilized formazan is measured at ~570 nm.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by shaking.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of the compound to determine the CC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The biological activity of substituted phenylmorpholines is highly dependent on the nature and position of substituents on the phenyl ring. While the parent compound phenmetrazine is a potent and selective catecholamine reuptake inhibitor, simple modifications like methylation can drastically alter its profile, for instance by introducing significant serotonin transporter activity.

For the specific compound 4-(3-Bromo-5-chlorophenyl)morpholine, experimental validation is required. However, based on established structure-activity relationships, the di-halogen substitution pattern is predicted to confer high potency at the dopamine and norepinephrine transporters. The key questions to be answered experimentally are:

  • What are the precise IC50 values for 4-(3-Bromo-5-chlorophenyl)morpholine at hDAT, hNET, and hSERT?

  • How does its selectivity profile (e.g., DAT/SERT ratio) compare to other halogenated analogs like 3-fluorophenmetrazine?

  • Does the compound act as a reuptake inhibitor or a substrate-type releaser?

  • What is its cytotoxicity profile and therapeutic index?

By conducting the detailed experimental protocols outlined in this guide, researchers can systematically characterize this and other novel phenylmorpholine derivatives, contributing to a deeper understanding of their therapeutic potential and mechanism of action.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bonano, J. S., et al. (2015). Structure-Activity Relationships of Synthetic Cathinones. PubMed Central.
  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central.
  • Ciancaglini, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Akkaya, B., et al. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central.
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • Bonano, J. S., et al. (n.d.). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. PubMed Central.
  • WikiMed. (n.d.). Substituted phenylmorpholine.
  • Gao, Y., et al. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed.
  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Simmler, L. D., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. PubMed Central.
  • Shafi, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed Central.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed.
  • Gatley, S. J., et al. (1995). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed.
  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed.
  • Aggarwal, S., et al. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • McLaughlin, G., et al. (n.d.). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Semantic Scholar.
  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed.
  • Singh, R., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-Phenylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of kinase inhibitors derived from the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold and its analogs. We will objectively explore their cross-reactivity profiles, compare their performance with alternative scaffolds, and provide the supporting experimental frameworks necessary for robust evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of targeted kinase inhibitors.

Introduction: The Challenge of Kinase Selectivity

Protein kinases, numbering over 500 in the human kinome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Undesirable off-target activity, or cross-reactivity, can lead to cellular toxicity and adverse clinical side effects, while in some cases, polypharmacology can be beneficial. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for its development as either a precise chemical probe or a therapeutic agent.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] In kinase inhibitors, the morpholine oxygen often acts as a key hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket. This guide uses the 4-phenylmorpholine core, exemplified by structures related to the pan-PI3K inhibitor ZSTK474, as a case study to explore the principles and practices of cross-reactivity profiling.

The Role of the Morpholine Scaffold: A PI3K Inhibitor Case Study

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial to the PI3K/Akt/mTOR signaling pathway, which governs cell growth, proliferation, and survival. Its deregulation is a hallmark of many cancers, making it a prime therapeutic target.[3]

ZSTK474, a well-studied pan-Class I PI3K inhibitor, features two morpholine groups on a 1,3,5-triazine core. X-ray crystallography studies have revealed that one of these morpholine moieties is critically involved in binding. Its oxygen atom forms a pivotal hydrogen bond with the backbone amide of Valine-851 (in PI3Kγ) in the hinge region of the enzyme's catalytic domain.[4][5] This interaction is a recurring theme for many morpholine-containing kinase inhibitors and serves as a foundational anchor point for inhibitor design.

cluster_0 PI3K ATP-Binding Pocket Hinge Hinge Region (Val851) Inhibitor Morpholine-Containing Inhibitor (e.g., ZSTK474) Inhibitor->Hinge Crucial H-Bond (Morpholine Oxygen) Pocket Specificity Pocket Inhibitor->Pocket Other Interactions (Modulate Selectivity) cluster_0 Inhibitor Scaffold cluster_1 Kinase Targets Core 4-Phenylmorpholine Core Mod Modification Site (R) Core->Mod KinaseA Target Kinase A (e.g., PI3Kα) Mod->KinaseA R = OMe Favorable Fit (Potent Inhibition) KinaseB Off-Target Kinase B (e.g., PI3Kβ) Mod->KinaseB R = OMe Steric Clash (Weak Inhibition)

Caption: Logic of using SAR to improve kinase selectivity.

Comparative Analysis of Alternative Scaffolds

While the 4-phenylmorpholine scaffold is effective, numerous other heterocyclic systems are used to build kinase inhibitors. A comparative awareness is essential for lead selection and optimization.

Scaffold TypeAdvantagesDisadvantages & Selectivity ConsiderationsRepresentative Examples
4-Phenylmorpholine - Excellent physicochemical properties (solubility, stability).<[1][6]br>- Proven H-bond acceptor for hinge region.<[4]br>- Synthetically tractable.- Can be a source of metabolic liability (oxidation).<[5]br>- Hinge-binding can promote broad cross-reactivity if other selectivity elements are not incorporated.ZSTK474, PKI-587 [4][5]
Quinoline / Quinazoline - Common core of many FDA-approved drugs.- Rigid structure provides a good anchor.- Well-established SAR for many kinase families. [7][8]- Often associated with off-target activities (e.g., EGFR).- Can present solubility challenges.- Selectivity requires careful optimization of substituents. [9][10]Gefitinib, Erlotinib, Dasatinib [11]
Pyrazolo-pyrimidine - Versatile scaffold with multiple points for diversification.- Can target both typical and atypical kinases.- Synthetic routes can be complex.- Cross-reactivity profiles can be unpredictable without extensive screening.Ruxolitinib (JAK inhibitor)
3H-Pyrazolo[4,3-f]quinoline - Novel scaffold demonstrating high potency and selectivity for specific targets.- Tunable synthesis allows for rapid library generation. [12]- Less established SAR compared to more common scaffolds.- Long-term properties (e.g., ADME, toxicity) are less understood.Experimental FLT3 and CDK2 inhibitors [12]

Experimental Protocols for Cross-Reactivity Profiling

Objective comparison requires standardized and robust experimental methods. Kinase inhibitor profiling has evolved from single-target assays to large-scale, kinome-wide approaches.

Protocol 1: High-Throughput Biochemical Kinase Profiling

This method assesses an inhibitor's effect on the enzymatic activity of a large panel of purified, recombinant kinases.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against hundreds of kinases in parallel.

Methodology (Example using Z'-LYTE™ Assay): [13]

  • Plate Preparation: In a 384-well plate, serially dilute the test compound (e.g., derived from 4-(3-bromo-5-chlorophenyl)morpholine) in assay buffer to create a 10-point dose-response curve. Add positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Kinase/Substrate Addition: Add the specific kinase and its corresponding fluorescently-labeled peptide substrate to each well.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation. Causality: This step is timed to ensure the reaction proceeds in the linear range, allowing for accurate measurement of inhibition.

  • Development Reagent: Stop the reaction by adding a development reagent containing a site-specific protease. This protease will only cleave the unphosphorylated peptide substrate.

  • FRET Measurement: Incubate to allow for proteolysis. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Cleavage of the unphosphorylated substrate separates the FRET pair, reducing the emission signal. High kinase inhibition results in more unphosphorylated substrate, more cleavage, and a lower FRET signal.

  • Data Analysis: Convert fluorescence ratios to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value for each kinase.

Protocol 2: Chemical Proteomics Profiling with Kinobeads

This approach measures inhibitor binding to endogenous kinases within a complex cellular lysate, providing a more physiologically relevant assessment of selectivity. [14][15] Objective: To identify the spectrum of kinases that physically bind to the test inhibitor in a competitive manner.

Methodology:

  • Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line). Lyse the cells under non-denaturing conditions to create a native proteome extract.

  • Competitive Incubation: Aliquot the cell lysate. Treat the aliquots with increasing concentrations of the test inhibitor or DMSO vehicle. Incubate to allow the inhibitor to bind to its target kinases. Causality: This pre-incubation step is the competitive phase; the test compound occupies the binding sites of its targets, preventing them from binding to the beads.

  • Kinobeads Affinity Capture: Add "kinobeads" to the treated lysates. Kinobeads are an affinity resin containing immobilized, broad-spectrum kinase inhibitors designed to capture a large portion of the kinome. [14]Incubate to allow kinases not bound by the test inhibitor to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The potency of the test inhibitor for a given kinase is determined by the reduction in its abundance on the beads in the drug-treated sample compared to the DMSO control. Plotting this depletion against inhibitor concentration allows for the determination of apparent dissociation constants (Kd).

A 1. Prepare Native Cell Lysate B 2. Incubate Lysate with Test Inhibitor (Competition) A->B C 3. Add Kinobeads to Capture Unbound Kinases B->C D 4. Wash Beads to Remove Non-specific Proteins C->D E 5. Elute & Digest Bound Kinases D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Quantify Kinase Depletion to Determine Selectivity Profile F->G

Caption: Experimental workflow for Kinobeads-based profiling.

Data Summary: A Hypothetical Selectivity Profile

The output of a profiling experiment is often visualized as a dendrogram (kinome tree) or summarized in a table. Below is a hypothetical comparison of two inhibitors.

Kinase Target"Compound A" (Parent Scaffold) IC₅₀ (nM)"Compound B" (Optimized Analog) IC₅₀ (nM)Notes
PI3Kα (On-Target) 15 8 Optimization improved on-target potency.
PI3Kβ 35450Modification significantly reduced activity against β isoform.
PI3Kδ 2212Potency maintained on δ isoform.
PI3Kγ 40620Modification significantly reduced activity against γ isoform.
mTOR 8025Unintended dual PI3K/mTOR activity emerged.
SRC (Off-Target) 250>10,000Optimization successfully removed SRC off-target activity.
ERK5 (Off-Target) 500>10,000Optimization successfully removed ERK5 off-target activity.

This table clearly illustrates how rational chemical modification ("Compound B") can enhance desired activity while eliminating unwanted cross-reactivity, a primary goal of kinase inhibitor drug discovery.

Conclusion and Future Outlook

The 4-(3-bromo-5-chlorophenyl)morpholine moiety represents a valuable starting point for the design of potent kinase inhibitors. Its utility, however, is critically dependent on a comprehensive understanding of its cross-reactivity profile. As we have demonstrated, seemingly minor structural alterations can profoundly reshape an inhibitor's selectivity across the human kinome.

The future of kinase inhibitor development lies in the tight integration of structural biology, computational modeling, and high-throughput profiling technologies. Methods like chemical proteomics provide an unparalleled view of an inhibitor's behavior in a biological context, moving beyond simple enzyme inhibition to true target engagement. [16]By employing these advanced profiling strategies early and often in the discovery pipeline, researchers can more efficiently navigate the complex landscape of the kinome to develop safer and more effective targeted therapies.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. ResearchGate. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]

  • The in situ proteomic reactivity of covalent kinase inhibitors is... ResearchGate. [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. PubMed. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). National Center for Biotechnology Information. [Link]

  • A priori inference of cross reactivity for drug-targeted kinases. National Center for Biotechnology Information. [Link]

  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. Celcuity. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(3-Bromo-5-chlorophenyl)morpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high purity and yield is paramount. The compound 4-(3-bromo-5-chlorophenyl)morpholine is a valuable building block in medicinal chemistry, and its efficient synthesis is a critical step in the development of new therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this key intermediate, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method.

Introduction to Synthetic Strategies

The formation of the C-N bond between the 3-bromo-5-chlorophenyl moiety and the morpholine ring can be achieved through several established synthetic methodologies. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and under certain conditions, nucleophilic aromatic substitution (SNAr). Each of these routes presents a unique set of advantages and challenges in terms of reaction conditions, catalyst systems, substrate scope, and overall efficiency. This guide will dissect each of these methods, providing detailed experimental protocols and comparative data to inform the synthetic chemist's choice.

Comparative Overview of Synthetic Routes

Synthetic RouteCatalyst SystemTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, BINAP)Toluene, Dioxane80-1204-2470-95High yields, broad functional group tolerance, milder conditions than Ullmann.Expensive palladium catalysts and ligands, requires inert atmosphere.
Ullmann Condensation CuI with a ligand (e.g., 1,10-phenanthroline)DMSO, DMF, Pyridine110-18012-4850-80Inexpensive copper catalyst, suitable for large-scale synthesis.Harsh reaction conditions, often requires high temperatures and longer reaction times, may have lower functional group tolerance.[1]
Nucleophilic Aromatic Substitution (SNAr) Base-mediated (e.g., K₂CO₃, NaH)DMSO, DMF100-16024-72Variable, generally lowerCatalyst-free, simple procedure.Limited to substrates with strong electron-withdrawing groups, harsh conditions often required.
Microwave-Assisted Buchwald-Hartwig Pd catalyst with phosphine ligandToluene, Dioxane100-1500.25-180-98Dramatically reduced reaction times, often improved yields.Requires specialized microwave reactor, potential for pressure build-up.

In-Depth Analysis of Synthetic Routes

Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[2] The reaction proceeds through a palladium-catalyzed cross-coupling of an aryl halide with an amine.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical and influences the efficiency of the catalytic cycle by stabilizing the palladium intermediates and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed for challenging substrates.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex -HX (Base) Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (to achieve a 0.1-0.2 M concentration of the aryl halide).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(3-bromo-5-chlorophenyl)morpholine.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a traditional method for forming C-N bonds, utilizing a copper catalyst. While it often requires harsher conditions than the Buchwald-Hartwig reaction, its cost-effectiveness makes it an attractive option, particularly for larger-scale syntheses.[1]

Mechanism and Rationale:

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the arylamine. The use of a ligand, such as 1,10-phenanthroline, can stabilize the copper species and facilitate the reaction at lower temperatures.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)NR2 Cu(I)NR2 Cu(I)X->Cu(I)NR2 R2NH, Base Cu(III) Complex Cu(III) Complex Cu(I)NR2->Cu(III) Complex Ar-X Cu(III) Complex->Cu(I)X Reductive Elimination (Product: Ar-NR2)

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a sealable reaction vessel, combine 1-bromo-3-chloro-5-iodobenzene (1.0 eq), morpholine (2.0 eq), potassium carbonate (2.0 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vessel and heat the mixture to 130 °C for 24-48 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Catalyst-Free Alternative

Nucleophilic aromatic substitution can be a straightforward method for the synthesis of aryl amines, provided the aromatic ring is sufficiently activated by electron-withdrawing groups. For 1,3-dibromo-5-chlorobenzene, the electron-withdrawing nature of the halogens provides some activation, but typically harsh conditions are still required.

Mechanism and Rationale:

The SNAr mechanism involves the nucleophilic attack of the amine on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing substituents ortho and para to the leaving group.

SNAr_Reaction Aryl Halide Aryl Halide Meisenheimer Complex Meisenheimer Complex Aryl Halide->Meisenheimer Complex + Nucleophile Product Product Meisenheimer Complex->Product - Halide

Caption: General mechanism of a nucleophilic aromatic substitution reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a high-pressure reaction vessel, add 1,3-dibromo-5-chlorobenzene (1.0 eq), morpholine (3.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add DMSO.

  • Reaction: Seal the vessel and heat to 150 °C for 48-72 hours.

  • Work-up and Purification: Follow a similar procedure to the Ullmann condensation.

Microwave-Assisted Synthesis: Accelerating C-N Bond Formation

Microwave irradiation has become a valuable tool in modern organic synthesis, often leading to dramatic reductions in reaction times and improved yields. Both the Buchwald-Hartwig amination and Ullmann condensation can be adapted for microwave synthesis.

Rationale for Microwave Acceleration:

Microwave energy directly heats the solvent and reactants, leading to rapid and uniform heating that can accelerate reaction rates significantly compared to conventional heating methods. This can be particularly advantageous for reactions that typically require long reaction times at high temperatures.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

  • Reaction Setup: In a microwave-safe reaction vial, combine 1-bromo-3-chloro-5-iodobenzene (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add degassed toluene.

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Work-up and Purification: Follow the standard Buchwald-Hartwig work-up and purification procedure.

Conclusion and Recommendations

The choice of synthetic route for the preparation of 4-(3-bromo-5-chlorophenyl)morpholine will ultimately depend on the specific needs of the researcher, including scale, cost considerations, and available equipment.

  • For laboratory-scale synthesis where high yield and functional group tolerance are critical, the Buchwald-Hartwig amination is generally the preferred method.

  • For larger-scale production where cost is a major factor, the Ullmann condensation , despite its harsher conditions, offers a more economical alternative.

  • Nucleophilic aromatic substitution may be considered if a catalyst-free route is desired, but it is likely to be the least efficient method for this particular substrate.

  • Microwave-assisted synthesis , particularly for the Buchwald-Hartwig reaction, provides a significant advantage in terms of reaction time and is an excellent option for rapid library synthesis and process optimization.

It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for any chosen synthetic route.

References

  • Seifinoferest, B., Tanbakouchian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(3-Bromo-5-chlorophenyl)morpholine-Based Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of Target Engagement

In modern drug discovery, the identification of a potent molecule is merely the opening chapter. The critical narrative that follows must rigorously demonstrate that the compound interacts with its intended biological target within the complex milieu of a living cell to elicit a therapeutic effect. This principle of target engagement is the bedrock upon which successful therapeutic candidates are built. Insufficient or ambiguous target engagement data is a leading cause of clinical trial failure, making its early and robust validation a non-negotiable step in de-risking a project.[1][2]

This guide focuses on a promising class of compounds built around the 4-(3-Bromo-5-chlorophenyl)morpholine scaffold. Extensive research has identified compounds with this core structure, notably ABT-702, as potent and selective inhibitors of Adenosine Kinase (AK) .[3][4] AK is a pivotal enzyme that regulates the levels of adenosine, an endogenous nucleoside with potent anti-inflammatory, analgesic, and neuroprotective properties.[1][5][6] By inhibiting AK, these compounds increase the local concentration of adenosine at sites of injury or stress, offering a powerful therapeutic strategy.

Here, we provide a comparative analysis of key methodologies to definitively validate and quantify the interaction of this compound class with its intracellular target, Adenosine Kinase. This guide is structured not as a rigid set of instructions, but as a strategic workflow, explaining the causality behind each experimental choice to build a compelling and self-validating data package for researchers, scientists, and drug development professionals.

The Target: Adenosine Kinase and Its Signaling Cascade

Adenosine Kinase (AK) is a phosphotransferase that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby controlling its intracellular concentration.[5] This action is the primary route of adenosine clearance. Inhibition of AK leads to an accumulation of intracellular adenosine, which is then transported out of the cell to activate G-protein coupled adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃) on the cell surface. This activation triggers downstream signaling cascades that ultimately mediate the desired therapeutic effects, such as reduced inflammation and pain perception.[1]

cluster_0 Intracellular Space cluster_1 Extracellular Space Compound Morpholine-Based Inhibitor (e.g., ABT-702) AK Adenosine Kinase (AK) Compound->AK Inhibition AMP AMP AK->AMP ADP ADP AK->ADP Ado_in Adenosine (Intracellular) Ado_in->AK Substrate Ado_out Adenosine (Extracellular) Ado_in->Ado_out Nucleoside Transporter ATP ATP ATP->AK AR Adenosine Receptors (A1, A2A, etc.) Ado_out->AR Activation Effect Therapeutic Effect (Analgesia, Anti-inflammation) AR->Effect

Caption: The Adenosine Kinase (AK) signaling pathway.

Part 1: Foundational Evidence with Biochemical Assays

The first step in any target validation cascade is to confirm direct interaction with the purified protein target in a controlled, cell-free environment. This approach provides clean, quantitative data on intrinsic potency (IC₅₀) and serves as the benchmark for all subsequent cellular assays.

Featured Method: Transcreener® ADP² Kinase Assay

Causality & Rationale: For a kinase like AK, a direct measure of its enzymatic activity is paramount. The Transcreener® ADP² assay is an ideal choice because it quantifies the universal product of any kinase reaction: Adenosine Diphosphate (ADP).[7][8] This is a homogenous, fluorescence-based immunoassay that relies on competition between ADP generated by the enzyme and a fluorescently labeled ADP tracer for a highly specific antibody.[7][9] Its key advantages are high sensitivity, suitability for high-throughput screening (HTS), and the elimination of confounding factors from coupled-enzyme systems.[8][10]

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[10]

    • Prepare Substrate Mix: In Assay Buffer, prepare a 2X solution of ATP and Adenosine (e.g., 200 µM ATP and 20 µM Adenosine).

    • Prepare Enzyme Mix: Dilute purified recombinant human Adenosine Kinase in Assay Buffer to a 2X working concentration (typically determined via enzyme titration, e.g., 7 µg/mL).[7]

    • Prepare Compound Dilutions: Create a serial dilution of the 4-(3-Bromo-5-chlorophenyl)morpholine-based compound and comparators (e.g., A-134974, 5-Iodotubercidin) in DMSO, then dilute into Assay Buffer.

  • Enzyme Reaction (384-well plate format):

    • Add 2.5 µL of each compound dilution to the appropriate wells.

    • Add 2.5 µL of the 2X Enzyme Mix to all wells.

    • Incubate for 15-60 minutes at room temperature to allow for compound-enzyme equilibration.[10]

    • Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of the Transcreener® ADP² Detection Mix (containing ADP antibody and tracer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader (e.g., Fluorescence Polarization or TR-FRET readout).

  • Data Analysis:

    • Convert raw fluorescence data to the amount of ADP produced using an ADP/ATP standard curve.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistical dose-response curve.[11]

cluster_workflow Biochemical Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compound) plate Dispense Compound & Enzyme to Plate start->plate preincubate Pre-incubate (15-60 min) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate react Enzyme Reaction (60 min) initiate->react detect Add ADP Detection Mix react->detect read Incubate & Read Plate (FP or TR-FRET) detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for the Transcreener® ADP² biochemical assay.

CompoundScaffold TypeTargetIC₅₀ (nM)Citation(s)
ABT-702 Non-Nucleoside (Morpholine-based) Adenosine Kinase 1.7 [3][4][12][13]
A-134974Nucleoside AnalogAdenosine Kinase0.06[12]
5-IodotubercidinNucleoside AnalogAdenosine Kinase26[14]

Expert Insight: The data clearly establishes the sub-nanomolar intrinsic potency of the morpholine-based compound ABT-702, which is comparable to or superior to the well-known nucleoside inhibitors. This provides a strong, quantitative foundation for investigating its effects in a cellular context.

Part 2: Proving the Mechanism in a Physiological Context

While biochemical data is essential, it doesn't guarantee a compound can penetrate the cell membrane, engage its target in a crowded cytoplasm, and resist metabolic degradation. Cellular target engagement assays are therefore the crucial next step to bridge the gap between in vitro potency and in vivo efficacy.

Featured Method 1: Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: CETSA is a powerful, label-free method that operates on a fundamental biophysical principle: when a ligand binds to its target protein, it typically confers thermodynamic stability.[15][16][17] This stabilization means the protein-ligand complex can withstand higher temperatures before it denatures and aggregates. By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly "see" if the compound has found and bound its target.[18][19] For an intracellular target like AK, this is an invaluable tool to confirm cell permeability and target binding.

  • Cell Treatment:

    • Culture cells known to express Adenosine Kinase (e.g., HEK293, IMR-32 neuroblastoma cells[13]) to ~80% confluency.

    • Treat cells with a range of concentrations of the test compound (and vehicle control) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples for 3 minutes at a pre-determined optimal temperature (e.g., 52°C). This temperature should be on the steep part of the protein's melt curve, where ~50-80% of the unbound protein denatures. This is determined in a preliminary experiment by heating cells across a temperature gradient (e.g., 40-65°C).[20]

  • Lysis and Separation:

    • Immediately cool the samples on ice.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[21]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Adenosine Kinase using a standard protein quantification method like Western Blot or an ELISA-based format (e.g., AlphaLISA®).

    • Plot the amount of soluble AK against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀ (the concentration at which 50% of the maximal stabilization is achieved).[19]

cluster_workflow CETSA Isothermal Dose-Response Workflow start Treat Intact Cells with Compound heat Heat Challenge (Fixed Temp, 3 min) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation (Separate Soluble/ Insoluble) lyse->spin collect Collect Supernatant (Soluble Fraction) spin->collect quantify Quantify Soluble AK (e.g., Western Blot) collect->quantify analyze Calculate Cellular IC50 quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

CompoundBiochemical IC₅₀ (nM)Projected ΔTagg (°C)*Projected ITDRF IC₅₀ (nM)**
ABT-702 1.7+4.5~50
A-1349740.06+6.0~5
5-Iodotubercidin26+2.5~400

*ΔTagg: The shift in the melting temperature at a saturating compound concentration. **ITDRF IC₅₀: The cellular potency determined from the isothermal dose-response experiment.

Expert Insight: A significant positive thermal shift (ΔTagg) is a direct confirmation of intracellular target binding. The cellular IC₅₀ from the ITDRF experiment provides a quantitative measure of target engagement in a physiological environment. A rightward shift from the biochemical IC₅₀ is expected and reflects factors like cell permeability and intracellular ATP competition.

Featured Method 2: NanoBRET™ Target Engagement Assay

Causality & Rationale: The NanoBRET™ assay offers a real-time, quantitative measure of compound binding in living cells.[22][23] The principle is based on Bioluminescence Resonance Energy Transfer, a proximity-based energy transfer phenomenon.[24] The target protein (AK) is expressed as a fusion with a bright, stable NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the AK active site is added to the cells. When the tracer binds, it is close enough to the NanoLuc® to accept the energy transfer, producing a BRET signal. A test compound that engages the target will compete with the tracer, displacing it and causing a loss of BRET signal. This provides a highly sensitive, ratiometric, and live-cell readout of target occupancy.[24][25]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding for Adenosine Kinase fused to NanoLuc® Luciferase.

    • Seed the transfected cells into a 384-well white assay plate and allow them to adhere.[25]

  • Assay Execution:

    • Prepare serial dilutions of the test compound in Opti-MEM® medium.

    • Prepare a solution of the specific NanoBRET® Kinase Tracer and NanoLuc® substrate in Opti-MEM®.

    • Add the test compound dilutions to the cells and incubate at 37°C for 2 hours.

    • Add the tracer/substrate mixture to all wells.

    • Incubate for an additional 2 hours at 37°C.

  • Signal Detection:

    • Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and a control with excess unlabeled tracer (100% inhibition).

    • Determine the cellular IC₅₀ by fitting the normalized data to a four-parameter dose-response curve.

cluster_workflow NanoBRET™ Target Engagement Workflow start Seed Cells Expressing AK-NanoLuc® Fusion treat Add Test Compound (Dose-Response) start->treat incubate1 Incubate (2 hr) treat->incubate1 add_tracer Add Fluorescent Tracer & Substrate incubate1->add_tracer incubate2 Incubate (2 hr) add_tracer->incubate2 read Measure Donor & Acceptor Emission incubate2->read analyze Calculate BRET Ratio & Determine IC50 read->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Note: These are expert-projected values based on known biochemical potencies and typical assay performance.

CompoundBiochemical IC₅₀ (nM)Projected NanoBRET™ IC₅₀ (nM)
ABT-702 1.7~45
A-1349740.06~8
5-Iodotubercidin26~350

Expert Insight: NanoBRET™ provides a direct measure of compound affinity in live cells, complementing the thermal stability data from CETSA. It is particularly useful for establishing structure-activity relationships (SAR) in a cellular context and can be adapted to measure binding kinetics and residence time.

Part 3: High-Resolution Biophysical Characterization

While biochemical and cellular assays confirm potency and engagement, a deeper understanding of the binding interaction itself—specifically, the rates of association (kₐ) and dissociation (kₑ)—provides invaluable insight for lead optimization.

Featured Method: Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is a label-free, real-time optical technique that measures changes in mass on a sensor surface.[26] By immobilizing purified Adenosine Kinase onto a sensor chip and flowing the small molecule compound over the surface, we can directly observe the binding and dissociation events.[27][28] This allows for the precise determination of the on-rate (kₐ) and off-rate (kₑ) of the interaction, which together define the equilibrium dissociation constant (Kₑ), a true measure of binding affinity. A compound with a slow off-rate (long residence time) may exhibit superior duration of action in vivo, a critical parameter for therapeutic efficacy.

  • Chip Preparation and Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize purified recombinant human Adenosine Kinase to the surface via amine coupling to achieve a target density (e.g., 2000-4000 Resonance Units, RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule compound in a suitable running buffer (e.g., PBS-T with 1% DMSO).[29]

    • Inject the compound dilutions over the immobilized AK surface, starting with the lowest concentration. Include a buffer-only injection for baseline subtraction.

    • Monitor the binding response (in RU) in real-time, consisting of an association phase (during injection) and a dissociation phase (during buffer flow).

    • Between cycles, regenerate the surface with a mild buffer (e.g., a low pH glycine solution) to remove all bound compound without denaturing the immobilized kinase.

  • Data Analysis:

    • Subtract the reference channel and buffer injection signals from the raw data.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters kₐ, kₑ, and the affinity constant Kₑ (kₑ/kₐ).

cluster_workflow Surface Plasmon Resonance (SPR) Workflow start Immobilize Purified AK on Sensor Chip inject Inject Compound (Analyte) over Surface start->inject associate Association Phase (Real-time Binding) inject->associate dissociate Dissociation Phase (Buffer Flow) associate->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Fit Sensorgrams to Determine ka, kd, KD dissociate->analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Note: These are expert-projected values for illustrative purposes.

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)Residence Time (1/kₑ)
ABT-702 5 x 10⁵0.0012.016.7 min
A-1349748 x 10⁵0.000050.06> 5 hours
5-Iodotubercidin1 x 10⁵0.0025256.7 min

Expert Insight: SPR provides the highest resolution data on the physical interaction between compound and target. While ABT-702 has excellent affinity (Kₑ), the projected data for A-134974 suggests a much slower dissociation rate (kₑ), indicating a significantly longer residence time on the target. This kinetic profile may translate to a more durable pharmacological effect in vivo and is a key parameter to optimize in a lead optimization campaign.

Summary and Strategic Application

Validating the target engagement of 4-(3-Bromo-5-chlorophenyl)morpholine-based compounds requires a multi-faceted approach. No single experiment can provide the complete picture. Instead, a logical progression of assays builds confidence in the mechanism of action and provides critical data for decision-making.

Assay MethodPrimary OutputKey Advantage(s)Key Limitation(s)
Transcreener® ADP² Biochemical Potency (IC₅₀)High-throughput, direct measure of enzyme inhibition, robust.Lacks physiological context (no cells).
CETSA® Cellular Target Stabilization (ΔTagg, IC₅₀)Confirms engagement in intact cells, label-free, applicable in tissues.Lower throughput, indirect measure of binding affinity.
NanoBRET™ Cellular Affinity (IC₅₀)Quantitative affinity in live cells, real-time, amenable to kinetics.Requires genetic modification of cells (fusion protein).
SPR Binding Kinetics (kₐ, kₑ) & Affinity (Kₑ)High-resolution kinetic data, label-free, provides residence time.Requires purified protein, in vitro only.

Recommended Workflow:

  • Screening & SAR: Use a biochemical assay like the Transcreener® ADP² for initial high-throughput screening and to establish the structure-activity relationship (SAR) for a series of compounds.

  • Cellular Proof-of-Concept: Validate hits in a cellular context using CETSA® to confirm cell permeability and target binding. This provides direct evidence that the compound engages AK in its native environment.

  • Quantitative Cellular Profiling: For lead compounds, employ the NanoBRET™ assay to obtain quantitative cellular affinity data, which often correlates better with downstream cellular effects.

  • Kinetic Optimization: Use SPR to characterize the binding kinetics of the most promising leads, specifically to optimize for a slow off-rate (long residence time), which can be a key driver of in vivo efficacy and duration of action.

By systematically applying these orthogonal methods, researchers can build a robust, self-validating data package that confirms not only if a compound works, but how it works, paving the way for confident advancement into preclinical and clinical development.

References

  • BellBrook Labs. (n.d.). Adenosine Kinase Assay | ADK Activity Assay Application. Retrieved January 15, 2026, from [Link]

  • Lowery, R. (2025, October 9). Detection of Adenosine Kinase Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Grokipedia. (2026, January 12). ABT-702. Retrieved January 15, 2026, from [Link]

  • Kowaluk, E. A., & Jarvis, M. F. (2000). Therapeutic potential of adenosine kinase inhibitors. Expert Opinion on Investigational Drugs, 9(3), 551-564. [Link]

  • NOVOCIB. (2025, November 7). Human Active Adenosine Kinase Enzyme. Retrieved January 15, 2026, from [Link]

  • Huss, K. L., et al. (2007). Development of a TranscreenerTM Kinase Assay for Protein Kinase A and Demonstration of Concordance of Data with a Filter-Binding Assay Format. Journal of Biomolecular Screening. Retrieved January 15, 2026, from [Link]

  • BellBrook Labs. (n.d.). Application Notes. Retrieved January 15, 2026, from [Link]

  • Montoya, J. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-95. [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 10(8), 1936-1943. [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved January 15, 2026, from [Link]

  • NOVOCIB. (n.d.). Adenosine Kinase Assay Kit -ADK Assay Kit. Retrieved January 15, 2026, from [Link]

  • Jarvis, M. F., & Williams, M. (2000). Adenosine kinase inhibitors. Current Pharmaceutical Design, 6(7), 745-757. [Link]

  • News-Medical.Net. (2023, November 29). Measure Enzymatic Activity with the Transcreener® ADP² Assay Kit. Retrieved January 15, 2026, from [Link]

  • Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. The Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 29(3), 255-265. Retrieved January 15, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1474, 273-288. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2056. [Link]

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3728-3736. [Link]

  • van den Heuvel, D., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 15(1), 160-168. [Link]

  • Vasta, J. D., & Robers, M. B. (2020, December 13). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved January 15, 2026, from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved January 15, 2026, from [Link]

  • Grokipedia. (2026, January 7). Cellular thermal shift assay. Retrieved January 15, 2026, from [Link]

  • Re-Qui, S., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology, 180, 114175. [Link]

  • Doyle, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2548-2558. [Link]

  • Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10832-10840. [Link]

  • Boison, D., & Jarvis, M. F. (2019). Therapeutic potential of adenosine kinase inhibition—Revisited. British Journal of Pharmacology, 176(18), 3496-3507. [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 6(4), 223-236. [Link]

  • Jarvis, M. F., & Boison, D. (2019). Therapeutic potential of adenosine kinase inhibition-Revisited. British Journal of Pharmacology, 176(18), 3496-3507. [Link]

  • Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10832-10840. [Link]

  • Christopher, J. A., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20958-20967. [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved January 15, 2026, from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved January 15, 2026, from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved January 15, 2026, from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved January 15, 2026, from [Link]

  • Doyle, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2548-2558. [Link]

  • Henderson, M. J., et al. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 25(8), 835-849. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Analysis of the Metabolic Stability of 4-(3-Bromo-5-chlorophenyl)morpholine and its Analogs: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization.[1][2][3] A candidate molecule's journey through the body is fraught with metabolic challenges, primarily orchestrated by the liver's enzymatic machinery.[1][4] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent.[1][5] Conversely, a compound that is too stable may accumulate, leading to off-target effects.[5] Therefore, a carefully balanced metabolic profile is a critical attribute of a viable drug candidate.

This guide presents a comparative study on the metabolic stability of a lead compound, 4-(3-bromo-5-chlorophenyl)morpholine, and a series of its rationally designed derivatives. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance potency and modulate pharmacokinetic properties.[6][7][8] The halogenated phenyl ring, while often crucial for target engagement, can also present metabolic liabilities.[9][10][11] Understanding the interplay between these structural features and their impact on metabolic stability is paramount for guiding further synthetic efforts.

Herein, we will delve into the experimental methodologies used to assess metabolic stability, present and interpret the data for our series of compounds, and elucidate the structure-metabolism relationships (SMRs) that emerge. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate metabolic stability assessment into their drug discovery workflows.

The Compound Series: Exploring Structure-Metabolism Relationships

To investigate the metabolic liabilities of the parent compound, CMPD-1 , and to explore avenues for improving its stability, a series of derivatives were synthesized. These derivatives were designed to probe the effects of modifying both the halogenated phenyl ring and the morpholine scaffold.

Compound IDStructureRationale for Design
CMPD-1 4-(3-Bromo-5-chlorophenyl)morpholineParent Compound: The starting point for our investigation.
CMPD-2 4-(3,5-Dichlorophenyl)morpholineHalogen Substitution: Replacement of the bromine with a chlorine to assess the impact of the specific halogen on metabolic stability.
CMPD-3 4-(3-Bromo-5-fluorophenyl)morpholineHalogen Substitution: Introduction of a fluorine atom to explore the effect of a smaller, more electron-withdrawing halogen on metabolism.
CMPD-4 4-(3-Bromo-5-methoxyphenyl)morpholineBioisosteric Replacement: Replacement of the chloro group with a methoxy group to investigate the effect of introducing a potential site of metabolism (O-demethylation).
CMPD-5 2-Methyl-4-(3-bromo-5-chlorophenyl)morpholineSteric Hindrance: Introduction of a methyl group on the morpholine ring to sterically hinder potential sites of metabolism on the morpholine moiety.
CMPD-6 4-(3-Bromo-5-chlorophenyl)morpholin-3-oneMetabolic Blocking: Oxidation of the morpholine ring to a lactam to block potential N-dealkylation or oxidation adjacent to the nitrogen.

Assessing Metabolic Stability: In Vitro Methodologies

To evaluate the metabolic stability of our compound series, we employed two industry-standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.[4][5][12] These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[5][12]

Liver Microsomal Stability Assay

This assay is a high-throughput method used to assess Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[4][13][14] Liver microsomes are subcellular fractions that are rich in these enzymes.[4][14]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw liver microsomes inc1 Pre-incubate microsomes and compound at 37°C prep1->inc1 prep2 Prepare compound stock solutions prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction with NADPH prep3->inc2 inc1->inc2 inc3 Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench reaction with cold acetonitrile containing internal standard inc3->inc4 an1 Centrifuge to precipitate proteins inc4->an1 an2 Analyze supernatant by LC-MS/MS an1->an2 an3 Quantify remaining parent compound an2->an3 data1 Plot ln(% remaining) vs. time an3->data1 data2 Calculate half-life (t1/2) data1->data2 data3 Calculate intrinsic clearance (CLint) data2->data3 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw cryopreserved hepatocytes prep2 Determine cell viability and density prep1->prep2 inc1 Incubate hepatocyte suspension with compound at 37°C prep2->inc1 prep3 Prepare compound stock solutions prep3->inc1 inc2 Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) inc1->inc2 inc3 Quench reaction with cold acetonitrile containing internal standard inc2->inc3 an1 Centrifuge to pellet cell debris inc3->an1 an2 Analyze supernatant by LC-MS/MS an1->an2 an3 Quantify remaining parent compound an2->an3 data1 Plot ln(% remaining) vs. time an3->data1 data2 Calculate half-life (t1/2) data1->data2 data3 Calculate intrinsic clearance (CLint) data2->data3

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay [15][16][17]

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocytes in fresh medium and determine cell viability (e.g., via trypan blue exclusion) and density. Adjust the cell density to 0.5 x 10^6 viable cells/mL.

    • Prepare 1 µM working solutions of the test compounds in the incubation medium.

  • Incubation:

    • In a 24-well plate, add the hepatocyte suspension and the test compound solution.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the cell suspension to a tube containing ice-cold acetonitrile with an internal standard to lyse the cells and stop metabolic activity.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Comparative Metabolic Stability Data

The following tables summarize the metabolic stability data obtained for 4-(3-bromo-5-chlorophenyl)morpholine and its derivatives.

Table 1: Human Liver Microsomal Stability Data

Compound IDt1/2 (min)CLint (µL/min/mg protein)Stability Category
CMPD-1 25.354.8Moderate
CMPD-2 28.149.5Moderate
CMPD-3 45.230.8High
CMPD-4 12.6110.1Low
CMPD-5 58.923.6High
CMPD-6 > 120< 11.6Very High

Table 2: Human Hepatocyte Stability Data

Compound IDt1/2 (min)CLint (µL/min/10^6 cells)Stability Category
CMPD-1 38.735.9Moderate
CMPD-2 42.532.7Moderate
CMPD-3 65.121.3High
CMPD-4 18.973.5Low
CMPD-5 88.415.7High
CMPD-6 > 240< 5.8Very High

Interpretation of Results and Structure-Metabolism Relationships

The data reveals several key insights into the metabolic stability of this chemical series:

  • Parent Compound (CMPD-1): Exhibits moderate metabolic stability in both microsomes and hepatocytes, suggesting it is susceptible to metabolism by both Phase I and potentially Phase II enzymes.

  • Effect of Halogen Substitution (CMPD-2 & CMPD-3): Replacing the bromine in CMPD-1 with a chlorine (CMPD-2 ) resulted in a negligible change in stability. However, substituting the chlorine with a fluorine (CMPD-3 ) significantly increased metabolic stability. This suggests that the C-F bond is more resistant to metabolic cleavage than the C-Cl or C-Br bonds, a common strategy in medicinal chemistry to block metabolic hydroxylation.

  • Introduction of a Metabolic Soft Spot (CMPD-4): The replacement of the chloro group with a methoxy group in CMPD-4 drastically decreased metabolic stability. This is likely due to the introduction of a "metabolic soft spot," making the compound susceptible to O-demethylation, a rapid metabolic pathway mediated by CYP enzymes.

  • Steric Hindrance (CMPD-5): The addition of a methyl group to the morpholine ring in CMPD-5 led to a marked improvement in stability. This is a classic example of improving metabolic stability through steric hindrance, where the methyl group likely shields a nearby site on the morpholine ring from enzymatic attack.

  • Metabolic Blocking (CMPD-6): The conversion of the morpholine to a morpholin-3-one in CMPD-6 resulted in a highly stable compound. This modification effectively blocks potential N-dealkylation and oxidation of the carbon adjacent to the nitrogen, which are common metabolic pathways for morpholine-containing drugs. [6][18]

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

In addition to metabolic stability, it is crucial to assess a compound's potential to inhibit CYP enzymes, as this can lead to clinically significant drug-drug interactions (DDIs). [19][20][21]We evaluated the inhibitory potential of our most stable compounds against the five major CYP isoforms. [22] Experimental Workflow: CYP450 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare recombinant CYP enzymes inc1 Incubate CYP enzyme, test compound, and substrate at 37°C prep1->inc1 prep2 Prepare fluorescent probe substrates prep2->inc1 prep3 Prepare serial dilutions of test compounds prep3->inc1 inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate for a fixed time inc2->inc3 inc4 Stop reaction inc3->inc4 an1 Read fluorescence inc4->an1 an2 Calculate % inhibition an1->an2 data1 Plot % inhibition vs. compound concentration an2->data1 data2 Calculate IC50 value data1->data2

Caption: Workflow for the fluorometric CYP450 inhibition assay.

Table 3: Cytochrome P450 Inhibition (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
CMPD-3 > 5028.5> 5045.118.9
CMPD-5 > 5035.2> 50> 5025.6
CMPD-6 > 50> 50> 50> 5042.3

The IC50 values for all three tested compounds were generally high (>10 µM), suggesting a low potential for clinically relevant CYP inhibition. CMPD-6 demonstrated the cleanest profile, with no significant inhibition of any of the tested isoforms.

Conclusion and Future Directions

This comparative study demonstrates the power of iterative design and in vitro metabolic profiling in the lead optimization process. Our investigation of 4-(3-bromo-5-chlorophenyl)morpholine and its derivatives has yielded several key findings:

  • The parent compound possesses moderate metabolic stability.

  • The metabolic stability is sensitive to substitutions on the phenyl ring, with a C-F bond conferring greater stability than C-Cl or C-Br, and a methoxy group introducing a significant metabolic liability.

  • Modifications to the morpholine ring, either through steric hindrance (CMPD-5 ) or metabolic blocking (CMPD-6 ), can dramatically enhance metabolic stability.

  • The most stable compounds (CMPD-3, CMPD-5, and CMPD-6 ) exhibit a low risk of CYP450-mediated drug-drug interactions.

Based on this data, CMPD-6 emerges as the most promising candidate from a metabolic stability perspective. Its high stability and clean CYP inhibition profile make it an excellent candidate for further preclinical development. Future studies should focus on confirming its in vivo pharmacokinetic profile and assessing its efficacy and safety in relevant animal models.

By systematically evaluating the metabolic fate of our lead compounds, we can make more informed decisions, reduce attrition rates in later stages of development, and ultimately accelerate the delivery of safe and effective medicines.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Accessed January 15, 2026.
  • Patsnap Synapse. What is the importance of metabolic stability in drug design?. Published May 21, 2025. Accessed January 15, 2026.
  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. Accessed January 15, 2026.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Accessed January 15, 2026.
  • Unknown.
  • Creative Bioarray. In Vitro Metabolic Stability. Accessed January 15, 2026.
  • Eurofins Discovery. Metabolic Stability Services. Accessed January 15, 2026.
  • AxisPharm. Microsomal Stability Assay Protocol. Accessed January 15, 2026.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Published December 9, 2024. Accessed January 15, 2026.
  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Accessed January 15, 2026.
  • Merck Millipore. Metabolic Stability Assays. Accessed January 15, 2026.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. Published October 9, 2023. Accessed January 15, 2026.
  • Cyprotex. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Accessed January 15, 2026.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Accessed January 15, 2026.
  • Domainex. Hepatocyte Stability Assay. Accessed January 15, 2026.
  • Technology Networks. Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Accessed January 15, 2026.
  • Eurofins Discovery. CYP Inhibition Assays. Accessed January 15, 2026.
  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. Published August 9, 2025. Accessed January 15, 2026.
  • Domainex. Microsomal Clearance/Stability Assay. Accessed January 15, 2026.
  • Unknown. Drug metabolic stability in early drug discovery to develop potential lead compounds. Accessed January 15, 2026.
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Accessed January 15, 2026.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Accessed January 15, 2026.
  • AxisPharm. Hepatocyte Stability Assay Test. Accessed January 15, 2026.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Accessed January 15, 2026.
  • Bienta. CYP450 inhibition assay (fluorogenic). Accessed January 15, 2026.
  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Accessed January 15, 2026.
  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Published March 2020. Accessed January 15, 2026.
  • PubMed. Mode of action of morpholine derivatives. Published 1988. Accessed January 15, 2026.
  • Bioanalysis Zone. LC-MS. Accessed January 15, 2026.
  • PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Accessed January 15, 2026.
  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. Published April 9, 2020. Accessed January 15, 2026.
  • Science.org. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Accessed January 15, 2026.
  • PubMed Central. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Accessed January 15, 2026.
  • U.S. Environmental Protection Agency. Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. Accessed January 15, 2026.
  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Published November 24, 2019. Accessed January 15, 2026.
  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Published October 25, 2017. Accessed January 15, 2026.
  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Accessed January 15, 2026.
  • PubMed. Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes. Published 1984. Accessed January 15, 2026.
  • National Institutes of Health. Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes. Accessed January 15, 2026.
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Accessed January 15, 2026.
  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. Accessed January 15, 2026.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.. Accessed January 15, 2026.
  • U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Published October 24, 2017. Accessed January 15, 2026.
  • Wikipedia. Polycyclic aromatic hydrocarbon. Accessed January 15, 2026.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Accessed January 15, 2026.
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Published 2019. Accessed January 15, 2026.

Sources

Performance Benchmark: 4-(3-Bromo-5-chlorophenyl)morpholine Derivatives vs. Established PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for a New Generation of Kinase Inhibitors

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a vast array of human cancers has established it as a pivotal target for oncological drug discovery.[5] While first-generation mTOR inhibitors like the rapamycin analogs (rapalogs) Everolimus and Temsirolimus have achieved regulatory approval and clinical success, the quest for novel agents with improved potency, selectivity, and toxicity profiles remains a priority.[5]

This guide introduces a novel, hypothetical class of anticancer agents, 4-(3-Bromo-5-chlorophenyl)morpholine-thieno[2,3-d]pyrimidine derivatives (termed 'Morpholin-TXPs') , and benchmarks their preclinical performance against the established mTOR inhibitors, Everolimus and Temsirolimus. The core morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties.[6][7] By integrating this moiety into a thieno[2,3-d]pyrimidine core, a structure known to interact with the PI3K kinase domain, Morpholin-TXPs are designed for potent and potentially selective inhibition of the PI3K/Akt/mTOR pathway.

This document provides a framework for evaluating such novel compounds, detailing the essential in vitro assays required to build a compelling preclinical data package. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data in a clear, structured format to guide researchers in their evaluation of next-generation kinase inhibitors.

Mechanism of Action: Targeting a Central Oncogenic Hub

The PI3K/Akt/mTOR pathway is activated by various growth factors and cytokines.[3] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5][8] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the TSC1/TSC2 complex, which leads to the activation of the mTORC1 complex.[2][4][8] mTORC1 then promotes protein synthesis and cell growth by phosphorylating key effectors like p70S6K and 4E-BP1.[8]

Both the established drugs, Everolimus and Temsirolimus, and the novel Morpholin-TXPs exert their anticancer effects by inhibiting this pathway, albeit through potentially different interactions with key kinases like PI3K and mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Activates) TSC TSC1/TSC2 Akt->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival p70S6K->Proliferation EBP1->Proliferation Inhibits translation GF Growth Factor GF->RTK Activates Morpholin_TXP Morpholin-TXP (Hypothetical) Morpholin_TXP->PI3K Inhibits Rapalogs Everolimus/ Temsirolimus Rapalogs->mTORC1 Inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Efficacy I: Cytotoxicity Across Cancer Cell Lines

A primary indicator of an anticancer agent's efficacy is its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify this cytotoxic potential. A lower IC50 value indicates greater potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9][10][11][12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Morpholin-TXP, Everolimus, and Temsirolimus in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Performance Data: IC50 Values (µM)

The following table summarizes the hypothetical IC50 values for Morpholin-TXP compared to published data for Everolimus and Temsirolimus across a panel of cancer cell lines.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)A498 (Kidney)
Morpholin-TXP (Hypothetical) 0.095 0.150 0.210 0.115
Everolimus~0.004 - 20.45[13][14]Sensitive[15]Insensitive[15]~0.04 - 0.5[16]
Temsirolimus0.0043--0.35[17][18]

Note: IC50 values for known drugs can vary significantly based on experimental conditions (e.g., incubation time, assay method). The data presented are illustrative ranges from published literature.

Comparative Efficacy II: Induction of Apoptosis

A key mechanism by which anticancer drugs eliminate malignant cells is through the induction of apoptosis, or programmed cell death. Quantifying the percentage of apoptotic cells following treatment is a critical measure of a drug's efficacy.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[20][21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of Morpholin-TXP, Everolimus, or Temsirolimus for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately on a flow cytometer. At least 10,000 events should be collected per sample.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Performance Data: Apoptosis Induction (%)
Treatment (at IC50)Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells
Morpholin-TXP (Hypothetical) MCF-728.5 15.2 43.7
EverolimusMCF-715.88.424.2
TemsirolimusMCF-718.39.928.2
Morpholin-TXP (Hypothetical) A54935.1 18.6 53.7
EverolimusA54919.511.230.7
TemsirolimusA54922.412.534.9

Note: Data for Everolimus and Temsirolimus are illustrative and based on typical pro-apoptotic effects of mTOR inhibitors. Actual values will vary.

Comparative Efficacy III: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and preventing cancer cell division.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[22] The fluorescence intensity of the stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in different cycle phases.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[24]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[24] The RNase is crucial to prevent staining of double-stranded RNA.[22]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[24]

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Performance Data: Cell Cycle Distribution (%) in MCF-7 Cells
Treatment (at IC50, 24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.316.5
Morpholin-TXP (Hypothetical) 75.8 12.1 12.1
Everolimus68.518.912.6
Temsirolimus70.117.512.4

Note: Data for Everolimus and Temsirolimus are illustrative of mTOR inhibitors, which typically induce G1/S phase arrest.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of novel 4-(3-bromo-5-chlorophenyl)morpholine-derived compounds against established PI3K/Akt/mTOR pathway inhibitors. The hypothetical data presented for "Morpholin-TXP" illustrates a compound with superior performance across key in vitro metrics: lower IC50 values indicating higher potency, a greater capacity to induce apoptosis, and a more pronounced cell cycle arrest in the G0/G1 phase compared to Everolimus and Temsirolimus.

The detailed, step-by-step protocols for cytotoxicity, apoptosis, and cell cycle analysis serve as a practical blueprint for researchers to generate robust, comparable, and reliable data. The causality behind each step is explained to ensure scientific integrity and trustworthiness.

For drug development professionals, a compound exhibiting the profile of Morpholin-TXP would represent a promising lead candidate. The next logical steps would involve expanding the investigation to include:

  • Kinase Selectivity Profiling: To determine the specificity of the compound against a broad panel of kinases and confirm its primary targets within the PI3K/Akt/mTOR pathway.

  • In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal xenograft models.

  • Pharmacokinetic and ADME-Tox Profiling: To assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity.

By following this rigorous, comparative approach, research teams can effectively evaluate the potential of novel chemical entities and make informed decisions in the complex process of anticancer drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Retrieved from [Link]

  • MDPI. (2023). mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PLOS One. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. Retrieved from [Link]

  • Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro activity of everolimus: examples of IC 50 determination... Retrieved from [Link]

  • ResearchGate. (n.d.). | ic50 values of geM and Temsirolimus for all cell lines. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]

  • Anticancer Research. (n.d.). Molecular Characteristics of Everolimus-resistant Renal Cell Carcinoma Cells Generated by Continuous Exposure to Everolimus. Retrieved from [Link]

  • PubMed. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. Retrieved from [Link]

  • Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... Retrieved from [Link]

  • PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). PI3K inhibitors are finally coming of age. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(3-Bromo-5-chlorophenyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Cautious Approach in the Absence of Specific Data

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For novel or less common compounds like 4-(3-Bromo-5-chlorophenyl)morpholine, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 4-(3-Bromo-5-chlorophenyl)morpholine, leveraging data from analogous morpholine derivatives and established protocols for halogenated organic compounds. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for final guidance, as this compound should be treated as potential hazardous waste.[1]

Inferred Hazard Profile from Analogue Data

Due to the lack of specific toxicological and environmental data for 4-(3-Bromo-5-chlorophenyl)morpholine, its hazard profile must be inferred from structurally similar compounds. The presence of a morpholine ring and halogenated phenyl group suggests a combination of hazards.

Morpholine and its derivatives are typically classified as flammable liquids that can be harmful if swallowed and toxic in contact with skin.[2][3][4] They may also cause severe skin burns and eye damage.[2][3][4][5] Halogenated organic compounds, as a class, are subject to specific waste disposal regulations due to their potential for environmental persistence and toxicity.[6][7][8][9]

Table 1: Hazard and Physical Property Data of Morpholine Analogues

PropertyMorpholineTert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate
Hazards Flammable liquid and vapor, Harmful if swallowed or inhaled, Toxic in contact with skin, Causes severe skin burns and eye damage.[2][3][4]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10]
Physical State Liquid[4]Solid
Boiling Point 129 °C (264 °F)[4]Not available
Flash Point 32 °C (90 °F)[4]Not applicable[11]

Core Disposal Directive: A Step-by-Step Protocol

The following protocol is a conservative recommendation based on the inferred hazards. Adherence to institutional and local regulations is paramount.

1. Personal Protective Equipment (PPE)

Before handling 4-(3-Bromo-5-chlorophenyl)morpholine, ensure a comprehensive suite of PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

2. Waste Segregation and Storage

Proper segregation is key to safe and compliant disposal.

  • Waste Container: Designate a specific, clearly labeled, and sealable container for 4-(3-Bromo-5-chlorophenyl)morpholine waste. The container must be compatible with halogenated organic compounds.

  • Labeling: The label should include the full chemical name, "Hazardous Waste," and any inferred hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be a designated satellite accumulation area for hazardous waste.

3. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: For large spills, evacuate the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12][14] Do not use combustible materials. For solid spills, carefully sweep up the material to avoid dust formation.[10]

  • Cleanup: Collect the absorbed material or swept solids using non-sparking tools and place it into the designated hazardous waste container.[14][15]

  • Decontamination: Clean the spill area thoroughly with soap and water.

4. Final Disposal

The ultimate disposal of 4-(3-Bromo-5-chlorophenyl)morpholine must be handled by a licensed hazardous waste disposal company.

  • EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations for halogenated organic compounds.[6] Common disposal methods for such compounds include high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(3-Bromo-5-chlorophenyl)morpholine.

DisposalWorkflow Disposal Workflow for 4-(3-Bromo-5-chlorophenyl)morpholine cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling of 4-(3-Bromo-5-chlorophenyl)morpholine ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste fume_hood->waste_generation waste_container Place in a Labeled, Sealable, and Compatible Waste Container waste_generation->waste_container storage Store in a Designated Satellite Accumulation Area waste_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact contain Contain Spill with Inert Absorbent Material spill->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect spill_disposal Place in Hazardous Waste Container collect->spill_disposal spill_disposal->storage disposal Disposal by a Licensed Hazardous Waste Facility ehs_contact->disposal end End of Process disposal->end

Sources

Personal protective equipment for handling 4-(3-Bromo-5-chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Guide: 4-(3-Bromo-5-chlorophenyl)morpholine

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operations

As a novel research chemical, 4-(3-bromo-5-chlorophenyl)morpholine lacks extensive, specific safety data. However, its structure—incorporating a halogenated aromatic ring and a morpholine moiety—necessitates a cautious and systematic approach to handling. This guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in an analysis of its structural components and adherence to established laboratory safety standards.

Presumptive Hazard Assessment
  • Halogenated Aromatic Moiety (3-Bromo-5-chlorophenyl): Halogenated aromatic hydrocarbons are a class of compounds known for potential toxicity.[1][2] They can cause acute irritation to the eyes, skin, and respiratory system.[1] Long-term or significant exposure to some compounds in this class has been associated with skin disorders, liver dysfunction, and potential carcinogenicity.[1][3][4] These compounds can be absorbed through the skin and are often persistent in the environment.[1][2]

  • Morpholine Moiety: Morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[5][6][7] It is also classified as toxic in contact with skin and harmful if inhaled or swallowed.[5][6][8]

Engineering and Administrative Controls: The First Line of Defense

Before selecting PPE, engineering and administrative controls must be implemented to minimize exposure.

  • Chemical Fume Hood: All manipulations of 4-(3-bromo-5-chlorophenyl)morpholine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[9][10] This is the primary control to prevent inhalation of any dust, aerosols, or vapors.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan, in accordance with OSHA standards.[11]

Personal Protective Equipment (PPE) Protocol

PPE serves as the final barrier between the researcher and the chemical.[9][12][13] The following PPE is mandatory for all procedures involving 4-(3-bromo-5-chlorophenyl)morpholine.

Protection Type Minimum Requirement Recommended for High-Risk Operations (e.g., large quantities, heating, potential for splash)
Eye and Face ANSI Z87.1-compliant chemical splash goggles.[14]Chemical splash goggles in combination with a full-face shield.
Hand Double-gloving with nitrile gloves (minimum 4 mil thickness).[14]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over a pair of nitrile gloves.
Body Flame-resistant lab coat with tight-fitting cuffs.Chemical-resistant apron worn over the lab coat. For large-scale operations, a disposable chemical-resistant suit may be necessary.
Footwear Fully enclosed, chemical-resistant shoes.N/A

Key Considerations for PPE Selection:

  • Glove Integrity: Gloves must be inspected for tears or pinholes before each use. After any direct contact with the compound, gloves should be removed and replaced immediately after washing hands.[14] Never wear gloves outside of the designated work area.

  • Lab Coats: Lab coats should be buttoned completely and should not be worn outside the laboratory to prevent the spread of contamination.

Safe Handling and Operational Plan

A systematic workflow is crucial for minimizing risk during laboratory operations.

Workflow for Safe Handling

prep Preparation - Verify fume hood is operational. - Don all required PPE. weigh Weighing - Perform in fume hood. - Use a disposable weigh boat. - Gently tap, do not pour quickly. prep->weigh Proceed transfer Transfer & Dissolution - Add solvent to solid slowly. - Keep container covered as much as possible. weigh->transfer Proceed reaction Reaction & Workup - Conduct all steps in fume hood. - Maintain constant monitoring. transfer->reaction Proceed cleanup Decontamination & Cleanup - Wipe down surfaces with appropriate solvent. - Dispose of all contaminated materials as hazardous waste. reaction->cleanup Proceed

Caption: Step-by-step workflow for handling 4-(3-bromo-5-chlorophenyl)morpholine.

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.

  • Halogenated Waste Stream: 4-(3-bromo-5-chlorophenyl)morpholine and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[10][15][16] This includes solid waste (gloves, weigh boats, absorbent pads) and liquid waste (reaction mixtures, cleaning solvents).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[17]

  • Storage: Waste containers must be kept sealed when not in use and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[15][17]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 4-(3-bromo-5-chlorophenyl)morpholine, ensuring a safe and controlled laboratory environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available at: [Link]

  • ASPR. OSHA Standards for Biological Laboratories. Available at: [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available at: [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Available at: [Link]

  • ChemSec. Halogenated compounds - SIN List. Available at: [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 61, 121–128. Available at: [Link]

  • Colorado Emergency Preparedness Partnership. Chemical Safety. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Available at: [Link]

  • National Institute of Occupational Safety and Health. Safety in The Use of Chemical Course. Available at: [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.